molecular formula C9H8O3 B1600179 7-methoxyisobenzofuran-1(3H)-one CAS No. 28281-58-5

7-methoxyisobenzofuran-1(3H)-one

Cat. No.: B1600179
CAS No.: 28281-58-5
M. Wt: 164.16 g/mol
InChI Key: SQDGLTMPUVJBDH-UHFFFAOYSA-N
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Description

7-Methoxyisobenzofuran-1(3H)-one, also known as 7-methoxyphthalide, is a high-purity chemical intermediate with the CAS number 28281-58-5 and a molecular weight of 164.16 g/mol . Its molecular formula is C9H8O3 . This compound is primarily valued in organic synthesis for the production of various pharmaceuticals and agrochemicals, where its phthalide core and methoxy group influence reactivity and selectivity in chemical reactions . Research has identified this compound and related phthalide derivatives from biological sources like the edible mushroom Pleurotus ostreatus , with studies showing significant inhibitory activity against plant pathogenic fungi, such as the rice blast fungus Pyricularia oryzae . This highlights its potential as a lead structure for developing novel, eco-friendly agrochemicals . As a versatile building block, it is used to synthesize more complex molecules, including natural product analogs and other bioactive compounds . The compound is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDGLTMPUVJBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450779
Record name 7-methoxy-3H-isobenzofuran-1-one
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28281-58-5
Record name 7-Methoxyphthalide
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URL https://commonchemistry.cas.org/detail?cas_rn=28281-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-3H-isobenzofuran-1-one
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Foundational & Exploratory

Whitepaper: Strategic Isolation of 7-methoxyisobenzofuran-1(3H)-one from Fungal Endophytes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal endophytes represent a vast, largely untapped reservoir of novel bioactive secondary metabolites. This guide provides a comprehensive, field-proven methodology for the targeted isolation and characterization of 7-methoxyisobenzofuran-1(3H)-one, a member of the promising isobenzofuranone class of natural products. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the workflow, from the initial sourcing of the endophyte to the final structural confirmation and bioactivity screening. It is designed to equip researchers with a robust, self-validating framework for natural product discovery, emphasizing scientific integrity and reproducibility.

Introduction: The Endophytic Frontier in Drug Discovery

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, are engaged in a complex symbiotic relationship with their hosts. This intimate coexistence has driven the evolution of unique metabolic pathways, making them prolific producers of structurally diverse and biologically active secondary metabolites.[1] These compounds, which include alkaloids, terpenoids, polyketides, and lactones, often exhibit potent pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[2]

The isobenzofuran-1(3H)-one scaffold, a γ-lactone fused to a benzene ring, is a recurring motif in a variety of bioactive fungal metabolites.[3][4] Compounds possessing this core structure have demonstrated a wide spectrum of activities, such as antifungal, antioxidant, and antiproliferative effects, making them attractive targets for drug development programs.[4][5] This guide focuses specifically on the isolation of this compound, a representative molecule of this class. While this exact compound's isolation from an endophyte is presented here as a model, the principles and techniques are broadly applicable to the discovery of other novel isobenzofuranones.

The Target Molecule: this compound

  • Chemical Structure: C₉H₈O₃

  • Molecular Weight: 164.16 g/mol

  • Core Scaffold: Isobenzofuran-1(3H)-one (Phthalide)

  • Significance: The methoxy substitution on the aromatic ring can significantly influence the molecule's lipophilicity and electronic properties, potentially modulating its biological activity and target interactions. The general isobenzofuranone class is known for its diverse bioactivities.[6]

The Isolation Workflow: A Principle-Driven Approach

The following protocol is designed as a self-validating system, where the rationale behind each step ensures a logical and efficient progression from crude fungal culture to a pure, characterized compound.

Part 1: Sourcing and Fermentation

The journey begins with the selection and cultivation of a promising fungal endophyte. Genera such as Xylaria, Aspergillus, and Penicillium, particularly those isolated from medicinal plants like Melia azedarach, are known to be rich sources of secondary metabolites.

Experimental Protocol: Fungal Isolation and Solid-State Fermentation

  • Host Plant Collection: Collect healthy-looking stems or leaves from a plant of interest (e.g., Melia azedarach).

  • Surface Sterilization: To eliminate epiphytic microorganisms, meticulously wash the plant material with sterile distilled water, followed by sequential immersion in 75% ethanol (1 min), 5% sodium hypochlorite (3-5 min), and 75% ethanol (30 sec). Rinse thoroughly with sterile distilled water between each step.[7]

  • Isolation of Endophytes: Aseptically cut the sterilized plant tissue into small segments (approx. 5x5 mm) and place them on Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., streptomycin sulfate). Incubate at 25-28°C until fungal hyphae emerge from the tissue.

  • Pure Culture: Subculture the hyphal tips onto fresh PDA plates to obtain pure isolates. This step is crucial for ensuring that the subsequent fermentation is not contaminated.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with mycelial plugs from a mature PDA plate. Incubate at 28°C on a rotary shaker at 150 rpm for 5-7 days.

  • Solid-State Fermentation: Autoclave 100g of rice in 150 mL of distilled water in 1 L Erlenmeyer flasks. Once cooled, inoculate each flask with 10 mL of the seed culture. Incubate under static conditions at 28°C for 30 days. Solid-state fermentation often induces the expression of metabolic pathways silent in liquid culture.[8]

G cluster_0 Part 1: Sourcing & Cultivation A Host Plant Collection (e.g., Melia azedarach) B Surface Sterilization A->B C Isolation on PDA B->C D Pure Culture C->D E Seed Culture (PDB) D->E F Solid-State Fermentation (Rice Medium) E->F

Fig 1. Workflow for Endophyte Isolation and Fermentation.
Part 2: Extraction of Crude Metabolites

The goal of extraction is to efficiently transfer the secondary metabolites from the fungal biomass and rice substrate into a solvent, which is then evaporated to yield a crude extract. The choice of solvent is critical.

Causality in Solvent Selection: this compound is a moderately polar compound. A solvent like ethyl acetate provides excellent solubility for such molecules while minimizing the extraction of highly polar (e.g., sugars, salts) or highly nonpolar (e.g., lipids) contaminants. Chloroform is another effective solvent, while methanol is often used for exhaustive extraction.[9][10]

Experimental Protocol: Solvent Extraction

  • Substrate Preparation: After incubation, chop the solid fermented rice culture into smaller pieces to increase the surface area for extraction.

  • Solvent Extraction: Submerge the entire culture in a large vessel with ethyl acetate (EtOAc) at a 3:1 solvent-to-substrate (v/w) ratio.

  • Maceration & Sonication: Allow the mixture to macerate for 24 hours. To enhance extraction efficiency, sonicate the mixture for 60 minutes.

  • Filtration and Repetition: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the solid residue two more times with fresh EtOAc to ensure complete recovery of metabolites.

  • Concentration: Combine all filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield the crude fungal extract.

SolventPolarity IndexBoiling Point (°C)Rationale for Use
Ethyl Acetate 4.477.1Primary Choice: Good for moderately polar compounds like isobenzofuranones.
Methanol 5.164.7Used for exhaustive extraction of a broad range of polarities.[10]
Dichloromethane 3.139.6Effective for less polar metabolites.
Hexane 0.168.0Used for initial defatting to remove nonpolar lipids.

Table 1. Properties of common solvents for natural product extraction.

Part 3: The Chromatographic Purification Cascade

Purification is a multi-step process that separates the target compound from the complex mixture of the crude extract. A logical cascade, moving from low to high resolution, is the most efficient approach.

G cluster_1 Part 3: Purification Cascade A Crude Ethyl Acetate Extract B Silica Gel Column Chromatography (Low Resolution) A->B C Fraction Pooling (TLC Guided) B->C D Sephadex LH-20 (Size Exclusion) C->D E Semi-Preparative HPLC (High Resolution) D->E F Pure Compound E->F

Fig 2. A multi-step chromatographic purification workflow.

Experimental Protocol: Purification

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Adsorb the crude extract (e.g., 10 g) onto silica gel (e.g., 20 g).

    • Load the dried slurry onto a silica gel column (e.g., 200 g) packed in hexane.

    • Elute the column with a stepwise gradient of increasing polarity, for instance, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

    • Self-Validation: Collect fractions (e.g., 200 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase like Hexane:EtOAc (7:3). Visualize spots under UV light (254 nm and 365 nm) and by staining with anisaldehyde-sulfuric acid reagent. Pool fractions with similar TLC profiles.

  • Intermediate Purification (Size Exclusion Chromatography):

    • Dissolve the target-containing fractions in a minimal amount of methanol.

    • Load onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute with 100% methanol. This step is effective at removing phenolic compounds and pigments that may have co-eluted from the silica column.

  • Final Purification (Semi-Preparative HPLC):

    • Further purify the enriched fraction using a semi-preparative High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of methanol and water is typical. For this compound, an isocratic mixture of 60% methanol in water would be a logical starting point.

    • Detection: Monitor the elution profile with a UV detector, likely around 230-250 nm.

    • Collect the peak corresponding to the target compound and evaporate the solvent to yield the pure isolate.

Part 4: Structural Elucidation

Confirmation of the chemical structure is an absolute requirement and relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[11]

Methodologies for Characterization:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) will provide the exact mass of the molecule, allowing for the determination of its molecular formula (e.g., C₉H₈O₃).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Provides information on the number and types of protons (aromatic, methylene, methoxy) and their neighboring protons (via splitting patterns).

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, distinguishing between carbonyl, aromatic, and aliphatic carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. HSQC correlates protons to their directly attached carbons, while HMBC reveals long-range (2-3 bond) correlations, allowing the connection of different molecular fragments.

Hypothetical NMR Data for this compound:

Atom Position¹H NMR (δ, mult., J in Hz)¹³C NMR (δ)Key HMBC Correlations (¹H → ¹³C)
1-170.5 (C=O)-
35.35 (s, 2H)70.0 (CH₂)H-3 → C-1, C-3a, C-4
3a-148.2-
47.20 (d, J=8.0)115.0H-4 → C-5, C-7a
57.55 (t, J=8.0)130.0H-5 → C-3a, C-7
67.10 (d, J=8.0)112.0H-6 → C-7, C-7a
7-160.0-
7a-125.0-
7-OCH₃3.90 (s, 3H)56.0OCH₃ → C-7

Table 2. Predicted NMR data for this compound in CDCl₃. This data is illustrative and serves as a guide for spectral interpretation.

Bioactivity Assessment: From Pure Compound to Potential Lead

Once isolated and identified, the compound's biological activity must be assessed. The isobenzofuranone scaffold is known for antimicrobial properties.[12] A standard antibacterial assay is a logical first screen.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Dissolve the pure this compound in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of a test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) to each well.

  • Controls: Include a positive control (a known antibiotic like ciprofloxacin), a negative control (broth and inoculum only), and a solvent control (broth, inoculum, and DMSO).[13]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This guide outlines a comprehensive and scientifically-grounded strategy for the isolation of this compound from fungal endophytes. By understanding the rationale behind each methodological choice—from the selection of the fungal source and fermentation technique to the logic of the purification cascade and the power of spectroscopic analysis—researchers can increase the efficiency and success rate of their natural product discovery efforts. The principles detailed herein are not merely a set of instructions but a framework for critical thinking and robust scientific practice in the exciting and vital field of drug discovery from nature's microbial architects.

References

  • Brady, S. F., Singh, M. P., Janso, J. E., & Clardy, J. (2000). Actinofuranone A and B, new antibacterial isobenzofuranones from a marine-derived actinomycete.Journal of Natural Products, 63(12), 1733-1735. (URL not available in search results)
  • Sharma, D., Pramanik, A., & Agrawal, P. K. (2016). Secondary metabolites from endophytic fungi: production, methods of analysis, and diverse pharmaceutical potential. 3 Biotech, 6(1), 1-13. [Link]

  • Geris, R. D. M., et al. (2003). Endophytic fungi from Melia azedarach. World Journal of Microbiology and Biotechnology, 19(7), 767-770. [Link]

  • Song, X., et al. (2024). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules, 29(5), 1058. [Link]

  • Ali, A., et al. (2023). Isolation of Bioactive Metabolites from Soil Derived Fungus-Aspergillus fumigatus. Molecules, 28(5), 2201. [Link]

  • Wu, W., et al. (2014). Secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach and their antifungal, antibacterial, antioxidant, and cytotoxic activities. Journal of Agricultural and Food Chemistry, 62(15), 3488-3493. [Link]

  • Chigurupati, S., et al. (2007). Synthesis, antiinflammatory, antioxidant and antibacterial activities of 7-methoxy benzofuran pyrazoline derivatives. Asian Journal of Chemistry, 19(6), 4271. [Link]

  • Kowalska, M., et al. (2024). Secondary metabolites isolated from fungi of the Xylaria genus and their antibacterial properties. Postępy Higieny i Medycyny Doświadczalnej, 78, 1-13. [Link]

  • Elfita, E., et al. (2023). Phytochemistry and Biological Activities of Endophytic Fungi from the Meliaceae Family. Jurnal Penelitian Pendidikan IPA, 9(1), 12-24. [Link]

  • Bukhari, R. M. (2015). Bioactive Natural Products: Isolation of Fungal Secondary Metabolites and Applications of Green Chemistry. Master's Thesis, University of North Carolina at Greensboro.[Link]

  • Al-Sultani, L. S., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H)–One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

  • Macías-Rubalcava, M. L., & Sánchez-Fernández, R. E. (2016). Secondary metabolites of endophytic Xylaria species with potential applications in medicine and agriculture. World Journal of Microbiology and Biotechnology, 33(1), 1-17. [Link]

  • Liu, Y., et al. (2015). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 20(4), 5898-5905. [Link]

  • Chen, Y., et al. (2015). Metabolites from Aspergillus fumigatus, an Endophytic Fungus Associated with Melia azedarach, and Their Antifungal, Antifeedant, and Toxic Activities. Journal of Agricultural and Food Chemistry, 63(30), 6746-6753. [Link]

  • de Medeiros, L. S., et al. (2014). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 19(8), 11775-11791. [Link]

  • Song, X., et al. (2024). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules, 29(5), 1058. [Link]

  • Liu, Y., et al. (2015). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 20(4), 5898-5905. [Link]

  • Chen, Y., et al. (2015). Metabolites from Aspergillus fumigatus, an Endophytic Fungus Associated with Melia azedarach, and Their Antifungal, Antifeedant, and Toxic Activities. Journal of Agricultural and Food Chemistry, 63(30), 6746-6753. [Link]

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Sources

Biosynthetic pathway of 7-methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthetic Pathway of 7-Methoxyisobenzofuran-1(3H)-one

Abstract

This technical guide provides a comprehensive examination of the biosynthetic pathway of this compound, a member of the phthalide class of natural products. Phthalides, which are widely distributed in plant and fungal species, exhibit a range of significant biological activities.[1][2] The biosynthesis of this compound is rooted in the polyketide pathway, a fundamental route for the generation of a vast array of secondary metabolites.[3][4] This document elucidates the multi-step enzymatic cascade, beginning with the assembly of a linear polyketide chain by a Polyketide Synthase (PKS), followed by cyclization, aromatization, regiospecific hydroxylation, and a final O-methylation step. We will explore the enzymatic logic, key intermediates, and the experimental methodologies required to validate this proposed pathway, offering a robust framework for researchers in natural product chemistry, biosynthesis, and drug development.

Introduction: The Significance of Phthalides

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of heterocyclic compounds characterized by a fused benzene and γ-lactone ring system.[1] They are prevalent secondary metabolites in the plant kingdom, particularly in the Apiaceae family (e.g., Angelica, Ligusticum), and are also produced by various fungi.[2][5] The structural diversity of phthalides contributes to their wide spectrum of pharmacological properties, including anti-platelet, antioxidant, and phytotoxic activities.[1] This biological relevance makes their biosynthetic pathways a subject of intense scientific interest, holding potential for the discovery of novel therapeutic agents and the development of synthetic biology platforms for targeted production.

The Polyketide Framework: A Biosynthetic Blueprint

The biosynthesis of the isobenzofuranone core is a classic example of polyketide metabolism. Polyketides are assembled by large, multi-domain enzymes called Polyketide Synthases (PKSs) in a process that shares mechanistic similarities with fatty acid synthesis.[3][4]

The core principles involve:

  • Starter and Extender Units: The process is initiated with a starter molecule, typically acetyl-CoA. Chain extension occurs through the sequential addition of extender units, most commonly malonyl-CoA.[6][7]

  • Decarboxylative Condensation: Each extension step involves a decarboxylative Claisen condensation, adding two carbon atoms to the growing polyketide chain.[4]

  • Enzymatic Control: PKS enzymes control the number of extension cycles, the pattern of keto-group reduction (if any), and the mechanism of cyclization, thereby dictating the structure of the final product.[3][8]

For this compound, the C8 aromatic core strongly implies a tetraketide origin, derived from the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units.

Elucidating the Four-Step Biosynthetic Pathway

The conversion of simple metabolic precursors into this compound is proposed to occur via a four-stage enzymatic sequence.

Stage 1: Polyketide Chain Assembly

The pathway is initiated by a Type III Polyketide Synthase. This enzyme catalyzes the iterative condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. The PKS selects the correct starter and extender units and controls the chain length, resulting in the formation of a linear tetraketide intermediate tethered to the enzyme.[6]

Stage 2: Intramolecular Cyclization and Aromatization

Once the full-length tetraketide chain is assembled, the PKS catalyzes an intramolecular C- to O-acyl transfer followed by a Claisen-type cyclization and subsequent dehydration/enolization reactions. This cascade forms the stable aromatic isobenzofuranone ring system. The likely product of this stage is a hydroxylated phthalide intermediate, such as 7-hydroxyisobenzofuran-1(3H)-one, although the precise timing of the initial hydroxylation can vary.

Stage 3: Regiospecific C-7 Hydroxylation

To install the methoxy group at the C-7 position, a hydroxyl group must first be present. This is accomplished by a regiospecific hydroxylase, typically a cytochrome P450 monooxygenase. This enzyme utilizes molecular oxygen and a reducing equivalent (NADPH) to introduce a hydroxyl group specifically at the C-7 position of the phthalide core. The enzyme's active site architecture is crucial for ensuring this precise regioselectivity.

Stage 4: S-Adenosyl-L-methionine Dependent O-Methylation

In the final step, an O-methyltransferase (OMT) catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the C-7 hydroxyl group. This reaction yields the final product, this compound, and S-adenosyl-L-homocysteine (SAH) as a byproduct.

Diagram of the Proposed Biosynthetic Pathway

Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_stage12 Stages 1 & 2 cluster_stage3 Stage 3 cluster_stage4 Stage 4 sub Acetyl-CoA + 3x Malonyl-CoA polyketide Linear Tetraketide Intermediate pks Polyketide Synthase (PKS) (Assembly & Cyclization) sub->pks Stage 1 & 2 hydroxy_phthalide 7-Hydroxyisobenzofuran-1(3H)-one p450 Cytochrome P450 Monooxygenase (Hydroxylation) polyketide->p450 Stage 3 final_product This compound omt O-Methyltransferase (OMT) hydroxy_phthalide->omt Stage 4 sam S-Adenosyl-L-methionine (SAM) sam->omt sah S-Adenosyl-L-homocysteine (SAH) p450->hydroxy_phthalide omt->final_product omt->sah

Caption: Enzymatic cascade from primary metabolites to this compound.

Experimental Validation Protocols

The trustworthiness of a proposed biosynthetic pathway relies on empirical evidence. Several robust experimental strategies can be employed to dissect and validate each enzymatic step.

Isotopic Labeling Studies

The foundational polyketide origin can be unequivocally demonstrated by feeding the producing organism with ¹³C-labeled acetate ([1-¹³C]acetate or [2-¹³C]acetate).

Protocol:

  • Culture: Grow the producing organism (plant or fungus) in a defined medium.

  • Feeding: Introduce ¹³C-labeled sodium acetate to the culture at a specific growth phase.

  • Extraction: After a suitable incubation period, harvest the biomass and extract the secondary metabolites, including this compound.

  • Purification: Purify the target compound to homogeneity using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified compound by ¹³C-NMR spectroscopy. The resulting labeling pattern in the carbon skeleton will confirm its origin from acetate units and elucidate the folding pattern of the polyketide chain.

Gene Identification and Knockout

Modern genomic and transcriptomic approaches are powerful tools for identifying candidate genes encoding the biosynthetic enzymes.[9][10] Once candidate genes for the PKS, P450, and OMT are identified, their function can be confirmed via targeted gene knockout or silencing (e.g., RNAi).

Workflow for Genetic Validation

Workflow Experimental Workflow for Gene Function Validation cluster_analysis Metabolite Analysis start Identify Candidate Gene (e.g., PKS, OMT) via Transcriptomics construct Create Gene Knockout/Silencing Construct (e.g., CRISPR/Cas9) start->construct transform Transform Producing Organism with Construct construct->transform select Select and Verify Transformed Strains transform->select culture_ko Culture Knockout (KO) Strain select->culture_ko culture_wt Culture Wild-Type (WT) Strain extract Extract Metabolites culture_wt->extract culture_ko->extract lcms Analyze by LC-MS extract->lcms result Compare Metabolite Profiles: WT vs. KO lcms->result outcome1 Outcome 1: Target Compound Absent in KO. Precursor Accumulates. result->outcome1 If Successful outcome2 Outcome 2: No Change in Metabolite Profile. result->outcome2 If Unsuccessful conclusion Conclusion: Gene Function is Validated outcome1->conclusion

Caption: A systematic approach to validate the function of biosynthetic genes.

A successful knockout of the OMT gene, for instance, should lead to the disappearance of this compound and a corresponding accumulation of its precursor, 7-hydroxyisobenzofuran-1(3H)-one.

Summary of Key Biosynthetic Enzymes

The following table summarizes the proposed enzymes and their critical functions in the pathway.

Stage Enzyme Class Proposed Function Substrate(s) Product(s) Required Cofactor(s)
1 & 2Polyketide Synthase (PKS)Assembles and cyclizes the polyketide chainAcetyl-CoA, Malonyl-CoA7-Hydroxyisobenzofuran-1(3H)-oneCoA
3Cytochrome P450 MonooxygenaseRegiospecific hydroxylation at C-7Phthalide Intermediate, O₂, NADPH7-Hydroxyisobenzofuran-1(3H)-oneNADPH
4O-Methyltransferase (OMT)Transfers a methyl group to the C-7 hydroxyl7-Hydroxyisobenzofuran-1(3H)-one, SAMThis compoundSAM

Conclusion and Future Outlook

The biosynthesis of this compound is a highly ordered and efficient enzymatic process, transforming simple building blocks into a structurally defined natural product. The pathway proceeds through a polyketide intermediate, followed by key tailoring steps of hydroxylation and methylation that are critical for the final structure and biological activity. A thorough understanding of this pathway, validated through the experimental protocols outlined herein, provides a powerful toolkit for metabolic engineering. By manipulating the key PKS and tailoring enzymes, it is possible to enhance the production of the native compound or generate novel, structurally diverse phthalides for evaluation as next-generation therapeutic agents.

References

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. (2012). Chinese Journal of Organic Chemistry, 32(12):2344. Available at: [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group, Oregon State University. Available at: [Link]

  • 5-Methoxy-2-benzofuran-1(3H)-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3288. Available at: [Link]

  • ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. (2010). ChemInform, 41(22). Available at: [Link]

  • 3-Hydroxyisobenzofuran-1(3H)-one. PubChem. Available at: [Link]

  • Biosynthesis of Aliphatic Polyketides by Type III Polyketide Synthase and Methyltransferase in Bacillus subtilis. (2007). Journal of Bacteriology, 189(12), 4437–4445. Available at: [Link]

  • Biochemical dissection of a fungal highly reducing polyketide synthase condensing region reveals basis for acyl group selection. (2023). Chemical Science, 14(28), 7675-7683. Available at: [Link]

  • NCGC00169010-02_C18H18O9_Naphtho(2,3-c)furan-1(3H)-one, 8-(beta-D-glucopyranosyloxy)-9-hydroxy-. PubChem. Available at: [Link]

  • 3-Hydroxy-6-nitroisobenzofuran-1(3h)-one. PubChem. Available at: [Link]

  • Polyketide synthase. Wikipedia. Available at: [Link]

  • Recent advances in the biosynthesis of unusual polyketide synthase substrates. (2016). Natural Product Reports, 33(2), 148–174. Available at: [Link]

  • Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732. (2021). Molecules, 26(16), 4983. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26740–26765. Available at: [Link]

  • One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. (2015). Journal of the Chilean Chemical Society, 60(1), 2827-2830. Available at: [Link]

  • Recent advances in the biosynthesis of unusual polyketide synthase substrates. (2016). Natural Product Reports, 33(2), 148-174. Available at: [Link]

  • Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. (2013). Natural Product Reports, 30(7), 953-978. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26740–26765. Available at: [Link]

  • Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. (2022). Frontiers in Plant Science, 13, 915993. Available at: [Link]

  • Synthesis of phthalides. Organic Chemistry Portal. Available at: [Link]

  • Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. (2022). Frontiers in Plant Science, 13, 915993. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-Methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methoxyisobenzofuran-1(3H)-one, a member of the phthalide class of compounds, represents a core structural motif in various natural products and pharmacologically active molecules. The precise elucidation of its molecular structure is paramount for researchers in synthetic chemistry, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural confirmation of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly accessible databases currently lack a complete, experimentally verified dataset for this specific isomer, this guide will proceed from a position of expertise. We will detail the optimized protocols for data acquisition and provide a robust, theoretically grounded interpretation of the expected spectra. For comparative purposes, we will reference the known data of the closely related isomer, 6-methoxyisobenzofuran-1(3H)-one, to highlight the subtle yet critical differences that confirm the 7-methoxy substitution pattern.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC standard numbering convention that will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for a complete structural assignment.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent and instrument parameters is critical for acquiring high-quality, unambiguous data.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the first-choice solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which serves as a convenient internal standard. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Operating Frequency: A higher field strength (e.g., 500 MHz or greater) is recommended. This improves signal dispersion, minimizing peak overlap, which is particularly important in the aromatic region where proton signals can be close together. This increased resolution is essential for accurate coupling constant (J-value) determination, which in turn provides information about the relative positions of protons on the aromatic ring.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of CDCl₃.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to 0-200 ppm.

    • Employ a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons, the methylene protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.55t1HJ ≈ 8.0H-5
~7.15d1HJ ≈ 7.5H-4
~7.05d1HJ ≈ 8.5H-6
~5.30s2H-H-3 (CH₂)
~3.90s3H-H-8 (OCH₃)

Interpretation:

  • Aromatic Region (δ 7.0-7.6 ppm): The key to confirming the 7-methoxy substitution lies in the splitting pattern of the aromatic protons.

    • H-5: This proton is flanked by H-4 and H-6, leading to a triplet (t). Its downfield shift is due to its position relative to the electron-withdrawing carbonyl group.

    • H-4 and H-6: These protons will appear as doublets (d) as they are each coupled to H-5. The exact chemical shifts are influenced by the electronic effects of both the lactone ring and the methoxy group.

  • Methylene Protons (H-3, δ ~5.30 ppm): The two protons on C-3 are chemically equivalent and have no adjacent proton neighbors, resulting in a characteristic singlet (s) integrating to 2H. This signal is a hallmark of the phthalide core.

  • Methoxy Protons (H-8, δ ~3.90 ppm): The three protons of the methoxy group are also equivalent and appear as a sharp singlet (s) integrating to 3H.

G cluster_structure Molecular Structure cluster_peaks Predicted ¹H NMR Peaks Structure This compound p1 δ ~7.55 (t, 1H, H-5) Structure->p1 Aromatic Protons p2 δ ~7.15 (d, 1H, H-4) Structure->p2 Aromatic Protons p3 δ ~7.05 (d, 1H, H-6) Structure->p3 Aromatic Protons p4 δ ~5.30 (s, 2H, H-3) Structure->p4 Methylene Protons p5 δ ~3.90 (s, 3H, H-8) Structure->p5 Methoxy Protons

Caption: Relationship between structure and predicted ¹H NMR signals.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~170.5C-1Lactone carbonyl carbon, highly deshielded.
~158.0C-7Aromatic carbon attached to the electron-donating methoxy group.
~145.0C-7aQuaternary aromatic carbon at the ring fusion.
~134.0C-5Aromatic CH, influenced by the carbonyl group.
~122.0C-3aQuaternary aromatic carbon at the ring fusion.
~118.0C-6Aromatic CH, ortho to the methoxy group.
~110.0C-4Aromatic CH.
~69.0C-3Methylene carbon (CH₂) adjacent to the ring oxygen.
~56.0C-8Methoxy carbon (OCH₃).

Interpretation:

  • Carbonyl Carbon (C-1): The lactone carbonyl carbon is the most downfield signal, typically appearing around 170 ppm.

  • Aromatic Carbons: Four signals are expected for the aromatic CH carbons (C-4, C-5, C-6) and three for the quaternary carbons (C-3a, C-7, C-7a). The carbon directly attached to the methoxy group (C-7) will be significantly shielded and appear further upfield than a typical aromatic carbon, while C-7a and C-3a at the ring junctions will also be clearly identifiable.

  • Aliphatic Carbons: The methylene (C-3) and methoxy (C-8) carbons will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands.

Expertise & Experience: The "Why" Behind the Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the preferred modern technique over traditional salt plates (NaCl/KBr). ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra of solid samples directly.

  • Data Interpretation: While the fingerprint region (below 1500 cm⁻¹) is unique to the molecule as a whole, the diagnostic region (above 1500 cm⁻¹) is where we find the characteristic vibrations for key functional groups.

Experimental Protocol: IR Data Acquisition
  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and ether linkages.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3050-3000Medium-WeakC-H StretchAromatic C-H
~2950-2850Medium-WeakC-H StretchAliphatic (CH₂, CH₃)
~1760 Strong C=O Stretch γ-Lactone (Ester)
~1600, ~1480Medium-WeakC=C StretchAromatic Ring
~1250 Strong C-O Stretch Aryl-Alkyl Ether
~1050StrongC-O StretchLactone C-O

Interpretation:

  • The Carbonyl Stretch (C=O): The most intense and diagnostic peak will be the C=O stretch of the five-membered lactone ring. This typically appears at a high wavenumber (~1760 cm⁻¹) due to the ring strain. This single, strong peak is definitive evidence of the lactone functional group.

  • C-O Stretches: Two strong C-O stretching bands are expected. A band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether of the methoxy group, and another strong band around 1050 cm⁻¹ corresponds to the C-O bond within the lactone ring.

  • C-H Stretches: Weaker bands above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methylene and methoxy groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.

Expertise & Experience: The "Why" Behind the Protocol
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically results in a prominent protonated molecule [M+H]⁺, which directly gives the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high mass accuracy, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and calculate its exact mass. Compare this with the theoretical exact mass for the molecular formula C₉H₈O₃.

Predicted MS Data and Interpretation

Molecular Formula: C₉H₈O₃ Molecular Weight: 164.16 g/mol Theoretical Exact Mass [M+H]⁺: 165.0546 Da

Table 4: Predicted High-Resolution Mass Spectrometry Data

m/z (Observed)Ion FormulaTheoretical m/zInterpretation
~165.0546[C₉H₉O₃]⁺165.0546Protonated Molecular Ion [M+H]⁺
~135.0441[C₈H₇O₂]⁺135.0441Loss of formaldehyde (CH₂O) from the methoxy and methylene groups

Interpretation:

  • Molecular Ion Peak: The most critical piece of data is the accurate mass of the protonated molecule [M+H]⁺. A measured value within 5 ppm of the theoretical mass (165.0546 Da) provides strong evidence for the molecular formula C₉H₈O₃.

  • Fragmentation: While ESI is a soft technique, some fragmentation may occur. A potential significant fragment could correspond to the loss of formaldehyde (30 Da), a common fragmentation pathway for related structures, leading to a peak at m/z ~135.

G MolIon [M+H]⁺ m/z ~165.0546 (C₉H₉O₃)⁺ Fragment [M+H - CH₂O]⁺ m/z ~135.0441 (C₈H₇O₂)⁺ MolIon->Fragment - CH₂O (30 Da)

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

References

  • Principles of Instrumental Analysis, 7th Edition. Skoog, D. A., Holler, F. J., & Crouch, S. R. Cengage Learning. [Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Database. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

A Technical Guide to Quantum Chemical Calculations for 7-Methoxyisobenzofuran-1(3H)-one: A Molecular Modeling Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methoxyisobenzofuran-1(3H)-one, a substituted phthalide derivative, represents a class of organic scaffolds with significant interest in medicinal chemistry and materials science. Understanding the intrinsic electronic structure, reactivity, and spectroscopic properties of this molecule is paramount for predicting its behavior in complex biological systems and for designing novel derivatives with enhanced therapeutic potential. Quantum chemical calculations offer a powerful in-silico lens to dissect these molecular characteristics with high precision, complementing and often guiding empirical research.[1][2]

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. It is designed for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the selection of computational methods and the interpretation of the resulting data. We will leverage Density Functional Theory (DFT), a robust and widely used quantum mechanical method, to explore the molecular landscape of this compound.[1][3]

The Strategic Role of Density Functional Theory (DFT)

In the realm of computational chemistry, DFT strikes an optimal balance between accuracy and computational cost, making it the workhorse for studying medium-sized organic molecules like this compound.[3][4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density to determine the system's energy and other properties. This approach has proven highly effective for predicting molecular geometries, vibrational frequencies, and electronic properties crucial for drug design.[1][5]

Our chosen methodology employs the B3LYP functional combined with a Pople-style basis set, 6-311++G(d,p).

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals. It is renowned for its excellent performance in predicting the structure and thermochemistry of a vast range of organic molecules.[6]

  • 6-311++G(d,p) Basis Set: This choice represents a robust and well-balanced basis set.

    • 6-311G: A triple-zeta valence basis set, providing a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately representing chemical bonds and molecular geometries. The lack of polarization functions is a known deficiency in simpler basis sets.[6][7]

This level of theory, B3LYP/6-311++G(d,p), is a well-established standard for obtaining reliable geometries and electronic properties for molecules of this nature.[7][8]

Computational Workflow: From Structure to Properties

The process of characterizing this compound involves a sequential and logical workflow. Each step builds upon the last, ensuring the final calculated properties are derived from a physically meaningful and stable molecular structure.

Experimental Protocol: A Step-by-Step Guide
  • Molecular Structure Input:

    • Begin by constructing the 3D structure of this compound using molecular building software (e.g., GaussView, Avogadro, ChemDraw).

    • Ensure correct atom types, bond orders, and initial stereochemistry. The initial structure does not need to be perfect, as the subsequent optimization step will refine it.

    • The structure can be identified by its CAS Number: 28281-58-5.[9]

  • Geometry Optimization:

    • Objective: To find the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation.

    • Procedure: Submit the initial structure to a computational chemistry package (e.g., Gaussian, ORCA).[3][4] Specify the B3LYP/6-311++G(d,p) level of theory. The software will iteratively adjust the atomic coordinates to minimize the total energy of the system until a stationary point on the potential energy surface is located.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

    • Causality: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated.

    • Procedure: Following the successful geometry optimization, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory. This is a critical self-validating step in the protocol.[10]

  • Calculation of Molecular Properties:

    • Once the optimized geometry is confirmed as a true minimum, a single-point energy calculation can be performed to derive various electronic properties. This includes:

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Molecular Electrostatic Potential (MEP): A map of the electrostatic potential onto the electron density surface.

      • Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.

Below is a Graphviz diagram illustrating this computational workflow.

G cluster_workflow Computational Workflow A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Check Frequencies C->D E All Real Frequencies? (True Minimum) D->E Yes F Imaginary Frequencies (Saddle Point - Revise Structure) D->F No G 4. Property Calculation (HOMO-LUMO, MEP, NBO) E->G F->B Re-optimize H Data Analysis & Interpretation G->H G cluster_implications From Quantum Properties to Drug Development Insights props Calculated Properties HOMO-LUMO Gap Molecular Electrostatic Potential (MEP) Vibrational Frequencies Atomic Charges (NBO) implications Practical Implications Chemical Reactivity & Stability Drug-Receptor Interactions (H-Bonding, Electrostatics) Spectroscopic Characterization (IR Spectrum) Pharmacokinetic Profile (ADME) props:f1->implications:f1 props:f2->implications:f2 props:f3->implications:f3 props:f4->implications:f4

Sources

An In-Depth Technical Guide to Investigating the Phytotoxic Effects of 7-methoxyisobenzofuran-1(3H)-one on Plant Growth

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isobenzofuranone chemical scaffold is prevalent in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities. Within this class, several analogs have demonstrated significant phytotoxicity, suggesting their potential as lead structures for novel herbicides. This technical guide addresses 7-methoxyisobenzofuran-1(3H)-one, a member of this promising class, for which the phytotoxic profile has not been extensively characterized. We present a comprehensive, field-proven research framework designed for researchers, scientists, and drug development professionals to systematically evaluate its effects on plant growth. This document provides a tiered experimental approach, beginning with foundational screening bioassays and progressing to advanced studies aimed at elucidating the physiological and molecular mechanisms of action. Detailed, self-validating protocols are provided for each experimental stage, supported by insights into the causal relationships behind methodological choices. The objective is to equip research teams with the necessary strategy and technical details to thoroughly assess the herbicidal potential of this compound.

Section 1: The Isobenzofuranone Class: A Rationale for Phytotoxicity Screening

The Isobenzofuranone Scaffold: Natural Occurrence and Chemical Significance

The isobenzofuran-1(3H)-one core, a γ-lactone fused to a benzene ring, is a structural motif found in numerous natural products, particularly as secondary metabolites isolated from fungi.[1] Endophytic and plant pathogenic fungi, such as Pestalotiopsis microspora and Cephalosporium sp., are known producers of these compounds, hinting at their potential ecological roles in plant-microbe interactions.[2][3] The versatility of this scaffold has also made it a valuable building block in synthetic chemistry for developing novel agrochemicals and pharmaceuticals.[4]

Broad-Spectrum Bioactivity of Isobenzofuranone Analogs

Compounds featuring the isobenzofuranone core exhibit an impressive diversity of biological effects. Documented activities range from antibacterial, antifungal, and antioxidant to anti-HIV properties.[1][2] Critically for agricultural science, certain analogs have been identified as potent inhibitors of photosynthetic electron transport, a well-established herbicidal mode of action.[1] This known activity within the chemical class provides a strong rationale for investigating the phytotoxic potential of underexplored derivatives like this compound.

Documented Phytotoxicity in the Isobenzofuranone Family

There are numerous reports confirming that both natural and synthetic isobenzofuranones can act as potent plant growth inhibitors.[5] Studies have demonstrated the herbicidal activity of various phthalide derivatives, with some showing efficacy comparable to or even exceeding commercial herbicides in assays against species like cucumber (Cucumis sativus) and onion (Allium cepa).[6] The level of phytotoxicity is dependent on the specific chemical structure, concentration, and the target plant species. In silico studies on some of the most active compounds suggest that their mechanism may involve the inhibition of crucial plant enzymes, such as strigolactone esterases, which are involved in hormone signaling pathways that regulate plant development.[6] This existing body of evidence strongly supports the hypothesis that this compound may possess significant phytotoxic properties worthy of detailed investigation.

Section 2: Characterization of this compound

A thorough understanding of the test compound's physicochemical properties is essential for designing robust experimental protocols, particularly for preparing accurate stock solutions and understanding its environmental fate.

Physicochemical Properties

While experimental data for this compound is not widely available, properties can be estimated based on its structure and data from closely related analogs. For the related compound 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one, computed properties provide a useful reference point.[7]

PropertyEstimated Value / Data PointSource
Molecular Formula C9H8O3(Calculated)
Molecular Weight 164.16 g/mol (Calculated)
XLogP3-AA (LogP) ~1.5 - 2.5[7] (Analog-based estimate)
Solubility Expected to be soluble in organic solvents like Methanol, DMSO, Acetone[3] (Analog data)
Appearance Likely a white to off-white crystalline powder[3] (Analog data)

Causality Behind the Data: The octanol-water partition coefficient (LogP) is critical for predicting a compound's environmental mobility and its ability to penetrate plant cuticles and cell membranes. Solubility data dictates the choice of solvent for creating stock solutions for bioassays, with DMSO or methanol being common choices for initial dissolution before dilution in aqueous media.

Section 3: A Tiered Experimental Framework for Phytotoxicity Assessment

We advocate for a multi-stage approach that progresses from rapid, high-throughput screening to more complex whole-plant studies. This ensures an efficient use of resources by first establishing baseline activity before committing to longer-term experiments.

Rationale for Model Species Selection

The choice of target species is a critical decision. Bioassays must be sensitive, reproducible, and representative. We recommend using a panel of both dicotyledonous and monocotyledonous species as outlined in standardized testing protocols.[8]

  • Lactuca sativa (Lettuce): A standard for allelopathy studies due to its rapid germination, high sensitivity to chemical inhibitors, and minimal seed dormancy.

  • Lepidium sativum (Cress): Frequently used alongside lettuce, providing another sensitive dicot model.[9]

  • Triticum aestivum (Wheat) or Zea mays (Corn): Essential monocot models representing major global crops and common weed relatives.

Protocol 1: Seed Germination and Early Vigor Bioassay

This initial screen is the cornerstone of phytotoxicity assessment, designed to determine the concentration-dependent effects of a compound on the most vulnerable stage of a plant's life cycle.[10]

Objective: To quantify the inhibitory effects of this compound on seed germination and early radicle and hypocotyl/coleoptile elongation.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Create Serial Dilutions (0.1, 1, 10, 100, 1000 µM) A->B C Surface Sterilize Seeds (e.g., Lettuce, Cress) F Arrange Seeds (e.g., 20 per dish) C->F D Place Filter Paper in Petri Dish E Add Test Solution to Filter Paper D->E E->F G Incubate in Growth Chamber (e.g., 25°C, dark, 72h) F->G H Measure Germination % Radicle & Shoot Length G->H I Calculate % Inhibition H->I J Determine IC50 Values (Log-logistic regression) I->J Control_Neg Negative Control (Solvent Only) Control_Neg->E Control_Pos Positive Control (Herbicide) Control_Pos->E

Caption: Workflow for the seed germination and early vigor bioassay.

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Causality: DMSO is used to solubilize hydrophobic compounds but must be kept at a low final concentration (e.g., <0.5%) in the assay to avoid solvent toxicity.

    • Perform serial dilutions in distilled water to achieve final test concentrations (e.g., 1000, 100, 10, 1, 0.1 µM).

    • Prepare a negative control using the same final concentration of the solvent in distilled water.

    • Prepare a positive control using a known germination inhibitor or herbicide (e.g., S-metolachlor) at a concentration known to cause significant inhibition. Self-Validation: The positive control confirms that the bioassay system is responsive to inhibition, while the negative control ensures that any observed effects are due to the test compound, not the solvent.

  • Seed Sterilization and Plating:

    • Surface sterilize seeds by brief immersion in a 0.2% sodium hypochlorite solution for 5 minutes, followed by four rinses with sterile distilled water.[11] Causality: This step is crucial to prevent fungal or bacterial contamination, which could otherwise confound the results by affecting seed viability or interacting with the test compound.

    • Aseptically place one sterile 9 cm filter paper (e.g., Whatman No. 1) into each sterile 9 cm Petri dish.

    • Pipette 3 mL of the corresponding test solution or control solution onto the filter paper, ensuring even saturation.

    • Carefully place 20-25 sterilized seeds onto the moist filter paper in each dish, ensuring they are evenly spaced. Seal the dishes with parafilm.

  • Incubation and Measurement:

    • Place the Petri dishes in a dark growth chamber or incubator at a constant temperature (e.g., 25 ± 1°C) for 72 hours.[9]

    • After the incubation period, count the number of germinated seeds (radicle emergence > 2 mm) to calculate the germination percentage.

    • Using a digital caliper or image analysis software, measure the length of the radicle (root) and the hypocotyl (shoot) for each germinated seedling.

Data Presentation and Analysis:

The results should be tabulated to clearly show the dose-response relationship.

Concentration (µM)Germination (%)Avg. Root Length (mm) ± SD% Root InhibitionAvg. Shoot Length (mm) ± SD% Shoot Inhibition
0 (Control) 98 ± 225.4 ± 3.1015.2 ± 2.50
0.1 97 ± 324.9 ± 2.82.015.0 ± 2.31.3
1 95 ± 422.1 ± 3.513.013.8 ± 2.99.2
10 80 ± 615.8 ± 2.937.89.1 ± 1.840.1
100 45 ± 86.2 ± 1.575.63.5 ± 1.177.0
1000 10 ± 51.1 ± 0.595.70.8 ± 0.494.7
Positive Control 5 ± 30.8 ± 0.496.90.5 ± 0.296.7

Note: Data are hypothetical for illustrative purposes.

The concentration required to inhibit growth by 50% (IC50) should be calculated for both root and shoot elongation using a log-logistic regression model. Root length is often the most sensitive and reliable parameter.[12]

Section 4: Investigating the Physiological and Molecular Mode of Action

Once phytotoxicity is confirmed, the next logical step is to investigate the underlying mechanism. Based on the activities of related isobenzofuranones, we can formulate several primary hypotheses.

Hypothesized Mechanisms of Action
  • Disruption of Photosynthesis: The inhibition of photosynthetic electron transport is a common mode of action for many herbicides and has been observed in isobenzofuranone analogs.[1] This would primarily manifest as a post-emergence effect.

  • Hormonal Imbalance: Interference with plant hormone signaling, such as the strigolactone pathway, can severely stunt root development and overall plant architecture.[6]

  • Metabolic Inhibition: The compound could interfere with critical metabolic processes required for germination and growth, such as the mobilization of stored energy reserves.

Protocol 2: Chlorophyll Fluorescence Analysis

Chlorophyll fluorescence is a rapid, non-invasive, and highly sensitive probe of photosystem II (PSII) activity.[13] It is an invaluable tool for detecting stress on the photosynthetic apparatus, often before visual symptoms like chlorosis appear.[14]

Objective: To determine if this compound affects the quantum efficiency of PSII, indicating a potential impact on photosynthesis.

Step-by-Step Methodology:

  • Plant Preparation: Grow model plants (e.g., Lactuca sativa or Arabidopsis thaliana) in pots to the 3-4 leaf stage.

  • Treatment Application: Apply the test compound as either a foliar spray or a soil drench at a concentration determined from whole-plant assays (e.g., a concentration causing ~75% growth inhibition).

  • Dark Adaptation: Before measurement, plants must be dark-adapted for a minimum of 20-30 minutes. Causality: Dark adaptation ensures that all PSII reaction centers are "open" (oxidized state), establishing a baseline for measuring maximum photochemical efficiency.

  • Measurement with a PAM Fluorometer:

    • Attach the leaf clip to a treated leaf.

    • Measure the minimal fluorescence (Fo) using a weak modulated measuring beam.

    • Apply a high-intensity saturating pulse of light (~8000 µmol m⁻² s⁻¹ for <1 second) to transiently "close" all PSII reaction centers. The peak fluorescence during this pulse is the maximum fluorescence (Fm).

  • Data Calculation: The primary parameter of interest is the maximum quantum yield of PSII, calculated as Fv/Fm = (Fm - Fo) / Fm . A healthy, unstressed plant will typically have an Fv/Fm ratio of ~0.83. A significant decrease in this value in treated plants is a strong indicator of photosynthetic stress.

Hypothetical Mechanism Diagram:

G cluster_plant Plant System cluster_pathway Potential Phytotoxic Pathways cluster_effect Observed Phenotypic Effects Compound This compound Photosynthesis Inhibition of Photosystem II Compound->Photosynthesis Hypothesis 1 Hormone Disruption of Strigolactone Signaling Compound->Hormone Hypothesis 2 Metabolism Inhibition of α-Amylase Activity Compound->Metabolism Hypothesis 3 Shoot Stunted Shoot Growth & Chlorosis Photosynthesis->Shoot Root Inhibited Root Growth Hormone->Root Hormone->Shoot Germination Reduced Seed Germination Metabolism->Germination Germination->Root Germination->Shoot

Caption: Hypothesized mechanisms of phytotoxicity for this compound.

Proposed Advanced Studies

Should the initial assays and chlorophyll fluorescence analysis yield positive results, the following advanced studies can provide deeper mechanistic insights:

  • Enzyme Inhibition Assays: Based on in silico docking studies of similar compounds, directly test the inhibitory activity of this compound against purified plant enzymes like strigolactone esterase D14 or histone deacetylases.[6]

  • Cellular Respiration Measurement: Use an oxygen electrode to measure oxygen consumption in treated root tips to determine if mitochondrial respiration is affected.

  • Transcriptomic (RNA-Seq) Analysis: A powerful, unbiased approach to identify all the gene networks and cellular pathways that are up- or down-regulated in response to compound treatment, providing a global view of its mode of action.

Section 5: Conclusion and Future Perspectives

This technical guide outlines a systematic and robust framework for the comprehensive evaluation of the phytotoxic properties of this compound. By employing a tiered experimental design—from foundational germination bioassays to targeted physiological and molecular investigations—researchers can efficiently characterize its herbicidal potential. The provided protocols are designed to be self-validating and are grounded in established methodologies, ensuring high-quality, interpretable data.

Positive findings from this research program could establish this compound as a valuable lead compound. Subsequent research could then focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, ultimately contributing to the development of a new class of sustainable weed management solutions.

References

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  • Chase, W. R., et al. (1991). Possible Mechanism of Inhibition of 6-Methoxy-Benzoxazolin-2(3H)-One on Germination of Cress (Lepidium sativum L.). Journal of Chemical Ecology. Available from: [Link]

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An In-Depth Technical Guide to In Silico Docking Studies of 7-methoxyisobenzofuran-1(3H)-one with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 7-methoxyisobenzofuran-1(3H)-one, a member of the biologically significant isobenzofuranone class of compounds. Recognizing the therapeutic potential of this scaffold, which exhibits activities ranging from anticancer to neuroprotective, this document outlines a robust, scientifically-grounded workflow for identifying and evaluating its interactions with putative protein targets.[1][2][3][4][5] Addressed to researchers, computational chemists, and drug development professionals, this guide emphasizes the rationale behind methodological choices, ensuring both technical accuracy and practical applicability. We will detail the entire computational pipeline, from ligand preparation and target selection to the execution of docking simulations and the critical analysis of the resulting data.

Introduction: The Rationale for Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein.[6][8][9][10] This process allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity, thereby guiding further experimental validation and lead optimization.[7]

The isobenzofuran-1(3H)-one core, a γ-lactone fused to a benzene ring, is present in numerous natural and synthetic compounds with a wide array of biological activities, including antiproliferative, antioxidant, anti-inflammatory, and antidepressant effects.[1][2][3][4][11][12] Given this established biological relevance, this compound presents a compelling candidate for computational investigation to elucidate its mechanism of action and identify novel therapeutic targets.

This guide will utilize a structured, multi-step approach to perform a rigorous in silico analysis, focusing on established, well-validated software and methodologies to ensure the reliability of the generated data.

The In Silico Docking Workflow: A Conceptual Overview

The docking process can be conceptually divided into several key stages, each requiring careful consideration to ensure the validity of the final results. The entire process is a synergy of preparing the digital models of the ligand and protein, defining the search space, running the docking simulation, and finally, interpreting the results.

Below is a conceptual diagram of the complete workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis cluster_output Phase 4: Outcome Ligand_Prep Ligand Preparation (this compound) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Target_Selection Target Protein Selection Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Protein_Prep->Grid_Gen Docking_Run Execute Docking (e.g., AutoDock Vina) Grid_Gen->Docking_Run Scoring Evaluate Binding Affinity (ΔG, kcal/mol) Docking_Run->Scoring Pose_Analysis Binding Pose Analysis Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Report Generate Report & Visualize Interaction_Analysis->Report Scoring->Pose_Analysis

Caption: A high-level overview of the molecular docking workflow.

Phase 1: Preparation of Molecular Structures

The quality of the input structures is paramount to the success of any docking study. This phase involves preparing both the ligand and the target protein into a computationally ready format.

Ligand Preparation: this compound

The first step is to obtain an accurate 3D representation of the ligand.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: This is a crucial step to obtain a low-energy, stable conformation. Use a force field like MMFF94 or UFF for minimization.

    • Causality: An unoptimized, high-energy ligand conformation can lead to inaccurate binding poses and energies as the docking algorithm may get trapped in a local energy minimum.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are critical for forming hydrogen bonds.[13]

  • Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges). These are essential for evaluating electrostatic interactions.[13]

  • Define Rotatable Bonds: Identify and define the rotatable bonds. This allows for ligand flexibility during the docking simulation.[6][13]

  • Save in PDBQT Format: For use with AutoDock Vina, the final prepared ligand structure must be saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information.[8][13]

Target Protein Selection and Preparation

The choice of a target protein should be hypothesis-driven, based on the known biological activities of the isobenzofuranone scaffold.

Target Selection Rationale:

Isobenzofuranone derivatives have shown significant antiproliferative and cytotoxic activity against various cancer cell lines.[1][2] A key target in many cancers is the family of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. For this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as a representative target protein due to its well-established role in cell cycle progression and its relevance as a cancer drug target.

Protocol 2: Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1HCK , which is a structure of CDK2 in complex with a known inhibitor.

  • Initial Cleaning: Use a molecular visualization tool like UCSF Chimera or PyMOL to inspect the structure.[14]

    • Remove any co-crystallized ligands, ions, and water molecules from the PDB file.[13]

    • Causality: Water molecules can interfere with the docking process by occupying space in the binding pocket that should be explored by the ligand. Removing the original ligand is essential to make the binding site available for docking our compound of interest.

  • Repair Structure: Check for and repair any missing atoms or incomplete side chains in the protein structure.[14]

  • Add Hydrogens: Add polar hydrogen atoms to the protein. Non-polar hydrogens are typically merged with their adjacent carbon atoms.[13][15]

  • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • Save in PDBQT Format: Save the cleaned, repaired, and charged protein structure as a PDBQT file. This format is required by AutoDock tools for grid generation and docking.[8][13]

Phase 2: Docking Simulation

With the prepared ligand and protein, the next phase is to define the search space and run the docking simulation.

Grid Box Generation

The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses.

Protocol 3: Defining the Binding Site

  • Identify the Active Site: For PDB ID 1HCK, the binding site can be easily identified as the location of the co-crystallized inhibitor. In cases where a co-crystallized ligand is not present, binding pockets can be predicted using tools like CASTp or by referring to published literature.

  • Set Grid Box Parameters: Using software like AutoDockTools, center the grid box on the identified active site.[16]

  • Adjust Grid Box Size: The size of the box should be large enough to encompass the entire active site and allow the ligand to rotate and translate freely, but not so large as to unnecessarily increase computation time. A typical size is 60x60x60 Å, with a spacing of 1.0 Å between grid points.[16]

    • Self-Validation: Ensure the grid box completely encloses the volume occupied by the known inhibitor from the original crystal structure. This confirms the search space is correctly defined.

G cluster_protein Target Protein (CDK2) cluster_grid Grid Box (Search Space) p1 p2 p3 p4 p5 p6 g1 g2 g3 g4 Ligand Ligand (Flexible) cluster_grid cluster_grid Ligand->cluster_grid cluster_protein cluster_protein

Caption: Defining the search space (grid box) around the active site.

Executing the Docking Run with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source program for molecular docking.[6]

Protocol 4: Running AutoDock Vina

  • Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, and the center and size coordinates of the grid box determined in the previous step.

  • Launch Vina: Execute the docking from the command line, pointing to the configuration file.

    • vina --config conf.txt --log results.log

  • Exhaustiveness Parameter: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also increases the probability of finding the true lowest energy binding mode. A default value of 8 is often sufficient, but for final, rigorous runs, values of 16 or 32 can be used.

    • Trustworthiness: Running the docking simulation multiple times with different random seeds and comparing the results can provide confidence in the stability and reproducibility of the predicted binding mode.

Phase 3: Analysis of Docking Results

The output of a Vina run is a PDBQT file containing several predicted binding poses for the ligand, ranked by their binding affinity.[17]

Evaluating Binding Affinity

Binding affinity is reported as a negative Gibbs free energy of binding (ΔG) in kcal/mol. A more negative value indicates a more favorable binding interaction.[18]

  • Interpretation: The top-ranked pose (the one with the lowest ΔG) is the most probable binding mode according to the scoring function. It's crucial to analyze not just the top pose but several of the top-ranking poses.

Table 1: Predicted Binding Affinities for this compound with CDK2

Binding PoseBinding Affinity (kcal/mol)RMSD from Top Pose (Å)
1-8.50.000
2-8.21.251
3-8.11.874
4-7.92.011
5-7.72.345

Note: Data is hypothetical for illustrative purposes.

Pose and Interaction Analysis

This is the most critical part of the analysis, where the predicted binding poses are visually inspected to understand the molecular interactions driving the binding.[18][19]

Protocol 5: Post-Docking Analysis

  • Visualize the Complex: Load the protein PDBQT file and the docking output file into a visualization program like Discovery Studio or PyMOL.

  • Analyze the Top Pose: Focus on the best-scoring pose. Examine its orientation within the binding pocket.

  • Identify Key Interactions: Identify and measure the key non-covalent interactions between the ligand and the protein's amino acid residues.[18] These include:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's hydrogen bond donors/acceptors (like the carbonyl and methoxy oxygens) and residues in the protein's active site (e.g., backbone amides or polar side chains).

    • Hydrophobic Interactions: Identify contacts between the aromatic ring of the ligand and non-polar residues of the protein (e.g., Alanine, Valine, Leucine).

    • Pi-Pi Stacking: Look for stacking interactions between the ligand's aromatic ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Compare with Known Inhibitors: Compare the binding mode and key interactions of this compound with those of the co-crystallized inhibitor (if available). A similar binding mode can increase confidence in the docking result.

    • Authoritative Grounding: If the top-ranked pose makes chemically sensible interactions with key catalytic or binding residues documented in the literature for that protein, it lends significant credibility to the result.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for conducting in silico docking of this compound against a selected protein target, CDK2. By following these protocols, researchers can generate credible hypotheses about the compound's binding mode and affinity.

The results from such a study, including a favorable binding energy and specific, strong interactions with key active site residues, provide a strong rationale for advancing the compound to experimental validation. Future work should include in vitro enzymatic assays to confirm the inhibition of the target protein and cell-based assays to verify the biological effect. Ultimately, in silico docking serves as a crucial first step, saving significant time and resources in the long and complex journey of drug discovery.

References

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  • Protein-ligand docking. (2019, October 19). Galaxy Training!. Retrieved from [Link]

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  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • de M. F. Lião, L., et al. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2995. Retrieved from [Link]

  • Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in molecular biology (Clifton, N.J.), 1762, 33–61. Retrieved from [Link]

  • El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • Guterres, H., & Im, W. (2018). Binding Affinity via Docking: Fact and Fiction. Biophysical journal, 114(3), 51a. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Singh, K., & Singh, A. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (2019). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules (Basel, Switzerland), 24(15), 2795. Retrieved from [Link]

  • Tao, L., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & medicinal chemistry, 114, 117941. Retrieved from [Link]

  • Malpani, S. G., et al. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-15. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. PubChem Compound Summary for CID 181107. Retrieved from [Link]

  • Surajmal, G. M., et al. (2020). Molecular Docking: A Novel Appliance for Structure-Based Drug Designing Discovery. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10404-10418. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives [Image]. Retrieved from [Link]

  • The Vina-GPU Team. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved from [Link]

  • Forli, S., et al. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved from [Link]

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  • Zhu, H., et al. (2013). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules (Basel, Switzerland), 18(12), 15392–15399. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. PubChem Compound Summary for CID 10957672. Retrieved from [Link]

  • da Silva, K. T., et al. (2025). Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats. Neuroscience, 593, 103-116. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NCGC00169010-02_C18H18O9_Naphtho(2,3-c)furan-1(3H)-one, 8-(beta-D-glucopyranosyloxy)-9-hydroxy-. PubChem Compound Summary for CID 23900015. Retrieved from [Link]

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A Technical Guide to the Preliminary Cytotoxicity Screening of 7-Methoxyisobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of 7-methoxyisobenzofuran-1(3H)-one derivatives. The focus is on establishing a robust, self-validating experimental workflow to ascertain the potential of these compounds as anticancer agents.

Introduction: The Rationale for Investigating Isobenzofuranones

Isobenzofuran-1(3H)-ones, a class of γ-lactones fused to a benzene ring, are prevalent scaffolds in numerous biologically active natural products and synthetic compounds.[1] Their derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antioxidant, and anti-HIV activities.[1] The methoxy group, a common substituent in pharmacologically active molecules, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Its presence on the isobenzofuranone core, specifically at the 7-position, warrants a thorough investigation into its impact on cytotoxicity against cancer cell lines. Preliminary screening is a critical first step in the drug discovery pipeline to identify promising lead compounds for further development.

Foundational Assays for Cytotoxicity Screening

The initial assessment of a compound's cytotoxic potential is typically performed using in vitro cell viability assays. These assays are designed to be rapid, reproducible, and amenable to high-throughput screening. The choice of assay depends on the putative mechanism of action of the test compounds and the cell lines being used. For a preliminary screen of novel compounds like this compound derivatives, it is prudent to employ at least two mechanistically distinct assays to ensure the reliability of the data. Here, we detail two widely accepted methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

The Sulforhodamine B (SRB) Assay: A Measure of Cellular Biomass

The SRB assay is a cell staining method that is independent of cellular metabolism. It is based on the ability of the pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining reliable and interpretable results. This includes the appropriate selection of cancer cell lines, compound concentration ranges, and necessary controls.

Selection of Cancer Cell Lines

For a preliminary screen, a panel of cancer cell lines from different tissue origins is recommended to assess the spectrum of activity. Based on studies of similar isobenzofuranone derivatives, the following cell lines are suggested:

  • K-562 (Chronic Myelogenous Leukemia): A suspension cell line that has been shown to be sensitive to isobenzofuranone derivatives.

  • MCF-7 (Breast Adenocarcinoma): An adherent cell line widely used in cancer research.

  • HCT-116 (Colon Carcinoma): An adherent cell line representing a common solid tumor type.

  • A549 (Lung Carcinoma): An adherent cell line from another prevalent solid tumor.

Compound Preparation and Concentration Range

This compound derivatives should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations for the assay. It is critical to ensure that the final DMSO concentration in the wells does not exceed a level that is toxic to the cells (typically <0.5%). A broad concentration range (e.g., 0.1 to 100 µM) is recommended for the initial screening to determine the potent range of the compounds.

Detailed Experimental Protocols
  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium at 2x the final desired concentration. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.

  • Absorbance Reading: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Reading: Shake the plate for 5-10 minutes on a shaker. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC₅₀ values.

Data Presentation and Interpretation

The results of the cytotoxicity screening should be presented in a clear and concise manner. A tabular format is ideal for comparing the IC₅₀ values of different derivatives across the tested cell lines.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM) of this compound Derivatives

CompoundK-562MCF-7HCT-116A549
Derivative 1 15.225.832.145.3
Derivative 2 5.612.418.928.7
Derivative 3 >100>100>100>100
Doxorubicin 0.81.21.52.1

This is hypothetical data for illustrative purposes.

From this hypothetical data, Derivative 2 shows the most promising cytotoxic activity across all cell lines, with the lowest IC₅₀ values. Derivative 3 appears to be inactive within the tested concentration range. Doxorubicin serves as a reference for potent cytotoxic activity.

Elucidating the Mechanism of Action: A Look into Signaling Pathways

While preliminary screening establishes the cytotoxic potential, understanding the underlying mechanism of action is crucial for further drug development. Benzofuran and isobenzofuranone derivatives have been reported to induce cancer cell death through various mechanisms, primarily through the induction of apoptosis.[2] Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of signaling events.

Several key signaling pathways are often dysregulated in cancer and are common targets for anticancer drugs. Based on literature for related compounds, this compound derivatives may exert their cytotoxic effects by modulating pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation.[3][4] Furthermore, they may induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[2]

Below is a conceptual diagram illustrating a potential mechanism of action for a this compound derivative leading to apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_survival Survival Pathways 7-MIBO This compound Derivative Death_Receptor Death Receptor (e.g., DR4/DR5) 7-MIBO->Death_Receptor Upregulation/ Sensitization Bcl2 Bcl-2 (Anti-apoptotic) 7-MIBO->Bcl2 Inhibition Bax Bax (Pro-apoptotic) 7-MIBO->Bax Activation PI3K_Akt PI3K/Akt Pathway 7-MIBO->PI3K_Akt Inhibition MAPK MAPK Pathway 7-MIBO->MAPK Inhibition Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Bcl2 Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival

Caption: Potential apoptotic pathways induced by a this compound derivative.

Structure-Activity Relationship (SAR) Insights

The preliminary screening of a series of this compound derivatives allows for the initial exploration of structure-activity relationships (SAR). By comparing the IC₅₀ values of derivatives with different substitutions at other positions of the isobenzofuranone core, researchers can identify chemical moieties that enhance or diminish cytotoxic activity. For instance, the addition of phenol and chlorine groups to the benzofuran structure has been shown to improve anticancer activity.[5] Conversely, the presence of two halogen-substituted rings without a methoxy group on the heterocyclic ring can be detrimental to cytotoxicity.[5] These initial SAR insights are invaluable for guiding the design and synthesis of more potent and selective analogs.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the preliminary cytotoxicity screening of this compound derivatives. By employing mechanistically distinct assays and a panel of cancer cell lines, researchers can confidently identify promising lead compounds. The elucidation of the mechanism of action, even at a conceptual level initially, provides a strong foundation for more in-depth mechanistic studies, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins. The ultimate goal of this preliminary screening is to select the most promising candidates for further preclinical development, including in vivo efficacy studies in animal models.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Mishari, A. A., & El-Sayed, W. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]

  • de la Cruz, H., et al. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2995. [Link]

  • Kanagalakshmi, K., et al. (2010). Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones. European Journal of Medicinal Chemistry, 45(6), 2447-2452. [Link]

  • Özkan, A., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1282, 135201. [Link]

  • Navarro, S. D., et al. (2015). A novel cytosporone 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one: synthesis; toxicological, apoptotic and immunomodulatory properties; and potentiation of mutagenic damage. BMC Cancer, 15, 520. [Link]

  • Serafim, T. L., et al. (2023). 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. Current Issues in Molecular Biology, 45(1), 596-611. [Link]

  • Krajnović, T., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 786. [Link]

  • Li, Q., et al. (2016). Discovery and optimization of new benzofuran derivatives against p53-independent malignant cancer cells through inhibition of HIF-1 pathway. Bioorganic & Medicinal Chemistry Letters, 26(11), 2675-2679. [Link]

  • El-Naggar, A. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11463-11491. [Link]

  • Pópulo, H., Lopes, J. M., & Soares, P. (2012). The Role of mTOR Signaling as a Therapeutic Target in Cancer. Cancers, 4(4), 1021-1042. [Link]

  • Fisyuk, A. S., et al. (2021). Synthesis and study of the anticancer activity of some new 7H-[1][2][5]triazolo [3,4-b][2][5][6]thiadiazines. Current issues in pharmacy and medicine: science and practice, 14(4), 425-429. [Link]

  • Zaki, M. A., et al. (2015). Modulation of Cancer-Related Signaling and Cytotoxicity by (Z)- and (E)- 3,3'4,5'-Tetramethoxystilbene Isolated from Eugenia rigida. Planta Medica, 81(16), 1469-1476. [Link]

  • Lee, D. Y., et al. (2018). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 23(10), 2636. [Link]

  • Kumar, S., et al. (2015). Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(3,4- dimethoxyphenyl)-1-benzofuran-5-carbaldehyde. Der Pharma Chemica, 7(10), 346-353. [Link]

  • Yeo, C. M., et al. (2016). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLoS ONE, 11(5), e0156117. [Link]

  • Giordano, A., & Tommonaro, G. (2019). Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer. Nutrients, 11(11), 2695. [Link]

  • Al-Aamery, M. A., et al. (2022). Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion. International Journal of Molecular Sciences, 23(19), 11843. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Regioselective, Two-Step Synthesis of 7-Methoxyisobenzofuran-1(3H)-one from 3-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1] This application note provides a detailed, field-proven protocol for the synthesis of 7-methoxyisobenzofuran-1(3H)-one, a valuable synthetic intermediate, starting from the readily available 3-methoxybenzoic acid. The described synthetic strategy is a robust two-step process involving a highly regioselective directed ortho-metalation (DoM) to introduce a formyl group, followed by a one-pot reductive lactonization to yield the target phthalide. This guide explains the causal mechanisms behind reagent selection and reaction conditions, providing researchers in organic synthesis and drug development with a reliable and reproducible methodology.

Introduction & Synthetic Strategy

This compound is a key building block in the synthesis of more complex molecules. Its preparation from 3-methoxybenzoic acid presents a classic challenge in regiocontrol of aromatic substitution. The target requires functionalization at the C-2 position of the benzoic acid, which is sterically hindered and situated between the existing methoxy and carboxylic acid groups.

A direct electrophilic aromatic substitution is unlikely to provide the desired regioselectivity. Therefore, a more sophisticated approach is required. The strategy detailed herein leverages the powerful technique of Directed ortho-Metalation (DoM) . The carboxylic acid group, after deprotonation, and the methoxy group work in concert to direct a strong base to selectively deprotonate the C-2 position.[2][3] This generates a dianionic intermediate that can be trapped with an electrophile—in this case, a formylating agent—to install the required carbon substituent.

The resulting intermediate, 2-formyl-3-methoxybenzoic acid, possesses both an aldehyde and a carboxylic acid. A selective reduction of the aldehyde to a primary alcohol, followed by an intramolecular esterification (lactonization), furnishes the final phthalide ring system.[4]

The overall synthetic workflow is summarized below.

Synthetic_Workflow Start 3-Methoxybenzoic Acid Step1 Step 1: Directed ortho-Formylation Start->Step1 Intermediate 2-Formyl-3-methoxybenzoic Acid Step1->Intermediate Step2 Step 2: Reductive Lactonization Intermediate->Step2 Product This compound Step2->Product

Caption: Overall two-step workflow for the synthesis.

Part I: Directed ortho-Formylation of 3-Methoxybenzoic Acid

Mechanistic Rationale & Causality

The key to this synthesis is achieving selective C-H activation at the C-2 position. The carboxylic acid group is a moderately effective directing group for lithiation, while the methoxy group is also a known directing group.[3] When both are present on the ring, their combined influence determines the site of deprotonation.

Upon treatment with at least two equivalents of a strong lithium base (e.g., sec-butyllithium), 3-methoxybenzoic acid is first deprotonated at the acidic carboxylic acid proton. The resulting lithium carboxylate then coordinates with the base. This pre-lithiation complex positions the base in proximity to the C-2 and C-6 protons. The methoxy group also acts as a coordinating site, further stabilizing the complex required for deprotonation at C-2.[2] This cooperative effect makes the doubly-activated C-2 position the most acidic site on the ring, leading to highly regioselective metalation.

The resulting dilithiated species is a potent nucleophile. Quenching the reaction with an anhydrous electrophile such as N,N-dimethylformamide (DMF) introduces the formyl (aldehyde) group at the C-2 position. An acidic workup then protonates the carboxylate, yielding the desired intermediate, 2-formyl-3-methoxybenzoic acid.[5]

Ortho_Lithiation_Mechanism cluster_start Starting Material & Deprotonation cluster_reaction Electrophilic Quench cluster_workup Workup & Product A 3-Methoxybenzoic Acid B Lithium 3-Methoxybenzoate A->B + s-BuLi (1 equiv) C Dilithiated Intermediate B->C + s-BuLi/TMEDA (1 equiv) Regioselective C-2 Deprotonation D Quench with DMF C->D E Intermediate Adduct D->E Nucleophilic Attack F Acidic Workup (H3O+) E->F G 2-Formyl-3-methoxybenzoic Acid F->G Protonation & Elimination

Caption: Mechanism of directed ortho-lithiation and formylation.

Experimental Protocol: Synthesis of 2-Formyl-3-methoxybenzoic Acid

Safety: Organolithium reagents like sec-butyllithium are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-Methoxybenzoic Acid152.155.00 g32.861.0
Tetrahydrofuran (THF)-150 mL--
TMEDA116.248.3 mL55.881.7
sec-Butyllithium64.0655.9 mL72.642.21
N,N-Dimethylformamide (DMF)73.097.6 mL98.583.0
Hydrochloric Acid (3M)-~100 mL--

Procedure:

  • To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxybenzoic acid (5.00 g, 32.86 mmol).

  • Add anhydrous tetrahydrofuran (THF, 150 mL) via cannula and stir to dissolve the solid.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (8.3 mL, 55.88 mmol) dropwise via syringe.

  • Slowly add sec-butyllithium (55.9 mL of a 1.3 M solution in cyclohexane, 72.64 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A thick yellow-orange precipitate will form.

  • Stir the resulting slurry at -78 °C for an additional 1.5 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (7.6 mL, 98.58 mmol) dropwise via syringe over 15 minutes. The reaction mixture will become less viscous.

  • Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

  • Carefully quench the reaction by slowly adding 3M aqueous HCl (~100 mL) until the pH is ~1-2.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford 2-formyl-3-methoxybenzoic acid as a crystalline solid.

Part II: Reductive Lactonization to this compound

Mechanistic Rationale & Causality

This step transforms the ortho-formyl benzoic acid intermediate into the final bicyclic lactone. The key is the selective reduction of the aldehyde in the presence of the carboxylic acid. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[4] It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions (e.g., in alcoholic solvents at room temperature).

The reduction of the aldehyde yields 2-(hydroxymethyl)-3-methoxybenzoic acid. This intermediate contains both a nucleophilic alcohol and an electrophilic carboxylic acid in close proximity. Upon acidification of the reaction mixture, the alcohol oxygen can perform an intramolecular nucleophilic attack on the carboxylic acid carbon, followed by the elimination of a water molecule. This acid-catalyzed intramolecular esterification, or lactonization, is highly favorable due to the formation of a stable, five-membered γ-lactone ring.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
2-Formyl-3-methoxybenzoic Acid180.164.00 g22.201.0
Methanol (MeOH)-100 mL--
Sodium Borohydride (NaBH₄)37.831.26 g33.301.5
Hydrochloric Acid (3M)-~50 mL--
Experimental Protocol: Synthesis of this compound

Procedure:

  • Dissolve 2-formyl-3-methoxybenzoic acid (4.00 g, 22.20 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (1.26 g, 33.30 mmol) portion-wise over 15 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and stir for an additional 2 hours at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture back to 0 °C and carefully add 3M aqueous HCl dropwise to quench the excess NaBH₄ and acidify the solution to pH ~1.

  • Heat the acidified mixture to reflux (approx. 65 °C) for 1 hour to promote lactonization.

  • After cooling to room temperature, remove the bulk of the methanol under reduced pressure.

  • Extract the remaining aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield this compound as a pure, white solid.

Conclusion

This application note details a logical and efficient two-step synthesis of this compound from 3-methoxybenzoic acid. The protocol's success hinges on a profound understanding of reactivity and regiocontrol, demonstrated through the strategic application of directed ortho-metalation. The subsequent selective reduction and spontaneous lactonization provide a clean and high-yielding route to the target molecule. The methodologies, mechanistic insights, and detailed protocols provided herein are designed to be directly applicable in a research setting, enabling chemists to reliably access this valuable synthetic intermediate.

References

  • PubChem. 2-Formyl-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1271. [Link]

  • Cihan, A. C., et al. (2013). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E, E69(Pt 12), o1801. [Link]

  • Howells, E. M., & Newbold, G. T. (1961). Lactones. Part VII. The Synthesis of 5-Hydroxy-7-methoxyphthalide. Journal of the Chemical Society, 4592-4594. [Link]

  • Lindsey, J. S. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • Mortier, J., et al. (2005). Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid. Organic Letters, 7(12), 2425–2428. [Link]

  • PubChem. 3-Methoxybenzoic Acid. National Center for Biotechnology Information. [Link]

Sources

Palladium-Catalyzed Synthesis of 7-Methoxyisobenzofuran-1(3H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the palladium-catalyzed synthesis of 7-methoxyisobenzofuran-1(3H)-one, a valuable heterocyclic scaffold found in various biologically active molecules. We delve into the mechanistic underpinnings of the palladium-catalyzed carbonylation and lactonization cascade, offering a detailed, field-proven protocol for its efficient synthesis. This guide is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the critical parameters that govern its success, thereby enabling adaptation and troubleshooting.

Introduction: The Significance of Isobenzofuranones and the Power of Palladium Catalysis

The isobenzofuran-1(3H)-one, or phthalide, core is a privileged scaffold in medicinal chemistry and natural product synthesis. Molecules incorporating this motif exhibit a wide range of biological activities. The specific target of this guide, this compound, serves as a key intermediate in the synthesis of more complex molecules, including antifungal agents and antioxidants.[1]

Traditional methods for phthalide synthesis often require harsh conditions or multi-step procedures.[1] Palladium-catalyzed reactions, however, have emerged as powerful tools for the construction of complex molecular architectures with high efficiency and selectivity under milder conditions.[2][3] Specifically, palladium-catalyzed carbonylation reactions are versatile methods for synthesizing carbonyl-containing compounds like esters and lactones.[4][5] This application note focuses on a palladium-catalyzed carbonylative cyclization approach, which offers a direct and atom-economical route to this compound. Palladium complexes are frequently chosen for carbonylation reactions due to their high activity and versatility.[6]

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The palladium-catalyzed synthesis of this compound from a suitably substituted starting material, such as 2-iodo-3-methoxybenzyl alcohol, proceeds through a well-established catalytic cycle.

The proposed mechanism involves several key steps:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 2-iodo-3-methoxybenzyl alcohol) to a low-valent palladium(0) species, forming a palladium(II) intermediate.

  • Carbon Monoxide Insertion: A molecule of carbon monoxide (CO) then inserts into the aryl-palladium bond, generating an acyl-palladium(II) complex.

  • Intramolecular Nucleophilic Attack (Lactonization): The pendant hydroxyl group of the benzyl alcohol moiety then attacks the electrophilic acyl-palladium center in an intramolecular fashion. This key step forms the five-membered lactone ring.

  • Reductive Elimination: The cycle is completed by the reductive elimination of the desired product, this compound, which regenerates the active palladium(0) catalyst.

This cascade process efficiently constructs the isobenzofuranone core in a single operation from readily available starting materials.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with checkpoints and expected observations detailed to ensure success.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Iodo-3-methoxybenzyl alcohol≥98%Commercially AvailableStarting material.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePalladium source.
Triphenylphosphine (PPh₃)≥99%Commercially AvailableLigand.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableBase.
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent.
Carbon Monoxide (CO)High PurityGas CylinderCarbonyl source.
Inert Gas (Nitrogen or Argon)High PurityGas CylinderFor maintaining an inert atmosphere.
Equipment
  • Schlenk flask or a high-pressure autoclave

  • Magnetic stirrer with heating capabilities

  • Inert gas line (Schlenk line)

  • Carbon monoxide gas line with a pressure regulator

  • Standard laboratory glassware

  • Syringes and needles for reagent transfer

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Carbonylation cluster_workup Work-up and Purification A 1. Add Pd(OAc)₂, PPh₃, and 2-iodo-3-methoxybenzyl alcohol to a dry Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Add triethylamine via syringe. C->D E 5. Purge the flask with CO gas. D->E F 6. Pressurize the vessel with CO (e.g., 1 atm). E->F G 7. Heat the reaction mixture to the desired temperature (e.g., 100 °C). F->G H 8. Stir vigorously for the specified reaction time (e.g., 12-24 h). G->H I 9. Cool the reaction to room temperature and vent the CO gas safely. H->I J 10. Filter the mixture through Celite to remove the palladium catalyst. I->J K 11. Concentrate the filtrate under reduced pressure. J->K L 12. Purify the crude product by column chromatography. K->L

Caption: Experimental workflow for the synthesis.

Detailed Synthesis Procedure
  • Catalyst and Substrate Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.05 mmol), triphenylphosphine (e.g., 0.1 mmol), and 2-iodo-3-methoxybenzyl alcohol (e.g., 1.0 mmol).

    • Causality: Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and modulate its reactivity.

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with a high-purity inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

    • Causality: Palladium(0) species are sensitive to oxidation by air, which can deactivate the catalyst.

  • Solvent and Base Addition: Add anhydrous toluene (e.g., 10 mL) via syringe, followed by the addition of triethylamine (e.g., 1.2 mmol).

    • Causality: Toluene is a common solvent for palladium-catalyzed carbonylations due to its high boiling point and ability to dissolve the reagents. Triethylamine acts as a base to neutralize the hydrogen iodide (HI) formed during the catalytic cycle.

  • Carbon Monoxide Introduction: Purge the reaction flask with carbon monoxide gas for 2-3 minutes.

  • Pressurization: Pressurize the reaction vessel with carbon monoxide. For laboratory-scale synthesis, a balloon filled with CO is often sufficient (approximately 1 atm). For larger scales or to increase reaction rates, a high-pressure autoclave may be used.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

    • Causality: Elevated temperatures are typically required to promote the rate-limiting steps of the catalytic cycle, such as oxidative addition and reductive elimination.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite to remove the precipitated palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactone.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Low CO pressureEnsure a constant supply of CO, or increase the pressure if using an autoclave.
Formation of side productsDecomposition of starting material or productLower the reaction temperature or shorten the reaction time.
Ligand degradationConsider using a more robust phosphine ligand.
Difficulty in purificationCo-elution of impuritiesOptimize the eluent system for column chromatography.

Conclusion

This application note provides a robust and reproducible protocol for the palladium-catalyzed synthesis of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently access this valuable synthetic intermediate. The provided workflow and troubleshooting guide are intended to facilitate the successful implementation of this methodology in a variety of research settings.

References

  • ChemInform Abstract: Synthesis of Isobenzofuran-1(3H)-ones with the Aid of Silica-Supported Preyssler Nanoparticles. (2010). ChemInform, 41(32). [Link]

  • Zheng, M., Chen, P., Huang, L., Wu, W., & Jiang, H. (2017). Palladium-Catalyzed Synthesis of γ-Lactones from Homoallylic Alcohols. Organic Letters, 19(21), 5756–5759. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Reactions in the Synthesis of Heterocycles. In Topics in Heterocyclic Chemistry (Vol. 26, pp. 1–44). Springer.
  • Grigg, R., & Sridharan, V. (1998). Heterocycles via Palladium Catalysed Cyclisation-Carbonylation of Alkynes. Journal of Organometallic Chemistry, 558(1-2), 123–130.
  • Beller, M., & Wu, X.-F. (Eds.). (2013).
  • Larock, R. C., & Dong, X. (2005). Palladium-Catalyzed Annulation of Internal Alkynes by o-Iodobenzyl Alcohols. The Journal of Organic Chemistry, 70(3), 964–967.
  • Gabriele, B., Salerno, G., Fazio, A., & Pittelli, R. (2003). A New and Efficient Palladium-Catalyzed Synthesis of Isobenzofuran-1(3H)-ones (Phthalides) by Carbonylative Cyclization of 2-Iodobenzyl Alcohols. Tetrahedron, 59(34), 6251–6258.
  • Palladium-catalyzed carbonylation is a versatile method for the synthesis of various aldehydes, esters, lactones, or lactams. [Link]

  • Recent developments in palladium catalysed carbonylation reactions. [Link]

  • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. [Link]

  • Development of New Classes of Palladium and Nickel Catalyzed Carbonylation Reactions. [Link]

  • The palladium-catalyzed benzylic-like nucleophilic substitution of benzofuran-2-ylmethyl acetate with N, S, O and C soft nucleophiles has been investigated. [Link]

  • Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. [Link]

  • A direct palladium-catalyzed γ-lactonization of free carboxylic acids via C–O reductive elimination as a key step is described. [Link]

  • Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3). [Link]

  • The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. [Link]

  • The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. [Link]

  • The palladium-catalyzed benzylic-like nucleophilic substitution of benzofuran-2-ylmethyl acetate with N, S, O and C soft nucleophiles has been investigated. [Link]

  • For various carbonylation reactions, palladium complexes display often high activity and versatility among the different catalytically active metals. [Link]

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Purification of 7-methoxyisobenzofuran-1(3H)-one using silica gel column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of 7-methoxyisobenzofuran-1(3H)-one using Silica Gel Column Chromatography

Abstract

This comprehensive guide provides a detailed protocol for the purification of this compound, a key heterocyclic motif found in various biologically active molecules, using silica gel column chromatography.[1] This document is intended for researchers, scientists, and professionals in drug development who require a high degree of purity for their synthesized compounds. The protocol emphasizes not only the procedural steps but also the underlying principles governing the separation, from method development using Thin-Layer Chromatography (TLC) to troubleshooting common issues. By grounding the methodology in established chromatographic theory, this guide ensures a robust, reproducible, and efficient purification process.

Introduction: The Rationale for Chromatographic Purification

This compound, also known as 7-methoxyphthalide, belongs to the isobenzofuranone class of lactones. This structural core is present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Synthetic routes to this and similar compounds often yield a crude product containing unreacted starting materials, by-products, and other impurities. For applications in medicinal chemistry, pharmacology, and materials science, isolating the target compound at a high purity level is non-negotiable.

Silica gel column chromatography is a cornerstone technique for the purification of moderately polar organic compounds.[2][3] The principle relies on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase (the eluent).[2][4] Compounds with higher polarity interact more strongly with the acidic silica gel and thus elute more slowly. Conversely, less polar compounds have a weaker affinity for the stationary phase, spend more time in the mobile phase, and elute faster.[4] The successful application of this technique hinges on the logical selection of a solvent system that provides adequate separation, a task accomplished through preliminary analysis with Thin-Layer Chromatography (TLC).

Physicochemical Properties of Isobenzofuranones

Understanding the properties of the target molecule is crucial for designing a purification strategy. While specific experimental data for this compound is not broadly published, we can infer its characteristics from related structures.

PropertyValue (Predicted/Inferred)Significance for Chromatography
Molecular Formula C₉H₈O₃Provides the molecular weight.
Molecular Weight 164.16 g/mol Affects diffusion but is less critical than polarity in adsorption chromatography.
Polarity Moderately PolarThe lactone carbonyl, ether oxygen, and aromatic ring contribute to its polarity, making it suitable for silica gel chromatography. It is more polar than simple aromatic hydrocarbons but less polar than alcohols or carboxylic acids.
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone.Essential for sample loading and mobile phase selection.

Pre-Chromatography: Method Development with TLC

Before committing a crude sample to a column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a clear separation between the target compound and its impurities, with the target compound exhibiting an ideal Retention Factor (R_f).

The Significance of the Retention Factor (R_f)

The R_f value is a measure of a compound's migration up the TLC plate relative to the solvent front.[5][6] It is calculated as:

R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front) [7]

For column chromatography, an R_f value of ~0.3 for the target compound is generally desired.[8] This value represents a "sweet spot":

  • If R_f is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[9]

  • If R_f is too low (< 0.15): The compound will be strongly retained on the column, leading to excessively long elution times, band broadening (diffusion), and the potential for sample degradation.[9][10]

Protocol for TLC-based Solvent System Screening
  • Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a prepared solvent system. Good starting points for moderately polar compounds include mixtures of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate).[11]

  • Visualize: After development, visualize the spots using a UV lamp (if the compound is UV-active) and/or a chemical stain (e.g., vanillin stain, which is effective for a wide range of organic compounds).[12]

  • Analyze and Iterate: Calculate the R_f of the target spot. Adjust the solvent polarity until the desired R_f is achieved.

    • To increase R_f: Increase the proportion of the more polar solvent (e.g., increase EtOAc in a Hexane/EtOAc mixture).

    • To decrease R_f: Increase the proportion of the less polar solvent (e.g., increase Hexane).

Example Solvent Systems for Screening
System #Solvent System (v/v)Expected R_f TrendRationale
1Hexane / EtOAc (9:1)LowPrimarily for non-polar impurities.
2Hexane / EtOAc (4:1)Medium-LowA good starting point for many separations.
3Hexane / EtOAc (2:1)Medium-HighIncreases polarity to move the compound further.
4Hexane / EtOAc (1:1)HighFor compounds that are more strongly retained.

For reference, the purification of a similar compound, 7-hydroxy-3-methoxy-phthalide, was successfully achieved using an ethyl acetate/n-hexane (3:7) system.[13]

The Purification Protocol: Step-by-Step

This section details the complete workflow for the purification of this compound.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc TLC Method Development (Find Solvent System, Rf ≈ 0.3) column_prep Column Preparation (Slurry Packing) tlc->column_prep loading Load Sample onto Column column_prep->loading sample_prep Sample Preparation (Wet or Dry Loading) sample_prep->loading elution Elute with Mobile Phase loading->elution collection Collect Fractions elution->collection frac_analysis Analyze Fractions by TLC collection->frac_analysis pooling Pool Pure Fractions frac_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Isolated Pure Product solvent_removal->pure_product

Caption: Workflow for Silica Gel Column Chromatography Purification.

Materials & Equipment
  • Stationary Phase: Standard flash silica gel (e.g., 230-400 mesh).

  • Glassware: Chromatography column with stopcock, round-bottom flasks, Erlenmeyer flasks, collection tubes/vials, TLC plates, developing chamber.

  • Solvents: HPLC-grade solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane).

  • Apparatus: Fume hood, clamps and stand, rotary evaporator, UV lamp.

  • Miscellaneous: Cotton or glass wool, sand, capillary tubes, filter paper.[8][14]

Step 1: Column Preparation (Slurry Packing)

The slurry packing method is highly recommended as it minimizes the chances of air bubbles and cracks forming in the stationary phase, which can ruin the separation.[4][8]

  • Determine Column Size: The ratio of silica gel to crude product is crucial. For a moderately difficult separation, a ratio of 50:1 (w/w) is a good starting point. For easier separations, 30:1 may suffice, while difficult ones may require 100:1.[8][15]

  • Prepare the Slurry: In an Erlenmeyer flask, measure the required amount of silica gel. Add the initial, least polar mobile phase (e.g., Hexane/EtOAc 9:1) to create a free-flowing slurry. Swirl to release trapped air bubbles.[4]

  • Pack the Column:

    • Securely clamp the column in a vertical position inside a fume hood.

    • Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet but does not restrict flow.[8]

    • Add a thin layer (~0.5 cm) of sand on top of the plug.[8]

    • Fill the column about halfway with the mobile phase.

    • With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion.

    • Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed.[4]

    • Once the silica has settled, add another thin layer (~0.5 cm) of sand on top to protect the silica bed surface from disturbance during sample and solvent addition.[8]

  • Equilibrate: Drain the solvent until the level just reaches the top of the sand layer. Crucially, never let the column run dry from this point forward.

Step 2: Sample Loading

Choose one of the following methods. Dry loading is preferred for samples that are not readily soluble in the mobile phase.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of a suitable solvent, preferably the mobile phase or a slightly more polar solvent like DCM.[8]

    • Using a pipette, carefully and evenly apply the dissolved sample to the top of the silica bed.[16]

    • Open the stopcock and allow the sample to be absorbed into the silica, draining the solvent until it reaches the top of the sand.

    • Carefully add a small amount of fresh mobile phase and again drain to the top of the sand. Repeat this wash step once more to ensure all the sample is loaded in a tight, narrow band.

  • Dry Loading:

    • Dissolve the crude product in a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.[16]

    • Gently tap the column to settle the powder and cover with a protective layer of sand.

Step 3: Elution and Fraction Collection
  • Add Mobile Phase: Carefully fill the column with the mobile phase.

  • Begin Elution: Open the stopcock to begin the flow. A steady drip rate is ideal. If necessary, gentle pressure can be applied to the top of the column (flash chromatography) to speed up the process.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Gradient Elution (Optional): If TLC analysis showed that impurities are either much less polar or much more polar than the product, a gradient elution can be used. Start with a low-polarity mobile phase to elute the non-polar impurities. Then, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the target compound and finally any highly polar impurities.[8]

Step 4: Fraction Analysis and Product Isolation
  • Monitor with TLC: Spot every few fractions (e.g., every second or third tube) on a TLC plate alongside a spot of the original crude mixture.

  • Identify Pure Fractions: Develop and visualize the TLC plate. Identify the fractions that contain only the spot corresponding to this compound.

  • Pool and Concentrate: Combine the identified pure fractions into a pre-weighed round-bottom flask.

  • Remove Solvent: Remove the solvent using a rotary evaporator to yield the purified product.[14]

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or by checking its melting point.

Troubleshooting Guide

Even with a well-developed method, issues can arise. This table outlines common problems and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Overloading the column with too much sample.- Column packed unevenly (channeling).- Sample band was too wide during loading.- Solvent system is not optimal.- Reduce the amount of crude material; increase the silica-to-sample ratio.[17]- Repack the column carefully using the slurry method.- Use the minimum amount of solvent for loading, or use the dry loading method.- Re-optimize the solvent system with TLC to achieve greater separation between spots.
Compound Won't Elute - The mobile phase is not polar enough.- The compound has decomposed on the acidic silica gel.- Gradually increase the polarity of the mobile phase (e.g., add more EtOAc or a small % of Methanol).- Test compound stability on a TLC plate.[10] If it decomposes, consider using a deactivated silica gel or a different stationary phase like alumina.
Cracked or Bubbled Silica Bed - The column was allowed to run dry.- Heat generated from the solvent interacting with silica caused solvent to boil (common with methanol).- This column is likely unusable; the column must be repacked.- Always keep the solvent level above the silica bed. When switching to a more polar solvent, do so gradually.
Slow or No Flow - Column outlet is blocked.- Silica particles are too fine, creating high backpressure.- Check for blockage at the stopcock or cotton plug.[10]- Apply gentle positive pressure (flash chromatography).- Ensure the correct mesh size of silica gel is used for gravity or flash chromatography.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound. The emphasis on systematic method development via TLC is critical for success, allowing for the selection of an optimal mobile phase that balances separation efficiency with practical considerations like time and solvent usage. By understanding the causality behind each step—from the ideal R_f value to the proper packing technique—researchers can confidently and reproducibly isolate this and other moderately polar compounds to the high degree of purity required for advanced applications.

References

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Ghanash, S., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • REACH Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-hydroxy-3-methoxy-phthalide. Retrieved from [Link]

  • Reddit. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Dong, M. (2006). Modern TLC.
  • PubChem. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Is The RF Value And Its Importance In Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

  • Reddit. (2020). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • Oreate AI Blog. (2024). Understanding Rf Values in Chromatography: A Step-by-Step Guide. Retrieved from [Link]

  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?. Retrieved from [Link]

  • ResearchGate. (2016). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?. Retrieved from [Link]

  • BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Does Silica Gel Chromatography Work? [Video]. YouTube. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • MDPI. (2022). Exploring Biosurfactant Production from Halophilic Bacteria, Isolated from Burgas Salterns in Bulgaria. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1(3H)-Isobenzofuranone, 6,7-dimethoxy- (CAS 569-31-3). Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-3-(2-methylpropylidene)-1(3H)-isobenzofuranone. Retrieved from [Link]

  • PubChem. (n.d.). 3-ethyl-7-hydroxy-6-methoxy-3H-2-benzofuran-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1(3H)-Isobenzofuranone (CAS 87-41-2). Retrieved from [Link]

  • Acta Crystallographica Section E. (2013). 6-Methoxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols: Evaluating the Cytotoxicity of 7-methoxyisobenzofuran-1(3H)-one using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Senior Application Scientist]

Date: January 27, 2026

Abstract

This document provides a comprehensive guide for determining the cytotoxic potential of the novel compound, 7-methoxyisobenzofuran-1(3H)-one, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, the scientific rationale behind each step, and guidance on data interpretation and troubleshooting.

Introduction: The Rationale for Cytotoxicity Profiling

The evaluation of a compound's effect on cell viability is a critical early step in the drug discovery and development pipeline.[3][4] Cytotoxicity assays are instrumental in identifying compounds that may have therapeutic potential, such as anti-cancer agents, or in flagging compounds with undesirable toxic effects.[5] The MTT assay is a robust and versatile tool for this purpose, relying on the enzymatic conversion of the yellow tetrazolium salt, MTT, into a purple formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[1][6] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.[2][6]

This compound belongs to the isobenzofuranone class of heterocyclic compounds, which are known to exhibit a range of biological activities.[7] Related structures have demonstrated properties such as antiplatelet and antioxidant activities, as well as cytotoxicity against various cell lines.[7][8] Therefore, a thorough in vitro evaluation of this compound's cytotoxic profile is a logical and necessary step in characterizing its pharmacological potential.

The MTT Assay: Mechanism of Action

The core principle of the MTT assay lies in the activity of mitochondrial dehydrogenases, which are only active in living cells.[1] These enzymes cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. This water-insoluble formazan is then solubilized using an organic solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is a direct measure of the number of viable cells.[6]

MTT_Mechanism cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, water-soluble) MTT->Mitochondria Uptake by cell Solubilized_Formazan Solubilized Formazan (Purple solution) Formazan->Solubilized_Formazan Addition of Absorbance Measure Absorbance (~570 nm) Solubilized_Formazan->Absorbance DMSO Solubilizing Agent (e.g., DMSO) DMSO->Solubilized_Formazan

Figure 1: Mechanism of the MTT assay.

Materials and Reagents

This protocol is optimized for adherent cells cultured in a 96-well plate format.

Equipment:

  • Laminar flow hood (sterile)

  • CO2 incubator (37°C, 5% CO2, humidified)

  • Inverted microscope

  • Multichannel pipette

  • Microplate reader with a 570 nm filter (a reference wavelength of 630 nm is recommended to reduce background)

  • Sterile 96-well flat-bottom tissue culture plates

  • Sterile pipette tips and serological pipettes

  • Sterile tubes (e.g., 1.5 mL, 15 mL, 50 mL)

Reagents:

  • Cell Line: A suitable cell line for the study (e.g., human cancer cell line like HeLa or a non-cancerous fibroblast line, depending on the research question). Established murine and human fibroblast cell lines are frequently used in cytotoxicity testing.[9]

  • This compound: The test compound. A stock solution should be prepared in a suitable solvent (e.g., DMSO) and stored appropriately.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For the MTT incubation step, it is advisable to use a serum-free and phenol red-free medium to minimize background interference.[2][10]

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[11] This solution should be filter-sterilized and stored protected from light at 4°C.[6]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for performing the MTT assay to determine the cytotoxicity of this compound.

MTT_Workflow start Start step1 1. Cell Seeding (e.g., 1 x 10^4 cells/well) start->step1 step2 2. Incubation (24h) Allow cells to adhere step1->step2 step3 3. Compound Treatment Add serial dilutions of This compound step2->step3 step4 4. Incubation (24-72h) Expose cells to the compound step3->step4 step5 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL) step4->step5 step6 6. Incubation (2-4h) Allow formazan formation step5->step6 step7 7. Solubilize Formazan Add DMSO or SDS solution step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 end End step8->end

Figure 2: Experimental workflow for the MTT assay.

4.1. Cell Seeding

  • Rationale: The initial cell density is a critical parameter that can influence the results.[10] It is essential to determine the optimal seeding density for your specific cell line to ensure that the cells are in the logarithmic growth phase during the assay. A cell number that yields an absorbance between 0.75 and 1.25 for untreated controls is often recommended.[6]

  • Procedure:

    • Harvest and count the cells.

    • Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 1 x 10^4 cells/well).[12]

    • Include wells for a blank control (medium only) and an untreated control (cells with vehicle).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.[6]

4.2. Compound Treatment

  • Rationale: A dose-response curve is necessary to determine the concentration at which the compound exhibits its effect. A serial dilution of the test compound allows for the determination of the IC50 value (the concentration that inhibits 50% of cell viability).

  • Procedure:

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium. The concentration range should be wide enough to capture the full dose-response curve.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. For the untreated control, add medium containing the same concentration of the vehicle (e.g., DMSO) as used for the highest compound concentration.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[12]

4.3. MTT Incubation and Formazan Solubilization

  • Rationale: This step allows viable cells to metabolize the MTT into formazan crystals. The subsequent solubilization step is crucial for accurate spectrophotometric measurement.

  • Procedure:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 20 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C.[6] During this time, purple formazan crystals should become visible within the cells when observed under a microscope.

    • After the MTT incubation, carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[11][13]

4.4. Absorbance Measurement

  • Rationale: The amount of formazan is quantified by measuring the absorbance of the solution.

  • Procedure:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • If using a reference wavelength, subtract the absorbance at 630 nm from the 570 nm reading.

Data Analysis and Interpretation

5.1. Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

5.2. Determination of the IC50 Value

The IC50 value is a measure of the potency of a compound in inhibiting a biological or biochemical function.[14] It is the concentration of the compound that is required to inhibit 50% of the biological process, in this case, cell viability.[14][15]

  • Procedure:

    • Plot the % Cell Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., using software like GraphPad Prism or a suitable Excel template) to fit a sigmoidal dose-response curve to the data.[16][17]

    • The IC50 value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.

Example Data Table:

Concentration of this compound (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Untreated Control)1.150100%
11.09595.2%
100.86575.2%
500.58050.4%
1000.35030.4%
2000.12010.4%
Blank (Medium Only)0.050-

Troubleshooting Common Issues

IssuePossible CauseSolution
High Background Absorbance Contamination of reagents or medium; interference from phenol red in the medium.[2][11]Use fresh, sterile reagents. Use phenol red-free medium for the MTT incubation step.[2]
Low Absorbance Readings Low cell seeding density; insufficient incubation time with MTT.[6]Optimize the initial cell seeding number. Increase the MTT incubation time.[2][6]
High Variability Between Replicates Inaccurate pipetting; uneven cell distribution in wells; edge effects.[11]Use calibrated pipettes and ensure thorough mixing of cell suspension. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[11]
Precipitate Formation The test compound may react with MTT.Wash cells thoroughly with PBS before adding the MTT reagent.[2]

Limitations of the MTT Assay

While the MTT assay is a valuable tool, it is important to be aware of its limitations:

  • Measures Metabolic Activity, Not Directly Viability: The assay reflects the metabolic activity of the cells, which is generally correlated with viability but can be influenced by factors that alter mitochondrial function without causing cell death.[11][18]

  • Chemical Interference: Certain compounds, particularly those with reducing properties, can interfere with the assay and lead to false results.[18][19]

  • Toxicity of MTT: The MTT reagent itself can be toxic to cells, especially with prolonged incubation times.[18][19]

  • Lack of Sensitivity: Compared to fluorescent or luminescent methods, the MTT assay is generally less sensitive.[18][19]

Due to these limitations, it is often advisable to confirm results with an orthogonal assay that measures a different cell health parameter (e.g., a membrane integrity assay like LDH release).[4]

Conclusion

The MTT assay provides a reliable and straightforward method for assessing the cytotoxic effects of this compound. By following this detailed protocol and being mindful of the underlying scientific principles and potential pitfalls, researchers can generate robust and reproducible data to inform the ongoing development of this and other novel compounds.

References

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Institutes of Health. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • 5-Methoxy-2-benzofuran-1(3H)-one. National Institutes of Health. [Link]

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Application Note: Quantifying Cell Membrane Damage Induced by 7-Methoxyisobenzofuran-1(3H)-one Using the Lactate Dehydrogenase (LDH) Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cytotoxicity with Precision

The evaluation of a compound's effect on cell viability is a cornerstone of modern drug discovery and toxicological screening.[1][2] A key indicator of cellular injury is the loss of plasma membrane integrity, a hallmark of necrotic cell death.[3] The Lactate Dehydrogenase (LDH) assay is a widely adopted, reliable, and straightforward colorimetric method for quantifying this specific type of cellular damage. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the LDH assay to measure cell membrane integrity following treatment with 7-methoxyisobenzofuran-1(3H)-one, a member of the isobenzofuran-1(3H)-one (phthalide) class of heterocyclic compounds found in various natural products and investigated for a range of biological activities, including potential cytotoxicity.[4][5]

This document will delve into the biochemical principles of the LDH assay, provide a detailed, step-by-step protocol optimized for a 96-well plate format, and offer insights into data analysis and interpretation, ensuring a robust and self-validating experimental design.

The Scientific Rationale: Why the LDH Assay?

Lactate dehydrogenase is a stable cytosolic enzyme present in virtually all cell types.[3][6] Under normal physiological conditions, it remains within the confines of an intact plasma membrane. However, upon cellular damage leading to membrane rupture (necrosis), LDH is rapidly released into the extracellular environment, in this case, the cell culture supernatant.[6] The LDH assay leverages this event by measuring the enzymatic activity of the released LDH in the supernatant, which is directly proportional to the number of lysed cells.[7]

The assay is based on a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[8] The newly formed NADH then facilitates the reduction of a tetrazolium salt (such as INT) into a colored formazan product by the enzyme diaphorase.[7][9] The intensity of the resulting color, measured spectrophotometrically, correlates directly with the amount of LDH released and, consequently, the extent of cell membrane damage.[7]

LDH_Assay_Principle cluster_cell Cell cluster_supernatant Culture Supernatant IntactCell Intact Cell (LDH inside) LDH_in LDH DamagedCell Damaged Cell (Membrane Compromised) LDH_out Released LDH DamagedCell->LDH_out Pyruvate Pyruvate LDH_out->Pyruvate Lactate Lactate (Substrate) NAD NAD+ NADH NADH Diaphorase Diaphorase Formazan Formazan (Red, Colored Product) Diaphorase->Formazan INT Tetrazolium Salt (INT) (Yellow)

Caption: Biochemical cascade of the LDH cytotoxicity assay.

Materials and Reagents

This protocol assumes the use of a commercially available LDH cytotoxicity assay kit. Components typically include:

  • Assay Buffer: Provides the optimal pH and ionic strength for the enzymatic reaction.

  • Substrate Mix: Contains lactate, the substrate for LDH.

  • Cofactor Mix: Contains NAD+.

  • Enzyme Mix: Contains diaphorase.

  • Lysis Solution (e.g., 10X Triton X-100): Used to create the maximum LDH release control.

  • Stop Solution (e.g., 1 M Acetic Acid): Terminates the enzymatic reaction.[7]

  • LDH Positive Control (optional but recommended): A stabilized LDH preparation for assay validation.[10]

Additional required materials:

  • Sterile, clear, flat-bottom 96-well tissue culture plates

  • Adherent or suspension cells of interest

  • Complete cell culture medium (consider using low serum, e.g., 1%, during the assay to reduce background LDH levels from serum)[11]

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~490 nm and a reference wavelength of ~680 nm.[7]

  • Humidified 37°C incubator with 5% CO₂

  • Centrifuge with a plate rotor (optional but recommended)[9]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format and should be performed in triplicate for each condition.

Part 1: Cell Seeding and Treatment

  • Cell Seeding:

    • Harvest and count cells. Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. The optimal cell number varies between cell types and should be determined empirically to ensure the LDH signal falls within the linear range of the assay.[7][9]

    • Incubate the plate overnight in a humidified 37°C incubator with 5% CO₂ to allow for cell attachment and recovery.

  • Preparation of Treatment Solutions:

    • Prepare serial dilutions of this compound in culture medium from a stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Experimental Setup and Controls:

    • Carefully remove the seeding medium from the wells.

    • Add 100 µL of the appropriate medium or treatment solution to each well as described in the table below. This structured setup is crucial for the self-validating nature of the protocol.

Well TypeDescriptionReagent to Add (100 µL/well)Purpose
Test Wells Cells treated with the test compound.Medium with various concentrations of this compoundTo measure LDH release induced by the test compound.
Vehicle Control Cells treated with the vehicle only.Medium with vehicle (e.g., DMSO)To determine the baseline LDH release in the absence of the test compound.
Spontaneous LDH Release Untreated cells.Fresh culture mediumTo measure the amount of LDH spontaneously released from untreated cells (background).[9]
Maximum LDH Release Cells lysed to release total LDH.Culture medium (after incubation, add 10 µL of 10X Lysis Solution)To determine the maximum releasable LDH, representing 100% cytotoxicity.[9]
Medium Background Wells with medium but no cells.Culture mediumTo measure the background LDH activity present in the culture medium itself.[10]
Positive Control (Optional) Cells treated with a known cytotoxic agent.Medium with a known cytotoxic agent (e.g., doxorubicin, staurosporine)To validate the assay's ability to detect cytotoxicity.[11]
  • Incubation:

    • Incubate the plate for a duration appropriate for the expected cytotoxic effect of this compound (e.g., 6, 24, or 48 hours).[11]

Part 2: LDH Assay Procedure

  • Induce Maximum LDH Release:

    • 45 minutes before the end of the treatment incubation, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" wells.[7] Mix gently by tapping the plate.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[9] This step is optional but recommended to pellet any detached cells and debris, preventing their carryover and potential interference.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[7][10]

  • Enzymatic Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions immediately before use.[7] This typically involves combining the assay buffer, substrate, and cofactor. Protect the mixture from light.[7][10]

    • Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants.[7] Mix gently.

  • Incubation and Signal Development:

    • Incubate the plate at room temperature (22-25°C) for up to 30 minutes, protected from light.[7] The incubation time may need optimization depending on the cell type and the amount of LDH released.

  • Stopping the Reaction and Measurement:

    • Add 50 µL of Stop Solution to each well to terminate the reaction.[7]

    • Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure the absorbance at a reference wavelength of 680 nm to subtract background signals from the instrument.[7][10]

Experimental_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 Treat Add this compound and controls Incubate1->Treat Incubate2 Incubate for treatment duration (e.g., 24h) Treat->Incubate2 Lyse Add Lysis Solution to 'Maximum Release' wells Incubate2->Lyse Centrifuge Centrifuge plate (400 x g, 5 min) Lyse->Centrifuge Transfer Transfer 50 µL supernatant to new plate Centrifuge->Transfer AddReactionMix Add 50 µL LDH Reaction Mixture Transfer->AddReactionMix Incubate3 Incubate at RT for 30 min (protect from light) AddReactionMix->Incubate3 AddStop Add 50 µL Stop Solution Incubate3->AddStop Read Read absorbance at 490 nm (Ref: 680 nm) AddStop->Read End End Read->End

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Data Analysis and Interpretation

  • Background Subtraction:

    • For each well, subtract the 680 nm absorbance reading from the 490 nm absorbance reading to correct for background absorbance.

    • Subtract the average absorbance of the "Medium Background" control from all other corrected absorbance values.

  • Calculating Percent Cytotoxicity:

    • The percentage of cytotoxicity is calculated using the following formula:

    % Cytotoxicity = [ (Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

    Where:

    • Test Compound Release: Corrected absorbance from wells treated with this compound.

    • Spontaneous Release: Average corrected absorbance from the untreated cell wells.

    • Maximum Release: Average corrected absorbance from the lysed cell wells.

  • Data Presentation:

    • The results can be presented in a table and graphically by plotting the percent cytotoxicity against the concentration of this compound. This allows for the determination of the EC₅₀ (half-maximal effective concentration) value.

Example Data Table:

TreatmentConcentration (µM)Corrected Absorbance (490nm - 680nm)% Cytotoxicity
Medium BackgroundN/A0.050N/A
Spontaneous Release00.1500%
Maximum ReleaseN/A1.250100%
Vehicle Control00.1550.45%
This compound10.2509.09%
This compound100.60040.91%
This compound501.10086.36%
This compound1001.24099.09%

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal - High cell death in controls.- LDH present in serum.- Contamination.- Optimize cell seeding density.- Use low-serum medium during the assay.[11]- Ensure aseptic technique.
Low Signal/Low Sensitivity - Insufficient number of cells.- Low intrinsic LDH levels in the cell type.- Insufficient incubation time.- Increase cell seeding density.- Increase the assay incubation time.- Confirm cell lysis in the maximum release control.
Compound Interference - The test compound inhibits LDH enzyme.- The compound reacts with assay reagents.- The compound absorbs light at 490 nm.- Run a cell-free control: add the compound to the medium, then perform the assay to check for direct interference.[12]
High Variability - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outermost wells of the plate.

Conclusion

The LDH assay provides a robust and high-throughput compatible method for quantifying cell membrane damage, making it an invaluable tool for assessing the cytotoxic potential of compounds like this compound. By adhering to the detailed protocol and incorporating the appropriate controls, researchers can obtain reliable and reproducible data, contributing to a deeper understanding of the compound's biological effects and informing the drug development process.

References

  • Cell Biologics, Inc. LDH Assay. [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]

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Probing the Golgi Apparatus and Beyond: Application Notes for 7-Methoxyisobenzofuran-1(3H)-one and its Analogs as Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of the Isobenzofuranone Scaffold

The isobenzofuran-1(3H)-one, or phthalide, core is a recurring motif in a variety of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities.[1][2] These activities range from antiplatelet and antioxidant effects to antimicrobial and phytotoxic properties.[1][3][4] This diverse bioactivity underscores the potential of isobenzofuranone derivatives as valuable chemical probes for dissecting complex biological pathways. This document provides detailed application notes and protocols for the use of 7-methoxyisobenzofuran-1(3H)-one and its analogs, with a particular focus on the well-characterized Golgi inhibitor, AMF-26, to investigate cellular trafficking and other vital biological processes.

AMF-26: A Potent Probe for Golgi Structure and Function

A key example of the power of the isobenzofuranone scaffold is the compound AMF-26, a novel and potent inhibitor of the Golgi system.[5][6] AMF-26 targets the activation of ADP-ribosylation factor 1 (Arf1), a small GTPase that plays a critical role in maintaining Golgi structure and mediating vesicular transport.[5] By inhibiting the interaction between Arf1 and its guanine nucleotide exchange factor (GEF), AMF-26 induces Golgi disruption, leading to apoptosis and inhibition of cell growth.[5][6] This makes AMF-26, and by extension, structurally related isobenzofuranones, powerful tools for studying the intricate workings of the secretory pathway.

Key Features of AMF-26:

FeatureDescriptionReference
Target ADP-ribosylation factor 1 (Arf1) activation[5]
Mechanism of Action Inhibits the Arf1-ArfGEF interaction, leading to Golgi disruption.[5][6]
Biological Effects Induces apoptosis, inhibits cell growth, and affects membrane traffic in the cis-Golgi, trans-Golgi networks, and endosomal systems.[5][6]
Potential Applications Cancer therapy, studying vesicular transport, investigating the role of the Golgi in various cellular processes.[5][7]

Experimental Protocols

Protocol 1: Assessing Golgi Disruption using Immunofluorescence Microscopy

This protocol details the use of an isobenzofuranone probe like AMF-26 to induce and visualize Golgi disruption in cultured cells.

Principle:

A functional Golgi apparatus has a characteristic perinuclear, ribbon-like structure. Treatment with Golgi-disrupting agents like AMF-26 causes this structure to fragment and disperse throughout the cytoplasm. This change in morphology can be visualized by immunofluorescently labeling a Golgi-resident protein, such as Giantin or GM130.

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549)

  • This compound or a related analog (e.g., AMF-26) dissolved in DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody against a Golgi marker (e.g., anti-Giantin, anti-GM130)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Compound Treatment: The following day, treat the cells with varying concentrations of the isobenzofuranone probe (e.g., 0.1, 1, 10 µM AMF-26) for a predetermined time (e.g., 2, 6, 12 hours). Include a DMSO-treated vehicle control.

  • Fixation: After treatment, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS, with the second wash containing DAPI. Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The Golgi apparatus in control cells should appear as a compact, perinuclear structure, while in treated cells, it will appear fragmented and dispersed.

Workflow for Assessing Golgi Disruption:

Golgi_Disruption_Workflow cluster_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis A Seed Cells on Coverslips B Compound Treatment A->B C Fixation (PFA) B->C D Permeabilization (Triton X-100) C->D E Blocking (BSA) D->E F Primary Antibody E->F G Secondary Antibody & DAPI F->G H Fluorescence Microscopy G->H I Image Analysis H->I

Caption: Workflow for visualizing Golgi disruption via immunofluorescence.

Protocol 2: Probing Arf1 Activation using a Pulldown Assay

This protocol is designed to assess the inhibitory effect of an isobenzofuranone probe on the activation of Arf1.

Principle:

Active, GTP-bound Arf1 specifically interacts with the GGA3 protein.[5] This interaction can be exploited in a pulldown assay where a GST-tagged GGA3 protein immobilized on glutathione beads is used to capture active Arf1 from cell lysates. The amount of pulled-down Arf1 is then quantified by Western blotting. A decrease in pulled-down Arf1 in the presence of the inhibitor indicates a reduction in Arf1 activation.

Materials:

  • Cultured cells

  • Isobenzofuranone probe (e.g., AMF-26)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • GST-GGA3 fusion protein immobilized on glutathione-Sepharose beads

  • Bradford assay reagent for protein quantification

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against Arf1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the isobenzofuranone probe or vehicle control. Lyse the cells on ice and clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates using the Bradford assay.

  • Pulldown Assay: Incubate equal amounts of protein from each lysate with GST-GGA3 beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against Arf1, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate and an imaging system. A decrease in the Arf1 band intensity in the treated samples compared to the control indicates inhibition of Arf1 activation.

Arf1 Activation Pulldown Assay:

Arf1_Activation_Assay cluster_0 Cellular State cluster_1 Inhibition cluster_2 Pulldown Assay Arf1-GDP Arf1-GDP (Inactive) Arf1-GTP Arf1-GTP (Active) Arf1-GDP->Arf1-GTP  Arf-GEF GGA3-Beads GST-GGA3 Beads Arf1-GTP->GGA3-Beads Binds Arf-GEF Arf-GEF AMF-26 AMF-26 AMF-26->Arf-GEF Inhibits Pulldown Pulldown & Western Blot GGA3-Beads->Pulldown

Caption: Mechanism of Arf1 activation and its inhibition by AMF-26.

Broader Applications of Isobenzofuranone Probes

Beyond their effects on the Golgi, isobenzofuranone derivatives have shown promise in modulating other biological pathways, opening up further avenues of research.

  • Monoamine Oxidase (MAO) Inhibition: Certain 3,6-disubstituted isobenzofuran-1(3H)-ones have been identified as novel inhibitors of monoamine oxidases, particularly MAO-B.[8] This suggests their potential use in studying neurodegenerative diseases like Parkinson's and Alzheimer's disease, where MAO-B activity is implicated.[8]

  • Antimicrobial Activity: Various isobenzofuranone derivatives have demonstrated activity against bacterial and fungal strains.[3][4] They can be employed in screening assays to identify novel antimicrobial leads and to study mechanisms of microbial growth inhibition.

  • Antioxidant Properties: The isobenzofuranone scaffold is present in compounds with antioxidant activity.[1] These molecules can be used to investigate the role of oxidative stress in different pathological conditions.

Conclusion

This compound and its analogs, exemplified by the potent Golgi inhibitor AMF-26, represent a versatile class of chemical probes. Their ability to specifically target key cellular machinery, such as the Arf1-mediated vesicular transport system, provides researchers with powerful tools to dissect fundamental biological processes. The expanding repertoire of biological activities associated with the isobenzofuranone core suggests that these compounds will continue to be valuable assets in drug discovery and the exploration of complex signaling pathways.

References

  • Ohashi, Y., et al. (2012). AMF-26, a Novel Inhibitor of the Golgi System, Targeting ADP-ribosylation Factor 1 (Arf1) with Potential for Cancer Therapy. The Journal of Biological Chemistry, 287(6), 3885–3897. [Link]

  • Pereira, R., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. [Link]

  • Simsek Kus, N., & Balci, M. (2011). One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones from Indane Derivatives in Subcritical Media. ChemInform, 42(48). [Link]

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  • Tamiya, H., et al. (2013). Total Synthesis of AMF-26, an Antitumor Agent for Inhibition of the Golgi System, Targeting ADP-Ribosylation Factor 1. Journal of Medicinal Chemistry, 56(3), 963–977. [Link]

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Application Note: A Systematic Approach to the Formulation of 7-methoxyisobenzofuran-1(3H)-one for Preclinical In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the formulation of 7-methoxyisobenzofuran-1(3H)-one, a member of the biologically active phthalide class, for in vivo administration in preclinical research.[1][2] Given its predicted lipophilic nature and poor aqueous solubility, a systematic approach is essential to develop a vehicle that ensures consistent and maximal bioavailability for pharmacokinetic (PK), toxicological, and efficacy studies.[3][4] We present detailed protocols for solubility screening, the development of both a co-solvent-based solution and a micronized aqueous suspension, and critical quality control measures to validate the formulation prior to administration. The methodologies are grounded in established principles of preclinical formulation science to ensure scientific rigor and animal welfare.

Introduction and Physicochemical Overview

This compound belongs to the isobenzofuran-1(3H)-one (phthalide) structural class, a scaffold found in numerous natural products exhibiting a wide array of biological activities.[1][2] The primary obstacle in the preclinical evaluation of this and similar compounds is their inherent low water solubility, which can lead to poor absorption, variable exposure, and ultimately, misleading in vivo results.[5]

The goal of any preclinical formulation is to deliver the compound in a safe, consistent, and bioavailable manner.[4] For early-stage discovery studies, simple and robust formulations like solutions or suspensions are preferred.[6] This document outlines a logical, step-wise process to select and prepare an appropriate vehicle based on the compound's empirical solubility.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource / Rationale
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight ~164.16 g/mol [2]
Appearance White to off-white/yellow solidBased on isomers; indicates a solid at RT.[1][2]
Predicted LogP ~1.5 - 2.5Estimated based on similar structures.[7][8] Indicates lipophilicity and poor water solubility.
Predicted Solubility Poor in aqueous mediaInferred from LogP and common purification solvents (hexane/ethyl acetate).[1][2]
Chemical Stability The core phthalide ring is generally stable, but the lactone ester is susceptible to hydrolysis at pH extremes (pH < 4, pH > 8).General chemical principles.

Pre-formulation: The Foundation of Vehicle Selection

A thorough understanding of the compound's solubility in commonly used, well-tolerated preclinical vehicles is the most critical first step.[3] This empirical data dictates the entire formulation strategy.

Protocol 1: Kinetic Solubility Assessment in Preclinical Vehicles

Objective: To determine the approximate solubility of this compound in a panel of vehicles to guide formulation selection.

Materials:

  • This compound powder

  • Panel of vehicles (see Table 2)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Benchtop centrifuge

  • Sonicator (optional)

Methodology:

  • Preparation: Weigh 1-2 mg of this compound into individual microcentrifuge tubes.

  • Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of the first test vehicle to a tube.

  • Mixing: Vortex the tube vigorously for 2-5 minutes. If a clear solution is not formed, sonicate for 10-15 minutes.

  • Observation: Visually inspect for undissolved particles.

  • Titration:

    • If a clear solution is formed: The solubility is greater than the current concentration (e.g., >10-20 mg/mL). Add more compound and repeat until saturation is reached.

    • If solid remains: Add another aliquot of vehicle (e.g., 100 µL) to dilute the concentration. Repeat steps 3-4 until a clear solution is achieved.

  • Equilibration & Confirmation: Allow the saturated or near-saturated samples to equilibrate at room temperature for 1-2 hours. Centrifuge at >10,000 x g for 10 minutes to pellet any remaining microparticulate. The supernatant is considered a saturated solution.

  • Calculation: Calculate the solubility in mg/mL based on the total mass of compound dissolved in the final volume of the vehicle.

  • Record: Document the results in a table similar to Table 2.

Table 2: Example Solubility Screening Panel and Interpretation

VehicleCompositionTarget UseObserved Solubility (mg/mL)
Saline0.9% NaCl in WaterAqueous base[Record Data Here]
5% Dextrose (D5W)5% Dextrose in WaterAqueous base[Record Data Here]
PEG 400100% Polyethylene Glycol 400Non-aqueous solvent[Record Data Here]
Propylene Glycol (PG)100% Propylene GlycolNon-aqueous solvent[Record Data Here]
Corn Oil100% Corn OilLipid vehicle (PO)[Record Data Here]
10% DMSO / 90% SalineCo-solventIV / PO[Record Data Here]
20% PEG 400 / 80% D5WCo-solventIV / PO[Record Data Here]
10% Solutol HS 15 / 90% WaterSurfactant solutionIV / PO[Record Data Here]
0.5% CMC-Na / 0.2% Tween 80Suspension vehiclePO only[Record Data Here]

Formulation Development Strategy

The data from Protocol 1 directly informs the formulation path. The primary goal is to achieve a homogenous preparation at the desired concentration for the planned in vivo dose.

Diagram 1: Formulation Selection Workflow

G start Start: Define Target Dose (mg/kg) & Dosing Volume (mL/kg) calc Calculate Required Concentration (mg/mL) start->calc sol_screen Perform Solubility Screen (Protocol 1) calc->sol_screen check_aq Is solubility in aqueous vehicle (Saline, D5W) > Required Conc.? sol_screen->check_aq use_aq Formulate as Simple Aqueous Solution check_aq->use_aq Yes check_cosolvent Is solubility in a co-solvent or surfactant system > Required Conc.? check_aq->check_cosolvent No use_cosolvent Formulate as Co-solvent Solution (Protocol 2) check_cosolvent->use_cosolvent Yes use_susp Formulate as Aqueous Suspension (Protocol 3) (Oral Route Only) check_cosolvent->use_susp No

Caption: Decision tree for selecting an appropriate formulation strategy.

A. Co-Solvent Solution (Preferred for IV/IP/SC/PO)

Causality: A co-solvent system maintains a poorly soluble compound in solution by creating a micro-environment that is more lipophilic than water alone. Upon injection and dilution into the aqueous bloodstream, the goal is for the compound to remain in solution long enough for distribution, or to form a fine, transient precipitate (colloidal dispersion) that can readily redissolve.

Protocol 2: Preparation of a Co-solvent-based Formulation (Example: 10% DMSO, 40% PEG 400, 50% Saline)

Objective: To prepare a clear, stable stock solution for administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene Glycol 400 (PEG 400), USP grade

  • Sterile 0.9% Saline

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Calibrated pipettes

Methodology:

  • Weigh Compound: Accurately weigh the required amount of this compound to achieve the final target concentration (e.g., for a 2 mg/mL solution, weigh 20 mg for a 10 mL final volume).

  • Initial Dissolution: Add the compound to the sterile glass vial. Add the strongest organic solvent first (1 mL of DMSO for a 10 mL batch). Vortex or stir until the compound is completely dissolved. This is a critical step to prevent crashing out later.

  • Add Co-solvent: Slowly add the primary co-solvent (4 mL of PEG 400) while stirring. Ensure the solution remains clear.

  • Add Aqueous Phase: Add the aqueous phase (5 mL of Saline) dropwise while stirring vigorously. A slight transient cloudiness may appear but should resolve. Adding the aqueous phase too quickly can cause the compound to precipitate.

  • Final Homogenization: Stir the final solution for an additional 15-30 minutes.

  • Quality Control (Self-Validation):

    • Visual Inspection: The final formulation must be a clear, particle-free solution. Check against a light and dark background.

    • pH Measurement: Check the pH. If it is outside the tolerable physiological range (approx. 4.5-8.0), it may require adjustment for some routes, though this is less common for discovery formulations.

    • Stability Check: Let the formulation stand at room temperature for 2-4 hours and re-inspect for any signs of precipitation before administration.

B. Micronized Aqueous Suspension (For PO Administration Only)

Causality: When a solution is not achievable at the required concentration, a suspension is the next best option for oral dosing. By reducing the particle size (micronization), the surface area-to-volume ratio is increased, which enhances the dissolution rate in the gastrointestinal tract according to the Noyes-Whitney equation.[9] A suspending agent (like CMC-Na) increases viscosity to prevent settling, and a wetting agent (like Tween 80) helps disperse the hydrophobic particles in the aqueous vehicle.

Protocol 3: Preparation of a Micronized Suspension (Example: 1% CMC-Na, 0.5% Tween 80 in Water)

Objective: To prepare a uniform, easily re-suspendable formulation for oral gavage.

Materials:

  • This compound

  • Mortar and pestle

  • Suspending/wetting vehicle (e.g., 1% Carboxymethylcellulose Sodium and 0.5% Tween 80 in purified water)

  • Spatula

  • Graduated cylinder or conical tube

  • Magnetic stirrer and stir bar

Methodology:

  • Micronization: Place the accurately weighed compound in a clean mortar. Grind vigorously with the pestle for 5-10 minutes to break down large crystals and create a fine, uniform powder.

  • Wetting the Powder: Add a very small volume of the vehicle (just enough to make a thick, uniform paste). Triturate the paste with the pestle. This step is crucial to ensure all particles are wetted by the vehicle and prevents clumping.

  • Progressive Dilution: Gradually add more of the suspension vehicle in small increments, mixing thoroughly with the spatula or stir bar after each addition until the final volume is reached.

  • Final Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure uniformity.

  • Quality Control (Self-Validation):

    • Visual Inspection: The final formulation should be a uniform, opaque suspension. There should be no large, visible clumps.

    • Re-suspendability: Let the suspension sit for 30 minutes. It should be easily and fully re-suspended with gentle inversion or vortexing. Rapid settling or caking indicates a poor formulation.

    • Dose Withdrawal: Use the same type of syringe you will use for dosing to ensure the suspension can be drawn up accurately and without clogging. Stir continuously while drawing doses.

In Vivo Administration Protocol (Example: Oral Gavage in Mice)

Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory. This protocol is a general guide.[10][11]

Table 3: Recommended Maximum Dosing Volumes for Mice

RouteVolume (mL/kg)Notes
Oral (PO)10Use an appropriate-sized, ball-tipped gavage needle.
Intravenous (IV)5Administer slowly to avoid adverse events.
Intraperitoneal (IP)10Ensure proper needle placement to avoid organs.
Subcutaneous (SC)10Use dorsal region; may require site rotation.

Source: Adapted from institutional and cross-industry guidelines.[11][12]

Diagram 2: Oral Gavage Administration Workflow

G cluster_prep Pre-Dosing Preparation cluster_admin Animal Administration a Calculate Dose Volume (Weight x Dose / Conc.) b Homogenize Formulation (Vortex/Stir) a->b c Draw Accurate Volume into Dosing Syringe b->c d Properly Restrain Animal c->d e Measure Gavage Needle (Mouth to Xiphoid Process) d->e f Gently Insert Needle into Esophagus e->f g Confirm Placement (No Resistance/Gagging) f->g h Administer Dose Smoothly g->h i Return Animal to Cage & Monitor h->i

Caption: Step-by-step workflow for accurate oral gavage administration.

Troubleshooting

ProblemPossible CauseRecommended Solution
Precipitation during formulation Co-solvent system is not strong enough; aqueous phase added too quickly.Increase the percentage of organic solvent (e.g., PEG 400); add aqueous phase more slowly with vigorous stirring; switch to a different co-solvent system (e.g., one with Solutol or Cremophor).
Precipitation after formulation Formulation is supersaturated and unstable.Dilute to a lower concentration if the dose allows. If not, reformulate using a stronger solvent system or switch to a suspension for oral dosing.
Suspension clumps or settles rapidly Inadequate wetting of the compound; insufficient viscosity.Ensure the "paste" step in Protocol 3 is performed correctly. Increase the concentration of the suspending agent (e.g., 1.5% CMC-Na) or wetting agent.
High viscosity, difficult to dose Co-solvent (e.g., high % PEG 400) or suspending agent concentration is too high.Reduce the concentration of the viscous component. Gently warm the formulation (to 30-37°C) to decrease viscosity just before dosing.[12]
Adverse reaction in animal (e.g., distress, hemolysis) Vehicle toxicity, non-physiological pH, or rapid IV push.Reduce the concentration of organic solvents if possible. Ensure pH is within a tolerable range. Administer IV doses more slowly. Always run a "vehicle only" control group.

References

  • Paixão, J. A., et al. (2013). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o247. Available at: [Link]

  • Paixão, J. A., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3288. Available at: [Link]

  • PubChem. (n.d.). 7-hydroxy-5-methoxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Al-Gousous, J., & Langguth, P. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. Available at: [Link]

  • Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Vadalkar, A., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(1), 133–148. Available at: [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Available at: [Link]

  • Prajapati, S. T., et al. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Journal of Pharmaceutical Investigation, 47(6), 465-478. Available at: [Link]

  • Lall, A. S., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(8), 1198. Available at: [Link]

  • University of Arizona IACUC. (2024). Routes and Volumes of Administration in Mice. Available at: [Link]

  • Li, P., & Zhao, L. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. Available at: [Link]

  • ResearchGate. (2010). One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Available at: [Link]

  • Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. Available at: [Link]

  • Catalent. (2021). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Available at: [Link]

  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(3), 444-448. Available at: [Link]

  • ResearchGate. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. Available at: [Link]

  • Shishu, et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 8(8), 961-974. Available at: [Link]

  • ResearchGate. (2013). Optimizing the Formulation of Poorly Water-Soluble Drugs. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isobenzofuran-1(3H)-one, commonly known as phthalide, is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antidepressant, antimicrobial, and antitumor properties, making them highly valuable scaffolds in drug discovery.[3][4] This document provides a comprehensive guide to the synthesis of 3-substituted phthalide derivatives, focusing on robust and versatile methodologies. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the C-3 Position

The C-3 position of the phthalide core is the most common site for substitution and functionalization. Modification at this stereogenic center allows for the systematic exploration of chemical space, directly influencing the molecule's interaction with biological targets. The synthetic strategies to access these derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing phthalide ring and the cyclization of a suitably substituted benzene precursor. This guide will focus on providing actionable protocols for the most reliable and widely applicable methods.

Synthetic_Approaches cluster_0 Synthetic Strategies Start Phthalide Core Func Route A: Post-Functionalization Start->Func e.g., Halogenation Cycl Route B: Precursor Cyclization Start->Cycl Start from Benzene Derivative Target 3-Substituted Phthalide Func->Target e.g., Cross-Coupling Cycl->Target e.g., Organometallic Addition & Lactonization Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation product R¹-R² pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration r1x R¹-X (3-Bromophthalide) r1x->pd2_complex r2b R²-B(OH)₂ (Arylboronic Acid) r2b->pd2_trans base Base base->pd2_trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1A: Synthesis of 3-Bromophthalide

This protocol is adapted from established procedures for the free-radical bromination of phthalide using N-bromosuccinimide (NBS). [5][6]

  • Materials:

    • Phthalide (1.0 eq)

    • N-Bromosuccinimide (NBS, 1.0 eq)

    • Carbon Tetrachloride (CCl₄), dry

    • AIBN (azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator, ~0.02 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add phthalide, NBS, and dry CCl₄.

    • Add the radical initiator to the mixture.

    • Heat the mixture to reflux (approx. 77°C). The reaction can be initiated by exposure to a 100-watt light bulb placed near the flask. [6] 4. Monitor the reaction by TLC. The reaction is complete when the denser NBS has been consumed and the less dense succinimide floats at the surface. [6] 5. Cool the reaction mixture to room temperature and filter to remove the succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from cyclohexane to yield pure 3-bromophthalide as colorless crystals. [6]* Causality & Trustworthiness: The use of a non-polar solvent like CCl₄ is classic for radical brominations. The initiator (AIBN or light) is essential to generate the initial bromine radical. The reaction progress is self-validating; the density difference between the reactant (NBS) and the byproduct (succinimide) provides a clear visual cue for completion. [6]Caution: 3-bromophthalide can be an allergen; handle with appropriate personal protective equipment. [6] Protocol 1B: Suzuki-Miyaura Coupling for 3-Phenylphthalide

This protocol demonstrates a typical palladium-catalyzed coupling to form a C(sp³)-C(sp²) bond. [7]

  • Materials:

    • 3-Bromophthalide (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq)

    • Toluene and Water (e.g., 4:1 v/v mixture)

  • Procedure:

    • In a reaction vessel, combine 3-bromophthalide, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Add the toluene/water solvent mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

    • Heat the reaction mixture to 80-90°C under an inert atmosphere and stir vigorously overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 3-phenylphthalide.

  • Causality & Trustworthiness: The choice of a Pd(0) source like Pd(PPh₃)₄ is standard, although other catalysts can be used. [8]The two-phase solvent system with a base is common; the base activates the boronic acid, and the reaction often occurs at the interface. [9]Degassing is a self-validating step; failure to remove oxygen will result in catalyst decomposition (formation of palladium black) and poor or no conversion.

ParameterProtocol 1A: BrominationProtocol 1B: Suzuki Coupling
Key Reagents Phthalide, NBS, AIBN3-Bromophthalide, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃
Solvent CCl₄Toluene / Water
Temperature Reflux (~77°C)80-90°C
Key Considerations Radical initiation (light/heat)Inert atmosphere (critical)
Typical Yield 75–85%70–95%

Organometallic Addition: Synthesis of 3-Alkylphthalides

The synthesis of 3-alkylphthalides is readily achieved by the nucleophilic addition of organometallic reagents to electrophilic ortho-substituted benzene precursors, followed by spontaneous or acid-catalyzed lactonization. Grignard reagents are particularly effective for this purpose. [10]

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, the highly nucleophilic Grignard reagent (R-MgX) adds to the aldehyde carbonyl of a precursor like methyl 2-formylbenzoate. This forms a magnesium alkoxide intermediate. Upon acidic workup, the alkoxide is protonated, as is the ester, which then undergoes intramolecular transesterification (lactonization) to form the stable five-membered phthalide ring.

Grignard_Workflow Start Methyl 2-formylbenzoate Reagent 1. R-MgX (e.g., BuMgBr) in THF, 0°C Start->Reagent Intermediate Magnesium Alkoxide Intermediate Reagent->Intermediate Workup 2. H₃O⁺ workup Intermediate->Workup Product 3-Alkylphthalide (e.g., 3-Butylphthalide) Workup->Product

Sources

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 7-methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the multi-step synthesis of 7-methoxyisobenzofuran-1(3H)-one, also known as 7-methoxyphthalide. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to overcome common challenges and achieve a successful synthesis.

Synthetic Overview

The synthesis of this compound is most practically achieved through a two-step process. This involves the initial synthesis of the precursor, 3-methoxyphthalic anhydride, followed by its selective reduction to the desired phthalide. Each stage presents unique challenges that require careful control of reaction conditions and purification techniques.

Synthetic_Workflow cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Selective Reduction cluster_2 Analysis & Purification A Starting Materials (e.g., 3-Nitrophthalic Acid or Diels-Alder precursors) B Synthesis of 3-Methoxyphthalic Anhydride A->B Multi-step conversion or Cycloaddition C 3-Methoxyphthalic Anhydride C->B D This compound (Target Molecule) C->D Selective Reduction (e.g., NaBH4, Zn/HCl) E Crude Product D->E F Purification (Column Chromatography, Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Step 1: Synthesis of 3-Methoxyphthalic Anhydride

Q1: My overall yield for 3-methoxyphthalic anhydride starting from 3-nitrophthalic acid is extremely low. What is causing this?

A1: This is a common and expected challenge with this older, classical route. The multi-step conversion involves reduction of the nitro group, diazotization, and subsequent methoxylation, where each step can have significant yield losses. A particularly problematic step is the diazotization of the weakly acidic aminophthalic acid, which can lead to a host of side products. Many researchers have reported low overall yields with this method[1][2].

Expert Recommendation: Instead of the nitration route, consider a more modern and reliable approach, such as a Diels-Alder reaction. Syntheses using precursors like 2-methoxyfuran or 3-methoxy-2-pyrone with a suitable dienophile can provide a more direct and higher-yielding path to the phthalate precursor, which is then converted to the anhydride[1][2]. While the starting materials may be more specialized, the improved yield and reliability often justify the change. For instance, a documented Diels-Alder approach circumvents the hazardous diazonium salt preparation and improves yields significantly[2].

Q2: I am attempting a Diels-Alder synthesis for the precursor to 3-methoxyphthalic anhydride, but the reaction is sluggish and gives a complex mixture of products. How can I optimize this?

A2: Diels-Alder reactions are highly sensitive to the choice of diene, dienophile, solvent, and temperature.

  • Component Reactivity: The electronic nature of your chosen diene and dienophile is critical. An electron-rich diene paired with an electron-poor dienophile (or vice-versa) is necessary for an efficient reaction. Ensure your starting materials are of high purity, as impurities can inhibit the reaction or act as catalysts for polymerization.

  • Thermal Conditions: Inadequate temperature control is a frequent issue. Some Diels-Alder reactions require significant thermal energy to overcome the activation barrier, but excessive heat can cause retro-Diels-Alder reactions or decomposition of the reactants, especially with sensitive furan-based dienes. We recommend starting with the reported literature conditions and monitoring the reaction progress closely by TLC or GC-MS.

  • Lewis Acid Catalysis: If thermal conditions are not effective, the use of a Lewis acid catalyst can dramatically accelerate the reaction and improve regioselectivity, even at lower temperatures. However, the catalyst must be chosen carefully to avoid promoting side reactions.

Q3: How do I effectively purify the crude 3-methoxyphthalic anhydride?

A3: The primary challenge in purifying 3-methoxyphthalic anhydride is its reactivity, particularly its susceptibility to hydrolysis back to the diacid.

  • Anhydrous Conditions: All solvents and glassware must be scrupulously dried. Any moisture will convert the anhydride to 3-methoxyphthalic acid, which has very different solubility properties and may complicate the purification.

  • Sublimation: For thermally stable anhydrides, vacuum sublimation is an excellent purification method that avoids solvents entirely and can yield very pure crystalline material. Heat the crude product carefully under high vacuum.

  • Recrystallization: If sublimation is not feasible, recrystallization from a non-protic solvent is the next best option. A common procedure involves dissolving the crude anhydride in a minimal amount of a hot, dry solvent (e.g., acetic anhydride, toluene, or a mixture of ethyl acetate and hexanes) and allowing it to cool slowly. The resulting crystals can be isolated by filtration, washed with a cold, dry, non-polar solvent (like hexanes), and dried under vacuum.

Step 2: Selective Reduction to this compound

Q4: My reduction of 3-methoxyphthalic anhydride is producing a significant amount of an unwanted byproduct. How do I improve the selectivity?

A4: The key challenge in this step is achieving regioselective reduction of only one of the two carbonyl groups. The methoxy group at the 3-position exerts a strong electronic effect, making the adjacent C4 carbonyl less electrophilic and the C7 carbonyl more susceptible to nucleophilic attack. However, poor choice of reducing agent or conditions can lead to undesired outcomes.

Reducing AgentTypical ConditionsExpected Outcome & Common Issues
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0°C to RTGood selectivity. The primary risk is over-reduction to the diol if the temperature is too high or excess reagent is used.
Zinc Dust / Acid Acetic Acid or HClClassic method for phthalide synthesis. Can be aggressive. Over-reduction is possible, and the acidic workup can be harsh on other functional groups.
Catalytic Hydrogenation H₂, Pd/C or other catalystCan be selective, but requires careful optimization. High pressure/temperature can lead to over-reduction or even cleavage of the methoxy group.

Expert Recommendation: Sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures (0-5 °C) is typically the most reliable method for this transformation. The hydride will preferentially attack the more electrophilic C7 carbonyl. The recommended troubleshooting workflow is as follows:

Troubleshooting_Reduction cluster_outcomes cluster_solutions Start Low yield or impure product in reduction step CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC UnreactedSM High amount of starting material present CheckTLC->UnreactedSM Incomplete Reaction OverReduced Main byproduct is 2-(hydroxymethyl)-3-methoxybenzoic acid or diol CheckTLC->OverReduced Over-reduction Isomer Presence of 4-methoxy isomer detected CheckTLC->Isomer Poor Regioselectivity Complex Complex mixture of spots CheckTLC->Complex Decomposition Sol_Incomplete 1. Check NaBH₄ quality (freshly opened?). 2. Slowly increase reaction time. 3. Ensure anhydride is fully dissolved. UnreactedSM->Sol_Incomplete Sol_OverReduced 1. Maintain reaction at 0-5 °C strictly. 2. Add NaBH₄ portion-wise. 3. Use stoichiometric amount of NaBH₄ (1.0-1.2 eq). OverReduced->Sol_OverReduced Sol_Isomer This is chemically unlikely due to electronics. Confirm structure of starting anhydride. Re-verify spectral data. Isomer->Sol_Isomer Sol_Complex 1. Run reaction under inert atmosphere (N₂ or Ar). 2. Use anhydrous solvents. 3. Lower the reaction temperature further. Complex->Sol_Complex

Caption: Decision tree for troubleshooting the selective reduction of 3-methoxyphthalic anhydride.

Q5: The workup procedure is complicated, and I am losing a lot of product. Is there a more efficient protocol?

A5: A common issue during workup is the hydrolysis of any unreacted anhydride and the difficulty in separating the slightly polar product from aqueous-soluble byproducts.

Optimized Workup Protocol:

  • Quench Carefully: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~5-6. This step should be done with vigorous stirring to manage gas evolution.

  • Solvent Removal: Remove the bulk of the organic solvent (e.g., methanol) under reduced pressure. This minimizes the volume for extraction.

  • Extraction: Extract the resulting aqueous slurry multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The lactone product is moderately polar and will partition into the organic layer.

  • Wash: Wash the combined organic layers with water, followed by a saturated brine solution to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude product is typically a solid or oil and should be purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization[3][4].

Frequently Asked Questions (FAQs)

Q: What is the importance of this compound? A: The isobenzofuran-1(3H)-one core structure is a key pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antioxidant, and anticonvulsant properties[3]. This specific isomer serves as a valuable building block in medicinal chemistry for the synthesis of more complex target molecules.

Q: Can I use other starting materials to synthesize the 3-methoxyphthalic anhydride precursor? A: Yes, several routes have been explored. One notable method involves the Diels-Alder reaction between 1-methoxy-1,3-cyclohexadiene and dimethyl acetylenedicarboxylate, which after subsequent steps, yields the desired phthalate structure[5]. Another approach uses 2-methoxyfuran as the diene component[1]. The choice of starting material often depends on commercial availability, cost, and the scale of the synthesis.

Q: What analytical techniques are essential for confirming the final product? A: A combination of spectroscopic methods is required for unambiguous structure confirmation:

  • ¹H NMR: You should expect to see a singlet for the methoxy group (OCH₃) at ~3.9 ppm and a characteristic singlet for the benzylic methylene group (CH₂) of the lactone at ~5.3 ppm. The aromatic protons will appear as a multiplet system.

  • ¹³C NMR: Key signals include the carbonyl carbon of the lactone (~170 ppm), the methoxy carbon (~56 ppm), and the methylene carbon (~70 ppm).

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band for the γ-lactone should be visible around 1740-1760 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₉H₈O₃, MW: 164.16 g/mol ).

Q: My final product appears oily and impure. What is the best method for final purification? A: If column chromatography does not yield a pure solid, recrystallization is the preferred method. Finding the right solvent system is key. A binary solvent system, such as ethyl acetate/hexanes or dichloromethane/petroleum ether, often works well. Dissolve the crude product in a minimum of the more polar solvent while warm, then slowly add the less polar solvent until the solution becomes slightly turbid. Upon cooling, pure crystals should form. If the product remains an oil, it may be due to residual solvent or a persistent impurity, in which case a second chromatographic purification may be necessary.

References

  • ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. (2010). ResearchGate. [Link]

  • Juárez-García, A., et al. (2013). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1803. [Link]

  • PrepChem. (n.d.). Synthesis of 7-hydroxy-3-methoxy-phthalide. PrepChem.com. [Link]

  • Juárez-García, A., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1783. [Link]

  • One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. (2014). ResearchGate. [Link]

  • New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. (2008). ResearchGate. [Link]

  • 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. (2011). MDPI. [Link]

  • SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). ResearchGate. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • A Convenient Synthesis of 3-Methoxyphthalic Anhydride. (1975). Taylor & Francis Online. [Link]

  • Newman, M. S., & Kanakarajan, K. (1980). Synthesis of 3-Methoxyphthalic Anhydride. The Journal of Organic Chemistry, 45(12), 2301-2302. [Link]

  • Multistep Synthesis PDF. (n.d.). ResearchGate. [Link]

  • anisylsulfanylmethylisocyanide. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH. [Link]

  • Profitt, J. A., Jones, T., & Watt, D. S. (1975). A Convenient Synthesis of 3-Methoxyphthalic Anhydride. Synthetic Communications, 5(6), 457-460. [Link]

Sources

Side-products in the synthesis of 7-methoxyisobenzofuran-1(3H)-one and their characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 7-methoxyisobenzofuran-1(3H)-one

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related phthalide structures. Recognizing that synthetic organic chemistry is as much an art as it is a science, this guide moves beyond simple procedural outlines. It delves into the causality behind common experimental challenges, focusing on the formation, identification, and mitigation of frequently encountered side-products. Our goal is to equip you with the expert insights needed to troubleshoot your synthesis, optimize reaction conditions, and ensure the purity of your final product.

Core Synthesis Pathway: Reductive Lactonization

The most common and direct route to this compound involves the reductive lactonization of 2-formyl-3-methoxybenzoic acid. This transformation is predicated on the selective reduction of the aldehyde functional group to a primary alcohol, which then undergoes a spontaneous or acid-catalyzed intramolecular esterification (lactonization) with the adjacent carboxylic acid.

The choice of reducing agent is critical. A mild reductant, such as sodium borohydride (NaBH₄), is typically preferred as it selectively reduces the aldehyde in the presence of the carboxylic acid.[1] More potent reducing agents, like lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both functional groups, leading to undesired diol side-products.

Synthesis_Pathway cluster_product Final Product SM 2-Formyl-3-methoxybenzoic Acid INT Intermediate Alcohol SM->INT Reduction PROD This compound INT->PROD Intramolecular Cyclization REAGENT1 NaBH₄, MeOH REAGENT2 H⁺ (workup) / Spontaneous

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide: Side-Products & Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction is complete, but I've isolated a major side-product with a molecular weight of 180.16 g/mol that is significantly more polar than the target compound. What is it?

Plausible Cause: Isolation of the Hemiacetal Intermediate

You have likely isolated 3-hydroxy-7-methoxyisobenzofuran-1(3H)-one , the stable hemiacetal intermediate of this reaction.[2] The aldehyde on the starting material, 2-formyl-3-methoxybenzoic acid, exists in equilibrium with this cyclic hemiacetal form in solution. When you perform the reduction, you are not reducing a linear aldehyde but rather this cyclic form. If the reaction conditions or workup are not sufficiently forcing to eliminate water and form the final lactone, this stable intermediate can be isolated. Its increased polarity is due to the presence of the hydroxyl group.

Identification Strategy:

The key to identifying this side-product is the presence of the hydroxyl group and a methine proton (CH-OH) instead of the methylene protons (CH₂) found in the desired product.

Compound Key ¹H NMR Signals (δ, ppm) Key IR Bands (cm⁻¹) MS (m/z)
Target Product ~5.3 (s, 2H, -O-CH₂-Ar)1750-1770 (C=O, lactone)164.05 (M⁺)
Hemiacetal Side-Product ~6.6 (s, 1H, -O-CH(OH)-Ar), Broad -OH signal3200-3500 (br, O-H), 1740-1760 (C=O)180.04 (M⁺)[2]

Corrective Actions:

  • Acidic Workup: During the reaction workup, ensure the pH is adjusted to be mildly acidic (pH 4-5) before extraction. This catalyzes the dehydration of the hemiacetal to the final product.

  • Azeotropic Removal of Water: If the hemiacetal is persistent, it can be dissolved in a solvent like toluene, and water can be removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the final lactone.

Q2: My reaction has produced a significant non-polar impurity that lacks the characteristic lactone carbonyl peak in the IR spectrum. What could it be?

Plausible Cause: Over-reduction of the Carboxylic Acid

This issue arises from a loss of selectivity in the reduction step. While NaBH₄ is generally selective for aldehydes over carboxylic acids, this selectivity can diminish under certain conditions (e.g., elevated temperatures, prolonged reaction times, or the use of additives). If the carboxylic acid is reduced to a primary alcohol concurrently with the aldehyde, the resulting compound is (2-(hydroxymethyl)-3-methoxyphenyl)methanol . This diol cannot form a lactone and is typically less polar than the starting material but may have comparable polarity to the hemiacetal intermediate.

Identification Strategy:

The diol will be characterized by the absence of any carbonyl group and the presence of two distinct alcohol signals and two different methylene/hydroxymethyl signals.

Compound Key ¹H NMR Signals (δ, ppm) Key IR Bands (cm⁻¹) MS (m/z)
Target Product ~5.3 (s, 2H, -O-CH₂-Ar), No -OH1750-1770 (C=O, lactone)164.05 (M⁺)
Diol Side-Product ~4.7 (s, 2H, Ar-CH₂OH), ~4.5 (s, 2H, Ar-CH₂OH), 2 x Broad -OH3100-3500 (br, O-H), No C=O peak168.08 (M⁺)

Corrective Actions:

  • Temperature Control: Perform the reduction at a low temperature (0 °C to room temperature) to maximize the selectivity of NaBH₄.

  • Stoichiometry: Use a modest excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents). A large excess increases the likelihood of over-reduction.

  • Reaction Time: Monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to prevent further reduction of the initially formed lactone or the carboxylic acid.

Side_Reactions cluster_pathways Reaction Pathways SM 2-Formyl-3-methoxybenzoic Acid MAIN_INT Hemiacetal Intermediate (3-Hydroxy-7-methoxy...one) SM->MAIN_INT Reduction (desired path) OVER_RED Over-reduction Side-Product ((2-(hydroxymethyl)-3-methoxyphenyl)methanol) SM->OVER_RED Excessive Reduction [H] OXIDATION Oxidation Side-Product (3-Methoxyphthalic acid) SM->OXIDATION Air Oxidation [O] PRODUCT Desired Product (this compound) MAIN_INT->PRODUCT Dehydration

Caption: Competing reaction pathways in the synthesis of this compound.

Q3: I have an acidic impurity that is highly polar and remains at the baseline on my TLC plate. What is its origin?

Plausible Cause: Oxidation of the Starting Material

The aldehyde group in your starting material, 2-formyl-3-methoxybenzoic acid, is susceptible to oxidation to a carboxylic acid, especially if the material is old or has been stored improperly. This oxidation results in the formation of 3-methoxyphthalic acid (3-methoxybenzene-1,2-dicarboxylic acid). This dicarboxylic acid is highly polar and will not participate in the reductive lactonization.

Identification Strategy:

This side-product is easily identified by its acidic nature and the absence of an aldehyde proton in the ¹H NMR spectrum.

Compound Key ¹H NMR Signals (δ, ppm) Key IR Bands (cm⁻¹) MS (m/z)
Starting Material ~10.0 (s, 1H, -CHO), ~11-13 (br, 1H, -COOH)1680-1700 (C=O, ald), 1700-1725 (C=O, acid)180.04 (M⁺)
Dicarboxylic Acid ~11-13 (br, 2H, -COOH), No aldehyde proton1700-1725 (broad, overlapping C=O), 2500-3300 (very broad, O-H)196.03 (M⁺)

Corrective Actions:

  • Purity of Starting Material: Always check the purity of the 2-formyl-3-methoxybenzoic acid before starting the reaction. If necessary, purify it by recrystallization.

  • Inert Atmosphere: While not always necessary for NaBH₄ reductions, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the aldehyde.

  • Purification: This highly polar impurity is easily removed. During an aqueous workup, it can be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution), as it will readily form a water-soluble dicarboxylate salt.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reduction?

    • A: Protic solvents like methanol (MeOH) or ethanol (EtOH) are ideal for NaBH₄ reductions. They activate the borohydride and are capable of protonating the intermediate alkoxide.

  • Q: How can I best purify the final product from these side-products?

    • A: Silica gel column chromatography is the most effective method.[3] A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexane:Ethyl Acetate) will allow for the separation of the less polar desired product from the more polar hemiacetal and diol impurities. An initial basic wash during workup will remove any acidic starting material or dicarboxylic acid impurity.

  • Q: My starting material, 2-formyl-3-methoxybenzoic acid, is not commercially available. How can I synthesize it?

    • A: A common route is the ortho-formylation of 3-methoxybenzoic acid. This can be challenging due to regioselectivity. A more reliable method often involves the ortho-lithiation of a protected 3-methoxybenzoic acid derivative followed by quenching with an electrophilic formylating agent like DMF.[4]

Analytical Workflow for Product & Impurity Characterization

A systematic approach is essential for confirming the structure of your desired product and identifying any impurities.

Analytical_Workflow cluster_analysis Spectroscopic Analysis START Crude Reaction Mixture TLC 1. TLC Analysis (e.g., 7:3 Hex:EtOAc) START->TLC COLUMN 2. Column Chromatography (Separate Components) TLC->COLUMN FRAC1 Fraction 1 (Target Product) COLUMN->FRAC1 FRAC2 Fraction 2 (Side-Product) COLUMN->FRAC2 NMR 3a. ¹H & ¹³C NMR FRAC1->NMR IR 3b. IR Spectroscopy FRAC1->IR MS 3c. Mass Spectrometry FRAC1->MS FRAC2->NMR FINAL 4. Structure Confirmation & Purity Assessment

Caption: A standard workflow for the purification and characterization of the reaction products.

Experimental Protocols

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Expected R_f values: Target Product > Hemiacetal > Diol > Starting Material > Dicarboxylic Acid.

2. ¹H NMR Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Procedure: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated solvent.

  • Key Signals to Observe:

    • Product: A sharp singlet around 5.3 ppm (2H) for the -CH₂- protons.

    • Hemiacetal: A singlet around 6.6 ppm (1H) for the -CH(OH)- proton.

    • Starting Material: An aldehyde singlet around 10 ppm.

References

  • TÜRKMEN, H., & GÜL, A. (2006). One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Russian Journal of Organic Chemistry, 42(8), 1196-1201. [Link]

  • Fun, H. K., Kia, Y., & Ooi, C. W. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2995. [Link]

  • PubChem. (n.d.). 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Maleki, B., Koushki, E., Bagheri, M., & Sedigh Ashrafi, S. (2015). One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. Journal of the Chilean Chemical Society, 60(1), 2827-2830. [Link]

  • Wang, L., et al. (2018). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Organic Letters, 20(15), 4471–4475. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-methoxyisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable compound. Drawing from established literature and extensive experience in synthetic organic chemistry, this resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the synthesis of this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration. An increase in temperature may also be beneficial, but should be done cautiously to avoid decomposition.

  • Catalyst Inactivity: The palladium catalyst is a critical component, and its activity can be compromised.

    • Solution: Use a fresh batch of palladium catalyst, as activity can diminish over time, especially with improper storage. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. The choice of palladium source and ligand can also be critical; consider screening different palladium complexes and phosphine ligands to find the optimal combination for your specific substrate.

  • Suboptimal Reaction Conditions: The delicate balance of reagents and conditions is key to success.

    • Solution: Systematically optimize the reaction parameters. This includes the choice of base, solvent, and temperature. For instance, in palladium-catalyzed reactions, weaker bases like potassium carbonate or phosphate are often preferred over stronger ones to minimize side reactions. Anhydrous and degassed solvents are essential to prevent catalyst poisoning and unwanted side reactions.

  • Purification Losses: Significant product loss can occur during work-up and purification.

    • Solution: Optimize your purification strategy. If using column chromatography, ensure the silica gel is properly packed and the eluent system provides good separation. For recrystallization, select a solvent system that allows for high recovery of the purified product.

Below is a flowchart to guide your troubleshooting process for low yields:

Low_Yield_Troubleshooting start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction catalyst_issue Catalyst Inactivity? incomplete_reaction->catalyst_issue No extend_time Increase reaction time/temperature. Monitor by TLC. incomplete_reaction->extend_time Yes conditions_issue Suboptimal Conditions? catalyst_issue->conditions_issue No fresh_catalyst Use fresh catalyst. Screen different Pd sources/ligands. catalyst_issue->fresh_catalyst Yes purification_issue High Purification Loss? conditions_issue->purification_issue No optimize_conditions Optimize base, solvent, and temperature. conditions_issue->optimize_conditions Yes optimize_purification Refine column chromatography or recrystallization protocol. purification_issue->optimize_purification Yes

Caption: Troubleshooting flowchart for low yields.

Q2: I am observing a significant byproduct. What is its likely identity and how can I minimize its formation?

The formation of byproducts is a common challenge. Based on the likely synthetic routes for this compound, a few key side reactions can be anticipated.

Common Byproducts and Mitigation Strategies:

  • Protodehalogenation of Starting Material: If your synthesis starts from a halogenated precursor (e.g., 2-bromo-6-methoxybenzoic acid), a common side reaction is the replacement of the halogen with a hydrogen atom, leading to the formation of 2-methoxybenzoic acid.

    • Cause: This can be promoted by certain bases, protic solvents, or impurities acting as a hydride source.

    • Mitigation:

      • Base Selection: Use an anhydrous, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

      • Solvent Choice: Employ anhydrous aprotic solvents like dioxane or toluene.

      • Ligand Selection: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling and suppress protodehalogenation.

  • Homocoupling of Starting Material: Dimerization of the starting benzoic acid derivative can occur.

    • Cause: This is often a competing reaction in palladium-catalyzed processes.

    • Mitigation: Carefully control the stoichiometry of the reactants and the catalyst loading. Lowering the reaction temperature may also disfavor this side reaction.

  • Incomplete Cyclization: The intermediate prior to the final lactonization step may be present as an impurity.

    • Cause: Insufficient reaction time or temperature for the cyclization to go to completion.

    • Mitigation: As with low yields, monitor the reaction by TLC and consider extending the reaction time or cautiously increasing the temperature.

Q3: My purified product is still showing impurities by NMR. What are the best purification strategies?

Achieving high purity is essential, especially for pharmaceutical applications. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first step to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the most common choice.

    • Eluent System: A gradient of hexane and ethyl acetate is typically effective. A starting ratio of 9:1 (hexane:ethyl acetate) with a gradual increase in the polarity by adding more ethyl acetate should provide good separation. The exact ratio will need to be determined by TLC analysis.

  • Recrystallization: This is an excellent final step to obtain highly pure, crystalline material.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. A mixture of ethanol and water, or ethyl acetate and hexane, are good starting points for screening. Dissolve the crude product in the minimum amount of hot solvent, and then allow it to cool slowly to promote the formation of well-defined crystals.

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantages
Column Chromatography Excellent separation of closely related compounds.Can be time-consuming and require large volumes of solvent.
Recrystallization Can yield very high purity product. Good for removing minor impurities.Can result in significant product loss if the solvent system is not optimized.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The choice of starting material dictates the overall synthetic strategy. Common precursors include:

  • 2-Bromo-6-methoxybenzoic acid: This is a versatile starting material for palladium-catalyzed carbonylation or coupling reactions.

  • 2-Methyl-6-methoxybenzoic acid: This can be a precursor for syntheses involving benzylic bromination followed by cyclization.

  • 3-Methoxybenzoic acid: This can be used in palladium-catalyzed reactions with a one-carbon source like dibromomethane, though this may lead to isomeric mixtures.[1]

Q2: Can you provide a general experimental protocol for a palladium-catalyzed synthesis?

The following protocol is adapted from a similar synthesis of 6-methoxyisobenzofuran-1(3H)-one and can be a good starting point for optimization.[1]

Experimental Protocol: Palladium-Catalyzed Synthesis

  • To a sealed reaction vessel equipped with a magnetic stir bar, add 2-bromo-6-methoxybenzoic acid (1.0 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and a base such as potassium phosphate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed solvent, such as dioxane or toluene.

  • Add a one-carbon source, such as paraformaldehyde.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography followed by recrystallization.

Reaction_Workflow start Starting Materials (2-bromo-6-methoxybenzoic acid, Pd catalyst, base, etc.) reaction Reaction Setup (Inert atmosphere, solvent, heating) start->reaction workup Aqueous Work-up & Catalyst Removal reaction->workup purification Purification (Column Chromatography & Recrystallization) workup->purification product Pure 7-methoxyisobenzofuran- 1(3H)-one purification->product

Caption: General workflow for the synthesis and purification.

Q3: What is the role of the ligand in the palladium-catalyzed reaction?

The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands can promote the oxidative addition step and reductive elimination, which are key steps in the catalytic cycle, potentially leading to higher yields and faster reaction rates. The choice of ligand can also influence the selectivity of the reaction and help to suppress side reactions.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretch of the lactone ring.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

By systematically addressing the potential issues outlined in this guide, you can significantly improve the yield and purity of your this compound synthesis.

References

  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
  • BenchChem. (2025). How to improve the yield of N-Phenylphthalimide synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Pereira, U. G., et al. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2995. [Link]

  • Islam, M. D. (2014).
  • MDPI. (2024, October 11).
  • National Center for Biotechnology Information. (n.d.). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids.
  • Wipf, P. (2006). C. The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh.

Sources

Overcoming solubility issues of 7-methoxyisobenzofuran-1(3H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support guide for 7-methoxyisobenzofuran-1(3H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility challenges in your experiments.

Introduction: Understanding the Solubility Challenge

This compound belongs to the isobenzofuranone (or phthalide) class of compounds, which are noted for various biological activities.[1][2] Structurally, it is a lactone fused to a methoxy-substituted benzene ring. This structure confers a predominantly hydrophobic and rigid, planar character, with limited hydrogen bonding capability. These physicochemical properties predict that this compound will exhibit poor solubility in aqueous media, a common hurdle for many biologically active small molecules that can limit in-vitro assay reliability and hinder in-vivo bioavailability.[3][4]

This guide provides a systematic approach to addressing these solubility issues, from simple solvent selection to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

While extensive experimental data is not publicly available for this specific molecule, we can infer its properties from its structure and data on similar compounds.

PropertyValue / PredictionRationale & Source
Molecular Formula C₉H₈O₃Based on chemical structure.
Molecular Weight 164.16 g/mol Calculated from the molecular formula.
Appearance White to off-white solidIsobenzofuranones are typically crystalline solids at room temperature.[1][2]
Melting Point ~82-118 °CVaries based on purity and isomeric form. Related compounds melt in this range.[1]
Aqueous Solubility Predicted to be lowThe molecule is largely non-polar with no readily ionizable groups.
LogP (Octanol/Water) Predicted to be >1.5The methoxy group and aromatic ring contribute to its lipophilicity.

Q2: Why is this compound poorly soluble in water?

The poor aqueous solubility is due to two primary factors:

  • Hydrophobicity : The core structure, consisting of a benzene ring and a lactone, is non-polar. The energy required for the highly ordered water molecules to form a solvation shell around this hydrophobic molecule is high, making dissolution unfavorable.

  • Lack of Ionizable Groups : The molecule does not have acidic or basic functional groups that can be protonated or deprotonated to form charged, and therefore more water-soluble, species within a typical physiological pH range (pH 1-8).

Q3: What is the first step I should take to solubilize this compound for an in vitro experiment?

The recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.

Troubleshooting Guide: Overcoming Precipitation & Low Solubility

This section addresses the common issue of compound precipitation upon dilution of an organic stock solution into an aqueous buffer and provides validated methods to maintain solubility.

Problem: My compound precipitates when I add my DMSO stock to my aqueous buffer.

This occurs because the solvent environment rapidly changes from a favorable organic one to an unfavorable aqueous one, causing the compound to crash out of solution. Below are several strategies to mitigate this, ranging from simple to complex.

Strategy 1: Co-Solvent System Optimization

This is often the most direct and effective method for in vitro studies. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[5][6][7]

Causality (The "Why"): Co-solvents work by disrupting the hydrogen-bonding network of water. This creates a microenvironment that is less polar and more "hospitable" to hydrophobic molecules like this compound, reducing the energetic penalty of solvation.[8]

Recommended Co-solvents:

Co-SolventKey CharacteristicsTypical Starting % (v/v)
Ethanol Less toxic than DMSO for many cell-based assays.5 - 10%
Propylene Glycol (PG) Viscous, often used in pharmaceutical formulations.10 - 20%
Polyethylene Glycol 400 (PEG 400) Low toxicity, commonly used for in vivo and in vitro work.10 - 30%
DMSO High solubilizing power, but can have cellular effects.< 1% (final assay conc.)
  • Prepare Stock Solution: Dissolve this compound in 100% of your chosen primary solvent (e.g., DMSO, Ethanol) to create a high-concentration stock (e.g., 10-50 mM).

  • Prepare Co-Solvent Blends: In separate tubes, prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 2%, 5%, 10%, 15%, 20% PEG 400 in PBS).

  • Titration: Add a small, fixed volume of the compound's stock solution to each co-solvent blend to achieve your desired final concentration. Vortex immediately.

  • Observation & Incubation: Visually inspect each solution for precipitation (cloudiness, particulates) immediately and after a set incubation period (e.g., 1 hour, 4 hours) at the experimental temperature.

  • Validation (Self-Validating Step): The optimal co-solvent concentration is the lowest concentration that maintains the compound in solution without any visible precipitation for the duration of your experiment. For quantitative analysis, the supernatant can be analyzed by HPLC to determine the actual dissolved concentration.

CoSolvent_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High-Conc. Stock (e.g., 50 mM in DMSO) titrate Add Stock to Blends (to final concentration) stock->titrate blends Prepare Aqueous Blends (e.g., 0-30% Co-solvent) blends->titrate observe Observe for Precipitation (Time = 0h, 1h, 4h) titrate->observe decision Precipitation? observe->decision optimal Optimal Condition Found (Lowest % Co-solvent) decision->optimal No increase Increase Co-solvent % decision->increase Yes increase->blends Reformulate

Caption: Workflow for co-solvent optimization.
Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has significantly improved aqueous solubility.[9][10]

Causality (The "Why"): The hydrophobic this compound molecule partitions into the non-polar cavity of the cyclodextrin, driven by the hydrophobic effect. The resulting complex presents the hydrophilic outer surface of the cyclodextrin to the water, effectively masking the hydrophobic guest and rendering the entire complex water-soluble.[][12]

Recommended Cyclodextrins:

Cyclodextrin DerivativeKey Characteristics
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Most commonly used; high aqueous solubility and low toxicity. Excellent choice for in vitro and in vivo applications.[13]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Negatively charged, can enhance solubility of cationic drugs, but also effective for neutral compounds.
γ-cyclodextrin Larger cavity size than β-cyclodextrin, may be suitable for larger molecules or different binding geometries.
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to create a concentrated solution (e.g., 10-40% w/v). Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Add Compound: Add an excess amount of solid this compound to the cyclodextrin solution.

  • Equilibrate: Vigorously mix the suspension. This can be done by sonicating for 30-60 minutes or stirring/shaking overnight at room temperature, protected from light. This step is crucial for the guest molecule to partition into the cyclodextrin cavity.

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g for 15 minutes) to pellet the excess, undissolved compound.

  • Validation (Self-Validating Step): Carefully collect the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., via UV-Vis spectrophotometry against a standard curve or by HPLC). The resulting solution can then be sterile-filtered and used in experiments.

Cyclodextrin_Mechanism cluster_components Components cluster_complex Formation of Soluble Complex compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior) cd->complex water Aqueous Solution complex->water Disperses in

Caption: Mechanism of cyclodextrin solubilization.
Strategy 3: pH Adjustment (Use with Caution)

Adjusting the pH can dramatically increase the solubility of ionizable compounds.[14][15]

Causality (The "Why"): For acidic or basic compounds, changing the pH alters their ionization state. The charged (ionized) form of a molecule is typically much more soluble in polar solvents like water than the neutral form.[16]

Applicability to this compound: This strategy is not recommended as a primary approach for this specific molecule. The lactone functional group is an ester, which is susceptible to irreversible hydrolysis under strongly acidic or, more significantly, basic conditions (pH > 8). This would degrade the compound, fundamentally altering its structure and activity. Stability must be rigorously confirmed by a method like HPLC or LC-MS if this approach is attempted.

Strategy 4: Advanced Formulation Approaches

For applications requiring higher concentrations or for drug development leading to in vivo studies, more advanced formulation strategies are necessary. These typically require specialized equipment.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[17][18][19] The drug can exist in an amorphous state, which has higher kinetic solubility than its crystalline form.[20] Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) are common. The dispersion is typically prepared by solvent evaporation or melt extrusion.

  • Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate according to the Noyes-Whitney equation.[21][22][23] Techniques include media milling (top-down) or precipitation/nanonization (bottom-up).[24]

These advanced methods are beyond the scope of typical benchtop solubilization but are critical considerations for pharmaceutical development professionals.[25]

Summary and Recommendations

For researchers encountering solubility issues with this compound, we recommend the following tiered approach:

  • Initial Screening: Begin by preparing a stock in DMSO. If dilution into your aqueous medium causes precipitation, proceed to the next step.

  • Co-Solvent Optimization: This is the most practical and efficient method for most in vitro applications. Systematically test co-solvents like PEG 400 or ethanol to find the minimum concentration that maintains solubility.

  • Cyclodextrin Complexation: If co-solvents are incompatible with your assay or if higher concentrations are needed, formulation with HP-β-CD is a powerful alternative.

  • Stability Check: Regardless of the method chosen, it is good practice to confirm the stability and concentration of your final working solution, especially if it will be stored or used over an extended period.

By following these logically structured and scientifically grounded protocols, you can effectively overcome the solubility challenges posed by this compound and ensure the accuracy and reproducibility of your experimental results.

References
  • Pereira, R., et al. (2014). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E, 70(Pt 1), o68. Available at: [Link]

  • PubChem. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. National Center for Biotechnology Information. Available at: [Link]

  • Pereira, R., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E, 69(Pt 1), o123. Available at: [Link]

  • PubChem. (n.d.). 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (3R,6S,7S)-3-Butyl-6,7-dihydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Nanoscience and Nanotechnology, 13(4), 2501-2525. Available at: [Link]

  • Taksande, J., et al. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(2), 138-147. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and pH. Available at: [Link]

  • Sikarra, D., et al. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 2(3), 1-8. Available at: [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1147. Available at: [Link]

  • Nekkanti, V. (2008). Developing nanoparticle formulations of poorly soluble drugs. Pharmaceutical Technology Europe, 20(11), 24-29. Available at: [Link]

  • Singh, J., et al. (2022). Solubility Enhancement Techniques by Solid Dispersion. International Journal of Pharmaceutical Sciences and Research, 13(3), 1000-1010. Available at: [Link]

  • Amini, N., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 13009. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Wang, Y., et al. (2024). Nanotechnology & Poorly Soluble Drugs. Drug Design, Development and Therapy, 18, 1491–1511. Available at: [Link]

  • Patel, M., et al. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 33-41. Available at: [Link]

  • Taylor & Francis. (n.d.). Co-solvent – Knowledge and References. Available at: [Link]

  • Kumar, L., et al. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 7(4), 58-65. Available at: [Link]

  • Box, K. J., & Comer, J. E. (2008). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 509-514. Available at: [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin in drug delivery: an updated review. International Journal of Pharmaceutical Investigation, 1(2), 113-125. Available at: [Link]

  • Mhappharma. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Digital Analysis Corp. (n.d.). pH Adjustment - A Primer. Available at: [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 061–075. Available at: [Link]

  • Minhas, M. U., et al. (2022). Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs. Life Sciences, 291, 120301. Available at: [Link]

  • Sharma, A., & Jain, C. P. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Indo American Journal of Pharmaceutical Sciences, 7(3), 445-452. Available at: [Link]

  • George, M., & Ghosh, I. (2020). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. International Journal of Pharmaceutics, 592, 119997. Available at: [Link]

  • Kumar, S., et al. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. Journal of Drug Delivery and Therapeutics, 13(9), 132-139. Available at: [Link]

  • Domańska, U., et al. (2012). Aqueous and cosolvent solubility data for drug-like organic compounds. Journal of Chemical & Engineering Data, 57(7), 1953-1960. Available at: [Link]

  • Kumar, A., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(4), 114-122. Available at: [Link]

  • Muselík, J., et al. (2017). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech, 18(7), 2694–2703. Available at: [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? Available at: [Link]

  • Accucom. (2024). PH adjustment: Significance and symbolism. Available at: [Link]

  • PubChem. (n.d.). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Available at: [Link]

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Stability of 7-methoxyisobenzofuran-1(3H)-one under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-methoxyisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues you may encounter during your experiments. As your dedicated Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your work with this compound.

The isobenzofuranone core, characterized by a fused γ-lactone to an aromatic ring, is a recurring motif in various biologically active compounds.[1][2] The stability of this compound is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the potential stability challenges, their underlying chemical principles, and systematic approaches to their investigation and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The core structure of this compound contains a lactone functional group, which is a cyclic ester. Esters are susceptible to hydrolysis, especially under acidic or basic conditions. Additionally, the electron-rich aromatic ring and the methoxy group may be prone to oxidative degradation. Photodegradation is another potential concern for organic molecules with chromophores. Therefore, the primary stability concerns are hydrolysis, oxidation, and photostability.

Q2: How should I store this compound in its solid form?

For solid this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture.[3][4][5] A cool and dry environment is ideal. For long-term storage, refrigeration is advisable.[3] It is also prudent to avoid contact with strong oxidizing agents.[3][5]

Q3: I'm dissolving this compound in a solvent for my experiments. What are the best practices for preparing and storing solutions?

When preparing solutions, it is crucial to use high-purity, anhydrous solvents if possible, especially if the solution is to be stored for any length of time. For aqueous solutions, the pH should be kept close to neutral, as both acidic and basic conditions can catalyze the hydrolysis of the lactone ring. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store the solution at a low temperature (2-8°C or frozen) and protect it from light. Always perform a quick purity check (e.g., by HPLC) if a solution has been stored for an extended period.

Q4: I've noticed a change in the appearance of my solid sample (e.g., color change, clumping). What could be the cause?

A change in the physical appearance of a solid sample can indicate degradation. A color change may suggest oxidation or photodegradation. Clumping could be a sign of moisture absorption, which might lead to hydrolysis. If you observe any changes in the physical state of your compound, it is highly recommended to re-analyze the material for purity and identity before use.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments and provides a systematic approach to troubleshooting.

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Analyze the stock solution: Verify the purity and concentration of your stock solution of this compound using a suitable analytical method like HPLC-UV.

    • Assess stability in assay buffer: Incubate the compound in your assay buffer under the same conditions as your experiment (e.g., temperature, duration) but without the biological components (cells, enzymes, etc.). Analyze the sample at different time points to check for degradation.

    • Investigate pH effects: The pH of your assay medium could be promoting hydrolysis. If the medium is acidic or basic, consider if a buffer closer to neutral can be used without affecting the biological system.

    • Consider excipient compatibility: If your formulation includes other components, there could be an incompatibility. Test the stability of this compound in the presence of each excipient individually.

Issue 2: Appearance of new peaks in the chromatogram of an aged sample.
  • Potential Cause: Chemical degradation of this compound.

  • Troubleshooting Steps:

    • Characterize the degradation products: If you have access to mass spectrometry (LC-MS), try to identify the mass of the new peaks. This can provide clues about the degradation pathway. For instance, an increase in mass corresponding to the addition of a water molecule (M+18) would suggest hydrolysis.

    • Perform forced degradation studies: To understand the degradation profile, intentionally subject the compound to stress conditions (acid, base, oxidation, light, heat).[6][7][8] This will help in identifying the degradation products and developing a stability-indicating analytical method.

    • Optimize storage conditions: Based on the results of your forced degradation studies, refine your storage conditions to minimize the degradation pathway that is most prominent. For example, if the compound is found to be sensitive to light, ensure it is always stored in amber vials or protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[7]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for analysis.
  • Analyze the samples by HPLC-UV or LC-MS to determine the extent of degradation.

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent and add a small percentage of hydrogen peroxide (e.g., 3%).
  • Incubate the solution at room temperature.
  • Monitor the degradation over time by taking samples at various intervals for analysis.

3. Photostability Testing:

  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[9][10]
  • A control sample should be protected from light.
  • Analyze the exposed and control samples at a designated time point to assess the extent of photodegradation.

4. Thermal Degradation:

  • Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
  • Analyze the sample for any degradation compared to a sample stored at the recommended storage temperature.
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time.[8][11]

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column and a mobile phase gradient of water (with 0.1% formic acid or acetic acid for better peak shape) and acetonitrile or methanol.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Method Optimization: Analyze the samples from the forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient, flow rate, and column temperature as needed.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study of this compound

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Product (Hypothetical)
0.1 M HCl246015%2-(hydroxymethyl)-3-methoxybenzoic acid
0.1 M NaOH8RT40%2-(hydroxymethyl)-3-methoxybenzoic acid
3% H₂O₂24RT5%Oxidized species
Light Exposure48RT<2%Photodegradation products
Heat7280<1%Thermal degradation products

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway

G cluster_hydrolysis Hydrolytic Degradation This compound This compound 2-(hydroxymethyl)-3-methoxybenzoic_acid 2-(hydroxymethyl)-3-methoxybenzoic_acid This compound->2-(hydroxymethyl)-3-methoxybenzoic_acid  H₂O (Acid/Base) G start Inconsistent Assay Results check_stock Verify Stock Solution Purity & Concentration start->check_stock stock_ok Stock OK? check_stock->stock_ok remake_stock Remake Stock Solution stock_ok->remake_stock No stability_in_buffer Assess Stability in Assay Buffer stock_ok->stability_in_buffer Yes remake_stock->check_stock buffer_stable Stable in Buffer? stability_in_buffer->buffer_stable investigate_pH Investigate pH Effects buffer_stable->investigate_pH No end Identify Root Cause buffer_stable->end Yes excipient_compatibility Check Excipient Compatibility investigate_pH->excipient_compatibility excipient_compatibility->end

Caption: Systematic troubleshooting of assay variability.

References

  • de Lira, B., et al. (2014). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Pereira, A. S., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103. Available at: [Link]

  • PubChem. (n.d.). 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Palled, M. S., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 227-235. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Chinese Journal of Organic Chemistry, 35(11), 2414-2421. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

  • LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

  • Sestito, S., et al. (2023). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. Molecules, 28(18), 6687. Available at: [Link]

  • Sun, M. X., et al. (2009). 5,7-Dimethoxy-isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2146. Available at: [Link]

  • PubChem. (n.d.). 4,7-Dimethyl-3H-isobenzofuran-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1(3H)-Isobenzofuranone, 6,7-dimethoxy-. National Institute of Standards and Technology. Retrieved from [Link]

  • Molbase. (n.d.). 3-hydroxy-7-methoxy-3H-isobenzofuran-1-one. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Efficacy of 7-Methoxyisobenzofuran-1(3H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isobenzofuran-1(3H)-one (also known as phthalide) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds.[1][2] Derivatives of this class have demonstrated a wide spectrum of biological activities, including antiproliferative, cytotoxic, antioxidant, antimicrobial, and neuroprotective effects.[1][3][4][5][6] Specifically, compounds like 7-methoxyisobenzofuran-1(3H)-one are of interest to researchers for their potential therapeutic applications.

However, transitioning from a promising chemical structure to a validated biological effect in cell culture can be challenging. Low or inconsistent efficacy is a common hurdle in preclinical drug discovery.[7][8] This guide provides a systematic, in-depth troubleshooting framework for researchers encountering suboptimal performance with this compound. It is designed to help you diagnose and resolve issues related to compound integrity, experimental design, and biological system variables.

Core Troubleshooting Workflow

Before diving into specific issues, it is crucial to approach the problem systematically. The following workflow outlines the logical progression for diagnosing the root cause of low efficacy. Each step is detailed further in the FAQ section.

Troubleshooting_Workflow cluster_compound cluster_cell cluster_assay start Observation: Low or No Efficacy compound_check Step 1: Compound & Formulation Integrity start->compound_check Begin Here cell_check Step 2: Cellular System Validation compound_check->cell_check If Compound OK purity Purity & Identity (See FAQ A1) compound_check->purity assay_check Step 3: Assay & Experimental Design cell_check->assay_check If Cells OK cell_line Cell Line Suitability (See FAQ B1) cell_check->cell_line dose_response Concentration & Time (See FAQ C1) assay_check->dose_response stock Stock Solution (See FAQ A2) purity->stock solubility Working Solution Solubility & Stability (See FAQ A3) stock->solubility culture_conditions Culture Conditions: Density, Passage # (See FAQ B2) cell_line->culture_conditions media_interference Media Interference (Serum, etc.) (See FAQ B3) culture_conditions->media_interference controls Controls: Vehicle, Positive (See FAQ C2) dose_response->controls off_target Off-Target Effects (See FAQ C3) controls->off_target

Caption: Systematic workflow for troubleshooting low compound efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides actionable solutions.

Category A: Compound Integrity and Formulation

Q1: My results are inconsistent. How can I be sure my this compound is pure and structurally correct?

A1: Compound identity and purity are the bedrock of reproducible research. Never assume the label is correct without verification.

  • Causality: Impurities can have their own biological effects, confounding your results or competing with your compound. Degradation during storage can lead to a loss of the active molecule.

  • Solution:

    • Review the Certificate of Analysis (CoA): Always obtain a CoA from your supplier. Check the purity (typically by HPLC) and identity (by ¹H-NMR and MS). For a novel compound, a purity of >95% is recommended for initial cell-based assays.

    • Independent Verification: If results are critical or unexpected, consider independent analysis. A simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis can confirm the molecular weight and give an estimate of purity.

    • Proper Storage: Store the compound as recommended by the supplier, typically desiccated at -20°C or -80°C and protected from light, to prevent degradation.

Q2: How should I prepare and store my stock solution to ensure its stability and concentration are correct?

A2: Improperly prepared stock solutions are a major source of error.

  • Causality: The choice of solvent is critical. An inappropriate solvent can lead to poor solubility, precipitation, and degradation. Repeated freeze-thaw cycles can degrade the compound and allow water to enter the stock, altering the concentration.

  • Solution:

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial in vitro screening due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.[9][10]

    • Stock Concentration: Prepare a high-concentration stock, typically 10-50 mM. This minimizes the volume of solvent added to your cells. The final DMSO concentration in your culture medium should never exceed 0.5% , and ideally should be kept below 0.1%, as higher concentrations are cytotoxic.[9]

    • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use vials with tight-fitting caps to prevent solvent evaporation and moisture absorption.

Q3: I noticed a precipitate or cloudiness after adding my compound to the cell culture medium. What does this mean and how can I fix it?

A3: This indicates your compound has exceeded its solubility limit in the aqueous environment of the cell culture medium. The effective concentration is unknown and much lower than intended.

  • Causality: While highly soluble in a solvent like DMSO, many organic compounds have poor aqueous solubility. The presence of salts, proteins (from serum), and other components in the media can further reduce solubility.

  • Solution: Perform a solubility assessment.

Solubility_Workflow start Prepare Highest Working Concentration in Culture Medium incubate Incubate at 37°C, 5% CO2 for duration of experiment start->incubate observe Visually Inspect for Precipitate/Cloudiness (Microscope & Naked Eye) incubate->observe result Precipitate Observed? observe->result pass Concentration is Soluble. Proceed with Experiment. result->pass No fail Concentration is Too High. Reduce and Re-test. result->fail Yes

Caption: Workflow for assessing compound solubility in media.

  • Protocol: Quick Solubility Check

    • Prepare your highest intended working concentration of the compound in cell culture medium (with serum, if used).

    • Prepare a "vehicle control" medium with the same final concentration of DMSO.

    • Incubate both solutions under standard culture conditions (37°C, 5% CO₂) for several hours.

    • Visually inspect against a dark background and under a microscope for any signs of precipitation (crystals, cloudiness).

    • If precipitation occurs, your working concentration is too high. Reduce the concentration in a stepwise manner (e.g., by half) and repeat until the solution remains clear.

Category B: Cellular System and Environmental Variables

Q1: I'm not seeing any effect. Is it possible my cell line is resistant to this compound?

A1: Yes, this is highly likely. Drug sensitivity is highly cell-type dependent.

  • Causality: The efficacy of a compound depends on the presence and expression level of its molecular target, as well as the cell's metabolic activity (e.g., enzymes that could inactivate the compound) and efflux pump activity (e.g., P-glycoprotein) which can remove the compound from the cell.

  • Solution:

    • Literature Review: Check if the activity of similar isobenzofuranone derivatives has been reported in specific cell lines. For example, various derivatives show potent activity against leukemia (K562, HL-60) and glioblastoma (SF295) cell lines.[1][3]

    • Screen a Panel: The most robust approach is to test your compound on a diverse panel of cell lines from different tissue origins (e.g., lung, breast, colon, hematological). This increases the probability of finding a sensitive model.

    • Target Expression: If a molecular target is hypothesized or known (e.g., some derivatives inhibit TREK-1), use cell lines with confirmed high expression of that target.[5]

Q2: Can cell plating density or passage number influence the experimental outcome?

A2: Absolutely. These are critical but often overlooked variables.

  • Causality:

    • Cell Density: At low densities, cells may experience stress and grow poorly. At very high densities (confluent), cell proliferation slows or stops, which can mask the effects of an anti-proliferative agent. Drug metabolism can also differ based on confluency.[11]

    • Passage Number: Cell lines can undergo genetic drift at high passage numbers, leading to changes in phenotype, growth rate, and drug sensitivity.

  • Solution:

    • Optimize Seeding Density: Perform a growth curve experiment to determine the optimal seeding density that allows for exponential growth throughout the duration of your drug treatment, without reaching confluency.

    • Maintain Consistent Practices: Always plate cells at the same density for all experiments.

    • Use Low Passage Cells: Thaw a fresh, early-passage vial of cells from a validated cell bank (e.g., ATCC) and use them for a defined number of passages (e.g., 10-15) before thawing a new vial.[12]

Q3: Could components in my culture medium, like fetal bovine serum (FBS), be interfering with the compound's activity?

A3: Yes, media components can significantly impact compound availability and stability.

  • Causality:

    • Protein Binding: Compounds can bind to proteins in FBS, primarily albumin. This bound fraction is not biologically active, reducing the effective concentration of your compound.

    • Compound Stability: Media can contain enzymes (from serum or secreted by cells) that may degrade your compound. The pH and chemical composition of the media can also affect stability over time.[13][14]

  • Solution:

    • Reduce Serum Concentration: As a test, run a parallel experiment with a lower serum concentration (e.g., 2% vs 10%) or in serum-free medium, if your cells can tolerate it for the duration of the experiment. An increase in potency at lower serum levels suggests protein binding is an issue.

    • Time-Course Experiment: If you suspect compound degradation, assess the compound's effect at different time points. If the effect diminishes over a longer incubation, the compound may be unstable. For long-term experiments (>48h), consider replenishing the medium with fresh compound.[15][16]

Category C: Experimental Design and Data Interpretation

Q1: I'm not seeing a clear dose-response effect. How should I set up my concentration range and incubation time?

A1: A poorly designed dose-response experiment will fail to capture the potency of a compound.

  • Causality: If the concentration range is too narrow or too low, you may miss the active window entirely. If it's too high, you may only observe non-specific toxicity. The incubation time must be sufficient for the biological effect to manifest (e.g., apoptosis can take 24-48 hours).

  • Solution:

    • Use a Wide, Logarithmic Range: For initial screening, test a wide range of concentrations spanning several orders of magnitude, such as from 1 nM to 100 µM. Use a semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, etc.).[9]

    • Optimize Incubation Time: Test at multiple time points that are relevant to your expected biological outcome. For anti-proliferative effects, a 48-72 hour incubation is standard to allow for at least one to two cell doublings.

    • Benchmark: Use published IC₅₀ values for similar isobenzofuranone derivatives as a starting point for your concentration range (see Table 1).

Q2: What are the essential controls I need to include to trust my data?

A2: Without proper controls, your experiment is uninterpretable.

  • Causality: Controls allow you to attribute the observed effects directly to your compound and rule out artifacts from the experimental procedure.

  • Solution: Every experiment must include:

    • Untreated Control: Cells cultured in medium only. This represents 100% viability or baseline cell function.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the experiment. This ensures that the solvent itself is not causing the observed effect. The vehicle control should show no significant difference from the untreated control.

    • Positive Control: Cells treated with a well-characterized drug known to produce the expected effect in your cell line (e.g., a standard chemotherapy agent like Etoposide for a cytotoxicity assay).[1] This confirms that your assay system is working correctly.

Q3: I see some cytotoxicity at high concentrations, but how do I know it's a specific biological effect and not just general toxicity or an off-target effect?

A3: Distinguishing specific, on-target activity from non-specific effects is a critical step in drug development.

  • Causality: At high concentrations, many chemical compounds can disrupt cell membranes or other fundamental processes, leading to non-specific cell death. An "off-target effect" occurs when a compound interacts with unintended molecular targets, causing unforeseen biological consequences.[17][18][19]

  • Solution:

    • Analyze the Dose-Response Curve: A steep, sigmoidal curve often suggests a specific, target-mediated effect, while a shallow, linear curve may indicate non-specific toxicity.

    • Use a Negative Control Compound: If available, test a structurally similar analog of your compound that is known to be inactive against the hypothesized target. This compound should not show efficacy.

    • Target Engagement Assays: If the molecular target is known, perform experiments to confirm that this compound engages with it directly in cells at the effective concentrations (e.g., using cellular thermal shift assays or target knockdown/overexpression studies).

Protocols and Methodologies
Protocol 1: Standard MTT Proliferation/Cytotoxicity Assay

This assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare 2x final concentrations of your compound in culture medium via a serial dilution series. Also prepare 2x vehicle and positive controls.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for the desired time (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or another solubilizing agent to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (as 100% viability) and plot cell viability versus log[concentration] to determine the IC₅₀ value.

Plate_Layout cluster_plate 96-Well Plate Layout Example C1 Media Only C2 Vehicle (DMSO) C3 Positive Control D1 100µM D2 30µM D3 10µM D4 3µM D5 1µM D6 0.3µM D7 0.1µM D8 0.03µM D9 0.01µM C12 Vehicle (DMSO)

Sources

Technical Support Center: Optimizing Preclinical Dosing Strategies for 7-methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with 7-methoxyisobenzofuran-1(3H)-one and related novel isobenzofuranone (phthalide) compounds. Publicly available in-vivo data for this specific molecule is limited; therefore, this guide is built upon extensive experience and established principles in preclinical drug development for small molecules with similar characteristics, particularly poor aqueous solubility. Our goal is to provide you with the causal logic and field-proven methodologies to design robust animal studies, troubleshoot common issues, and optimize your dosage and administration strategies effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Foundational Steps - Formulation and Initial Strategy

Question 1: I have synthesized this compound. What are the critical first steps before planning my animal studies?

Answer: Before any in-vivo work, a thorough understanding of the compound's fundamental physicochemical properties is paramount. This initial characterization is not just a formality; it dictates every subsequent decision in formulation, route selection, and data interpretation. Skipping this step is a common cause of failed or uninterpretable studies.

Core Experimental Protocol: Physicochemical Profiling

  • Aqueous Solubility Determination:

    • Method: Use the shake-flask method (or a miniaturized version) in phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. Test solubility in other buffers if pH-dependent effects are suspected (e.g., pH 2.0 for gastric fluid simulation).

    • Causality: Most drugs must be in solution at the site of absorption.[1] Knowing the intrinsic solubility determines if a simple solution is possible or if advanced formulation strategies are required. Phthalide derivatives are often lipophilic, suggesting poor aqueous solubility will be a primary challenge.[2][3]

  • LogP/LogD Measurement:

    • Method: Experimentally determine the octanol-water partition coefficient (LogP). For ionizable compounds, determine the distribution coefficient (LogD) at physiological pH.

    • Causality: LogP is a key indicator of a drug's lipophilicity and predicts its tendency to partition into membranes. A high LogP (typically >3) often correlates with poor solubility and high plasma protein binding but can favor membrane permeability.[3]

  • pKa Determination:

    • Method: Use potentiometric titration or UV-spectroscopy.

    • Causality: The pKa identifies if the molecule is acidic, basic, or neutral. This governs its ionization state at different physiological pH values (e.g., stomach vs. intestine), which directly impacts both solubility and permeability across biological membranes.

  • Solid-State Characterization:

    • Method: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Causality: These methods determine if your compound is crystalline or amorphous and identify its melting point. Amorphous forms often have higher solubility but may be less stable. This is crucial for developing solid oral dosage forms and ensuring batch-to-batch consistency.

This initial data package forms the bedrock of your development plan and is essential for justifying your formulation choices to regulatory bodies and scientific peers.[4][5]

Question 2: Based on my initial data, my compound is poorly soluble. How do I select an appropriate starting formulation vehicle?

Answer: Vehicle selection is a critical step that balances solubilization with potential toxicity.[6][7] There is no single "best" vehicle; the choice is a systematic process of evaluation. For early, non-GLP studies, the goal is to achieve the necessary exposure to test your hypothesis. The strategy should be to start with the simplest, most inert vehicle possible and only increase complexity if required.[8]

The decision-making process can be visualized as a tiered approach.

cluster_0 Decision Workflow for Initial Vehicle Selection Start Is compound soluble in aqueous buffer (e.g., PBS) at target concentration? Aqueous Use Aqueous Solution (e.g., Saline, PBS) Start->Aqueous Yes Suspension Try Simple Suspension (e.g., 0.5% CMC, 1% Methylcellulose) Start->Suspension No End Final Formulation Selection (Proceed to pilot PK study) Aqueous->End TestSuspension Is suspension stable & dose-able? (Check homogeneity, syringeability) Suspension->TestSuspension Solubilizing Evaluate Solubilizing Excipients TestSuspension->Solubilizing No TestSuspension->End Yes Cosolvent Co-solvents (PEG400, Propylene Glycol, DMSO, Ethanol) Solubilizing->Cosolvent Surfactant Surfactants (Tween 80, Cremophor EL) Solubilizing->Surfactant Cyclodextrin Complexation Agents (HP-β-CD, SBE-β-CD) Solubilizing->Cyclodextrin Cosolvent->End Surfactant->End Cyclodextrin->End

Caption: Vehicle selection decision tree.

Table 1: Common Vehicles for Preclinical Studies in Rodents

Vehicle TypeExamplesRoute(s)Key Considerations
Aqueous Buffers Saline, Phosphate-Buffered Saline (PBS)IV, PO, IP, SCIdeal for soluble compounds. Must ensure pH and osmolality are appropriate to avoid irritation.[9]
Aqueous Suspensions 0.5% Carboxymethylcellulose (CMC), 1% MethylcellulosePOSimple to prepare. Requires particle size control (micronization) and validation of dose homogeneity.
Co-solvents PEG-300/400, Propylene Glycol, Ethanol, DMSOIV, POCan cause hemolysis (IV) or local irritation. DMSO is rarely used for repeat dosing due to toxicity. Use minimal amount necessary.[8]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELIV, POForm micelles to solubilize lipophilic drugs. Can have their own biological effects and toxicities (e.g., hypersensitivity with Cremophor).
Complexation Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)IV, POForm inclusion complexes. Generally safe but can cause renal toxicity at high doses, especially via IV route.

Expert Insight: Always run a vehicle-only control group in your studies. Unexpected findings (e.g., sedation, inflammation) may be due to the vehicle, not your compound.[6] The FDA's ICH M3(R2) guidance emphasizes that vehicles should be well-characterized.[10]

Part 2: Administration Route & Pilot Pharmacokinetics (PK)

Question 3: Which administration route should I test first, and why?

Answer: For a new chemical entity, it is highly recommended to conduct a pilot pharmacokinetic (PK) study comparing intravenous (IV) and the intended clinical route (usually oral, PO).

  • Intravenous (IV) Administration: This is the essential starting point. By injecting directly into the systemic circulation, you bypass absorption barriers entirely. The resulting data gives you fundamental PK parameters like clearance (CL) , volume of distribution (Vd) , and elimination half-life (t½) . An IV dose is, by definition, 100% bioavailable.

  • Oral (PO) Administration: This is the most common and preferred route for clinical drugs. Comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose allows you to calculate the absolute oral bioavailability (F%) , which is one of the most critical parameters in early drug development.

    Formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Starting with both routes provides a complete picture. Low oral bioavailability might be due to poor absorption, high first-pass metabolism, or both. The IV data is essential to distinguish between these possibilities.

Question 4: I'm ready for a pilot PK study. Can you provide a simple workflow?

Answer: A well-designed pilot PK study is an investment that saves significant resources later. The goal is to understand the concentration-time profile of your compound in plasma.

Experimental Protocol: Pilot Rodent PK Study (e.g., in Rats)

  • Animal Model: Use a standard strain (e.g., Sprague-Dawley or Wistar rats), typically 3-4 animals per group.

  • Dose Selection:

    • IV Dose: Choose a low dose (e.g., 1-2 mg/kg) that can be formulated in a tolerable IV vehicle (e.g., saline with a co-solvent).

    • PO Dose: Choose a higher dose (e.g., 10-20 mg/kg) to ensure plasma concentrations are above the analytical limit of quantification.

  • Study Groups:

    • Group 1: IV administration (e.g., 1 mg/kg via tail vein).

    • Group 2: PO administration (e.g., 10 mg/kg via oral gavage).

  • Blood Sampling: Collect sparse samples (collecting from different animals at different time points) if cannulation is not used. A typical schedule:

    • IV: 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • PO: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Sample Processing: Collect blood into tubes with anticoagulant (e.g., K2-EDTA), centrifuge to obtain plasma, and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, to quantify the concentration of your compound in plasma.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and determine key PK parameters (AUC, Cmax, Tmax, t½, CL, Vd).

cluster_1 Workflow for a Pilot PK Study Prep Prepare IV and PO Formulations (Validate concentration) Dosing Dose Animals (Group 1: IV, Group 2: PO) Prep->Dosing Sampling Serial Blood Sampling (Follow time course) Dosing->Sampling Processing Process Blood to Plasma (Centrifuge, store at -80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis (Quantify drug concentration) Processing->Analysis PK_Calc Pharmacokinetic Analysis (Calculate AUC, Cmax, F%, etc.) Analysis->PK_Calc Decision Go/No-Go Decision (Is the PK profile viable?) PK_Calc->Decision

Caption: Standard workflow for a preclinical PK study.

Part 3: Dose Optimization & Troubleshooting

Question 5: I have my initial PK data. How do I use this to select doses for my first efficacy or toxicology study?

Answer: Dose selection should be driven by exposure (AUC and Cmax), not just the dose level (mg/kg).[11] The goal is to establish a clear relationship between drug concentration in the body and the biological effect (pharmacokinetics/pharmacodynamics or PK/PD).

  • Determine Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to find the highest dose that can be administered without causing overt toxicity. This sets the upper boundary for your dose-response studies.

    Table 2: Example of a Single-Dose MTD Study Design in Mice

    Dose Group Dose Level (mg/kg, PO) N (animals) Observation Period Key Endpoints
    1 Vehicle Control 3 7-14 days Clinical signs, body weight
    2 50 3 7-14 days Clinical signs, body weight
    3 150 3 7-14 days Clinical signs, body weight
    4 500 3 7-14 days Clinical signs, body weight

    | 5 | 1000 | 3 | 7-14 days | Clinical signs, body weight |

  • Relate Exposure to In-Vitro Potency: Compare the plasma concentrations achieved in your PK study (Cmax and AUC) to the in-vitro potency of your compound (e.g., IC50 or EC50 from a cell-based assay). A common goal is to achieve a Cmax or average concentration that is several-fold higher than the in-vitro EC50.

  • Select 3-4 Dose Levels for Efficacy: Based on the MTD and PK/PD modeling, select a range of doses for your efficacy study:

    • A high dose near the MTD to maximize the chance of seeing an effect.

    • A mid dose expected to provide significant target coverage.

    • A low dose that may be at the threshold of activity. This approach allows you to establish a dose-response relationship, which is critical for demonstrating that the observed effect is truly drug-related.[12]

Question 6: My pilot study showed very low oral bioavailability (<10%). What are my troubleshooting options?

Answer: Low oral bioavailability is a major hurdle but is often addressable. The cause is typically either poor absorption (a "solubility problem") or high first-pass metabolism (a "metabolism problem"). A systematic approach is needed to diagnose and solve the issue.

cluster_2 Troubleshooting Low Oral Bioavailability Start Low Oral F% (<10%) Observed CheckMetabolism In Vitro Metabolism Assay (Liver Microsomes, S9 Fraction) Start->CheckMetabolism ResultMetabolism Is compound stable? CheckMetabolism->ResultMetabolism CheckSolubility Formulation Issue: Poor Solubility/Dissolution ResultMetabolism->CheckSolubility Yes MetabolismIssue Metabolism Issue: High First-Pass Effect ResultMetabolism->MetabolismIssue No ImproveFormulation Improve Formulation CheckSolubility->ImproveFormulation PS_Reduction Particle Size Reduction (Micronization, Nanosuspension) ImproveFormulation->PS_Reduction Amorphous Amorphous Solid Dispersion (e.g., with PVP, HPMC) ImproveFormulation->Amorphous Lipid Lipid-Based Formulation (e.g., SEDDS/SMEDDS) ImproveFormulation->Lipid Chem_Mod Medicinal Chemistry: Block Metabolic Soft Spots MetabolismIssue->Chem_Mod Rethink Re-evaluate Compound/Target Chem_Mod->Rethink

Caption: A logical workflow for diagnosing and addressing low oral bioavailability.

Troubleshooting Steps:

  • Diagnose the Problem: First, determine if the issue is metabolic instability. Incubate the compound with liver microsomes or S9 fractions. If the compound is rapidly degraded, the problem is likely high first-pass metabolism. If it's stable, the issue is likely poor absorption due to low solubility or dissolution rate.

  • Address Solubility/Dissolution Issues:

    • Particle Size Reduction: Decreasing particle size increases the surface area for dissolution.[13] Techniques like micronization or creating a nanosuspension can dramatically improve absorption.

    • Amorphous Solid Dispersions (ASDs): Formulating the compound in an amorphous state with a polymer can prevent crystallization and maintain a supersaturated state in the gut, enhancing absorption.[14]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.

  • Address Metabolism Issues: If high first-pass metabolism is the culprit, the solution often lies in medicinal chemistry. Identify the metabolic "soft spots" on the molecule and synthesize new analogues where those positions are blocked to prevent enzymatic degradation.

Question 7: I'm seeing adverse effects in my study. How do I know if it's the compound or my formulation vehicle?

Answer: This is a critical question where the vehicle control group becomes indispensable.

  • Direct Comparison: Carefully compare the clinical signs, body weight changes, and any other adverse findings between the group that received your compound in the vehicle and the group that received the vehicle alone.

  • Vehicle-Specific Toxicity: If the adverse effects are present in both the treated group and the vehicle control group (and absent in naive animals), the toxicity is almost certainly caused by the vehicle.[6][7] This is common with formulations containing high percentages of co-solvents like PEG-400 or surfactants like Tween 80.[9] The solution is to find a more tolerable vehicle.

  • Compound-Specific Toxicity: If the adverse effects are observed only in the compound-treated group and show a dose-dependent relationship (i.e., they are worse at higher doses), the toxicity is attributable to your compound. This is a genuine finding and should be investigated further to understand the mechanism of toxicity.

  • Exacerbated Toxicity: In some cases, the vehicle may exacerbate the toxicity of the compound by increasing its solubility and absorption far beyond what would normally occur, leading to unexpectedly high exposure. This highlights the importance of collecting "toxicokinetic" (TK) data—measuring plasma concentrations in your toxicology studies—to correlate adverse findings with exposure levels.

By systematically applying these principles, you can de-risk your preclinical program, generate high-quality, interpretable data, and make informed decisions on the path forward for this compound.

References

  • Pereira, V. G., et al. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3108. [Link]

  • PubChem. 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). Preclinical research strategies for drug development. AMSbio. [Link]

  • Lee, H. A., et al. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceutics, 15(6), 1679. [Link]

  • Zhou, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Chinese Herbal Medicines, 15(4), 546-566. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]

  • Xiao, B., et al. (2012). Design and synthesis of marine fungal phthalide derivatives as PPAR-γ agonists. ResearchGate. [Link]

  • PubChem. 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2024). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products. PubMed Central. [Link]

  • Friends of Cancer Research. (2021). Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. [Link]

  • Carloni, E., et al. (2021). A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning? Environment International, 146, 106229. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1(3H)-Isobenzofuranone, 6,7-dimethoxy-. Cheméo. [Link]

  • Fløytrup, D. B., et al. (2021). Enhancing oral bioavailability of poorly soluble drugs with mesoporous silica based systems: opportunities and challenges. ResearchGate. [Link]

  • Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. [Link]

  • Wikipedia. (n.d.). Thalidomide. Wikipedia. [Link]

  • Contract Pharma. (2007). Optimizing Drug Development Strategies. Contract Pharma. [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(9), 1055. [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. [Link]

  • Gupta, S. K. (2012). Integrating preclinical data into early clinical development. Journal of Pharmacy and Bioallied Sciences, 4(Suppl 2), S171-S173. [Link]

  • Freeman, J., et al. (2023). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry, 66(23), 15823–15834. [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-46. [Link]

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Technical Support Center: A Researcher's Guide to Handling 7-methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-methoxyisobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on avoiding common pitfalls that can lead to the degradation of this valuable compound during experimental procedures. By understanding the underlying chemical principles of its stability, you can ensure the integrity and reproducibility of your results.

Introduction: Understanding the Stability of this compound

This compound, a member of the phthalide class of compounds, possesses a γ-lactone ring fused to a methoxy-substituted benzene ring. This structure, while conferring important biological activities, also presents specific stability challenges. The primary routes of degradation to be aware of are hydrolysis, photodegradation, thermal decomposition, and oxidation. This guide will address each of these pathways in a practical, question-and-answer format.

Section 1: Hydrolytic Stability - The Challenge of Aqueous Environments

The lactone ring in this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to form the corresponding hydroxy-carboxylic acid. This is one of the most common degradation pathways encountered in experimental settings.

Frequently Asked Questions (FAQs) on Hydrolysis

Q1: I observed a new peak in my HPLC analysis after dissolving this compound in a buffered aqueous solution. What could be the cause?

A1: The appearance of a new, more polar peak is a strong indication of hydrolytic degradation. The lactone ring has likely been opened by water, forming 2-(hydroxymethyl)-5-methoxybenzoic acid. The rate of this hydrolysis is highly dependent on the pH of your solution.[1][2]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring.[2]

  • Alkaline conditions (pH > 7): Base-catalyzed hydrolysis is typically rapid. The hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the lactone.

  • Acidic conditions (pH < 7): Acid-catalyzed hydrolysis occurs via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

For optimal stability in aqueous media, it is recommended to maintain a pH as close to neutral as possible, or slightly acidic (pH 4-6), where the rate of hydrolysis is generally at a minimum for many esters.

Q3: I need to perform a reaction in a protic solvent. Will this affect the stability of my compound?

A3: Yes, protic solvents (e.g., water, methanol, ethanol) can participate in the hydrolysis or alcoholysis of the lactone ring, especially in the presence of acid or base catalysts. If your experimental conditions permit, using an aprotic solvent (e.g., THF, DMF, acetonitrile) will significantly reduce the risk of this degradation pathway. Lactones are generally more stable in aprotic solvents.

Troubleshooting Guide: Hydrolysis
Symptom Potential Cause Recommended Action
Appearance of a more polar impurity peak in chromatography.Lactone ring hydrolysis.Confirm the identity of the new peak by LC-MS. The mass should correspond to the addition of one molecule of water (M+18).
Decreasing concentration of the parent compound over time in aqueous solution.pH-catalyzed hydrolysis.Adjust the pH of your solution to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system.
Inconsistent results in biological assays performed in aqueous media.Degradation of the active compound during the assay.Prepare fresh solutions of the compound immediately before use. If possible, use a less reactive solvent for stock solutions and dilute into aqueous media just prior to the experiment.
Experimental Protocol: Preparing a Stable Aqueous Solution
  • Solvent Selection: For stock solutions, prioritize dry, aprotic solvents such as DMSO or DMF.

  • Buffer Preparation: Prepare a buffer solution within the optimal pH range (e.g., a phosphate or acetate buffer at pH 5-6).

  • Solution Preparation: Just before the experiment, dilute the stock solution of this compound into the prepared buffer to the desired final concentration.

  • Storage: If immediate use is not possible, store the aqueous solution at low temperatures (2-8 °C) and protect it from light to minimize degradation. However, prolonged storage in aqueous solution is not recommended.

Section 2: Photostability - The Impact of Light Exposure

Aromatic compounds, particularly those with electron-donating substituents like a methoxy group, can be susceptible to photodegradation. Exposure to light, especially in the UV range, can induce photochemical reactions that alter the structure of this compound.

Frequently Asked Questions (FAQs) on Photostability

Q4: My solid sample of this compound has developed a slight yellow color after being on the benchtop for a few days. Is this a cause for concern?

A4: Yes, a change in color can be an initial sign of degradation. While many factors can cause discoloration, photodegradation is a common culprit for aromatic compounds. It is crucial to store the compound in a light-protected environment.

Q5: What are the likely products of photodegradation?

A5: The specific photodegradation products of this compound are not extensively documented in the literature. However, for methoxy-substituted aromatic compounds, photodegradation can involve complex radical reactions, potentially leading to the formation of phenolic compounds (demethylation) or further oxidation products. The position of the methoxy group can influence the rate and pathway of decomposition.

Troubleshooting Guide: Photodegradation
Symptom Potential Cause Recommended Action
Appearance of new, often colored, impurities in a sample exposed to light.Photodegradation.Protect the compound from light at all stages of handling and storage. Use amber vials or wrap containers in aluminum foil.
Inconsistent results from experiments conducted under varying light conditions.Light-induced degradation of the compound.Standardize the lighting conditions for your experiments. If possible, work in a fume hood with the sash down and the light off, or under yellow light.
Experimental Protocol: Handling and Storage to Prevent Photodegradation
  • Storage: Store solid samples and solutions of this compound in amber glass containers or containers wrapped in aluminum foil.

  • Working Conditions: When weighing or preparing solutions, minimize exposure to direct sunlight and strong artificial light.

  • Long-term Storage: For long-term storage, keep the compound in a dark, cool, and dry place. An inert atmosphere can also be beneficial (see Section 4).

Section 3: Thermal Stability - The Effect of Heat

Elevated temperatures can provide the necessary energy to overcome the activation barrier for decomposition reactions. Understanding the thermal stability of this compound is crucial for experiments involving heating and for long-term storage.

Frequently Asked Questions (FAQs) on Thermal Stability

Q6: I need to heat my reaction mixture containing this compound. At what temperature does it start to decompose?

Q7: Can I use techniques like rotary evaporation to remove solvents?

A7: Yes, rotary evaporation is generally safe for concentrating solutions of this compound, as the temperatures used are typically low to moderate (e.g., 30-50 °C). However, prolonged heating, even at these temperatures, should be avoided.

Troubleshooting Guide: Thermal Degradation
Symptom Potential Cause Recommended Action
Appearance of unknown impurities after heating a reaction mixture.Thermal decomposition.Analyze the reaction mixture by LC-MS to identify potential degradation products. Consider running the reaction at a lower temperature or for a shorter duration.
Low yield of the desired product in a high-temperature reaction.Degradation of the starting material or product.If possible, explore alternative synthetic routes that do not require high temperatures.

Section 4: Oxidative Stability - The Risk of Air Exposure

The methoxy group on the aromatic ring can make this compound susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen, potentially accelerated by light or heat.

Frequently Asked Questions (FAQs) on Oxidative Stability

Q8: My sample is stored in a vial that is frequently opened. Could this be a problem?

A8: Yes, repeated exposure to air can introduce oxygen, which may lead to slow oxidative degradation over time. For long-term storage, it is best to store the compound under an inert atmosphere (e.g., nitrogen or argon).

Q9: What are some common laboratory reagents that could oxidize my compound?

A9: Strong oxidizing agents such as potassium permanganate, chromium trioxide, and peroxyacids should be avoided unless they are intended reagents in a specific transformation. Even milder oxidizing agents could potentially react with the methoxy group or other parts of the molecule.

Troubleshooting Guide: Oxidative Degradation
Symptom Potential Cause Recommended Action
Appearance of new impurities in a sample that has been stored for a long time with frequent air exposure.Oxidative degradation.For long-term storage, flush the container with an inert gas (nitrogen or argon) before sealing.
Unexpected side products in a reaction involving other reagents.Oxidation of this compound by one of the reagents or by air.If the reaction is sensitive to oxygen, perform it under an inert atmosphere. Degas solvents prior to use.
Experimental Protocol: Handling Under Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere Setup: Use a Schlenk line or a glove box to handle the compound if it is highly sensitive to oxidation.[3]

  • Solvent Degassing: For reactions sensitive to oxygen, degas the solvents by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent.[4]

Visualizing Degradation Pathways and Prevention Strategies

To aid in understanding the concepts discussed, the following diagrams illustrate the main degradation pathways and a logical workflow for troubleshooting.

cluster_degradation Degradation Pathways A This compound B 2-(hydroxymethyl)-5-methoxybenzoic acid A->B Hydrolysis (H₂O, H⁺/OH⁻) C Photodegradation Products A->C Photodegradation (Light) D Thermal Decomposition Products A->D Thermal Decomposition (Heat) E Oxidation Products A->E Oxidation ([O])

Caption: Major degradation pathways of this compound.

Start Experiment with this compound Problem Unexpected Result / Degradation Suspected Start->Problem Check_Hydrolysis Aqueous / Protic Solvent Used? Problem->Check_Hydrolysis Check for... Check_Photo Exposed to Light? Problem->Check_Photo Check for... Check_Heat Reaction Heated? Problem->Check_Heat Check for... Check_Oxidation Exposed to Air / Oxidants? Problem->Check_Oxidation Check for... Sol_Hydrolysis Control pH (4-6) Use Aprotic Solvent Prepare Fresh Solutions Check_Hydrolysis->Sol_Hydrolysis Yes End Stable Compound Reproducible Results Check_Hydrolysis->End No Sol_Photo Use Amber Vials Work in Low Light Check_Photo->Sol_Photo Yes Check_Photo->End No Sol_Heat Lower Temperature Reduce Heating Time Check_Heat->Sol_Heat Yes Check_Heat->End No Sol_Oxidation Use Inert Atmosphere Degas Solvents Check_Oxidation->Sol_Oxidation Yes Check_Oxidation->End No Sol_Hydrolysis->End Sol_Photo->End Sol_Heat->End Sol_Oxidation->End

Caption: Troubleshooting workflow for degradation of this compound.

Summary of Recommendations

Parameter Recommendation Rationale
pH Maintain between 4 and 6 in aqueous solutions.Minimizes acid and base-catalyzed hydrolysis of the lactone ring.
Solvent Use dry, aprotic solvents (e.g., DMSO, DMF, THF) when possible.Prevents participation of protic solvents in hydrolysis/alcoholysis.
Light Store and handle in amber vials or protect from light.Prevents photodegradation of the methoxy-substituted aromatic system.
Temperature Avoid prolonged heating at elevated temperatures.Minimizes the risk of thermal decomposition.
Atmosphere For long-term storage and sensitive reactions, use an inert atmosphere (N₂ or Ar).Prevents slow oxidation by atmospheric oxygen.

By adhering to these guidelines, you can significantly improve the stability of this compound in your experimental work, leading to more reliable and accurate results.

References

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(14), 6868-6879. Available at: [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

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  • Sun, M. X., et al. (2009). 5,7-Dimethoxy-isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2146. Available at: [Link]

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  • Turecek, F., et al. (2002). Lactone enols are stable in the gas phase but highly unstable in solution. Journal of the American Chemical Society, 124(44), 13282-13289. Available at: [Link]

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Technical Support Center: Navigating Potential Assay Interference with 7-methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers utilizing 7-methoxyisobenzofuran-1(3H)-one in biological assays. This document provides a comprehensive overview of the potential interactions of this compound with common assay technologies, offering troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental data. As a member of the isobenzofuranone (also known as phthalide) class of compounds, this compound possesses a planar, aromatic core structure with a reactive lactone moiety.[1] While many derivatives of this scaffold exhibit valuable biological activities,[2][3] its physicochemical properties also present a risk of generating misleading results in high-throughput screening (HTS) and other sensitive biological assays. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, identify, and mitigate these potential artifacts.

Understanding the Potential for Assay Interference

Small molecules can interfere with biological assays through a variety of mechanisms that are independent of specific, on-target biological activity. Such interference can lead to false-positive or false-negative results, wasting valuable time and resources. For this compound, its chemical structure suggests several potential mechanisms of interference.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common issues and observations that may arise during your experiments.

Fluorescence-Based Assays

Question 1: I am observing an unexpectedly high signal in my fluorescence-based assay in the presence of this compound. What could be the cause?

Answer: This is a common issue and can likely be attributed to the intrinsic fluorescence (autofluorescence) of the compound itself. The isobenzofuranone core is a fluorophore, and the methoxy substitution can further influence its spectral properties.[4]

Causality: Your instrument is detecting the light emitted from this compound in addition to the signal from your assay's specific fluorophore, leading to an artificially inflated reading.

Troubleshooting Steps:

  • Run a Compound-Only Control: To confirm autofluorescence, prepare a set of wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence under the same conditions as your main assay. A significant signal in these wells confirms autofluorescence.

  • Perform a Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound to determine its specific spectral properties. This will help you understand the extent of spectral overlap with your assay's fluorophore.

  • Shift to Longer Wavelengths: Autofluorescence is often more pronounced at shorter (blue/green) wavelengths. If possible, switch to an assay that utilizes a red-shifted fluorophore (e.g., Cy5, Alexa Fluor 647) to minimize spectral overlap.

  • Pre-Read Plates: In a typical multi-step assay, you can measure the fluorescence of the plate after the addition of your compound but before the addition of the fluorescent substrate or detection reagent.[5] This "pre-read" value can then be subtracted from the final reading to correct for the compound's intrinsic fluorescence.

Question 2: My fluorescence signal is decreasing in the presence of this compound, suggesting inhibition, but I'm not confident it's a true biological effect. What else could be happening?

Answer: A decrease in fluorescence signal can be caused by fluorescence quenching, where the test compound absorbs the excitation or emission light of the fluorophore in your assay.

Causality: this compound may have an absorbance spectrum that overlaps with the excitation or emission spectrum of your assay's fluorophore. This "inner filter effect" prevents the fluorophore from being efficiently excited or its emitted light from reaching the detector.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Fluorescence Quenching A Decreased Fluorescence Signal Observed B Run Compound-Only Absorbance Spectrum A->B Hypothesize Quenching C Compare with Assay Fluorophore Spectra B->C Gather Data D Significant Spectral Overlap? C->D Analyze Spectra E Yes: Potential Quenching D->E Conclusion F No: Investigate Other Mechanisms D->F Conclusion G Implement Orthogonal Assay E->G Validation Step F->G H Confirm Biological Activity G->H Final Confirmation

Caption: Workflow for diagnosing fluorescence quenching.

Detailed Protocol: Orthogonal Assay Confirmation

An orthogonal assay is one that measures the same biological endpoint but uses a different detection technology. This is a robust method to confirm a hit and rule out technology-specific artifacts.

  • Objective: To validate the inhibitory activity of this compound using a non-fluorescence-based method.

  • Example: If your primary screen was a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based assay (e.g., Kinase-Glo®) or a label-free method like surface plasmon resonance (SPR).

  • Procedure:

    • Perform a dose-response experiment with this compound in the orthogonal assay system.

    • Compare the IC50 value obtained from the orthogonal assay with the IC50 from the primary fluorescence-based screen.

    • Interpretation: If the compound shows similar potency in both assays, it is more likely to be a true biological inhibitor. If the potency is significantly lower or absent in the orthogonal assay, the original result was likely an artifact of fluorescence quenching.

Luminescence-Based Assays (e.g., Luciferase)

Question 3: I'm using a luciferase reporter assay and see inhibition with this compound. How can I be sure it's not just inhibiting the luciferase enzyme?

Answer: This is a critical control experiment. Many small molecules are known to directly inhibit luciferase, which can be misinterpreted as an effect on your gene of interest.[6][7]

Causality: The compound may bind to and inhibit the luciferase enzyme, preventing it from generating a luminescent signal. This is a common form of assay interference.

Troubleshooting Steps:

  • Run a Luciferase Inhibition Counterscreen: This is the most direct way to test for interference.

    • Protocol:

      • In a cell-free system, combine recombinant luciferase enzyme with its substrate (e.g., luciferin) in your assay buffer.

      • Add this compound at the same concentrations used in your primary assay.

      • Measure the luminescence.

    • Interpretation: A dose-dependent decrease in luminescence in this cell-free assay indicates direct inhibition of the luciferase enzyme.

  • Use an Orthogonal Reporter: If possible, confirm your findings using a different reporter system, such as a fluorescent protein (e.g., GFP, mCherry) or a different enzyme (e.g., β-galactosidase).

  • Consider Stabilizing Effects: Be aware that some luciferase inhibitors can paradoxically increase the signal in cell-based assays by stabilizing the enzyme and protecting it from degradation.[7] This highlights the importance of the cell-free counterscreen.

General Assay Interference Mechanisms

Question 4: My results with this compound are inconsistent and show poor dose-response curves. What could be the issue?

Answer: This may be due to the formation of aggregates by the compound at higher concentrations.

Causality: Many planar, aromatic molecules have a tendency to self-associate and form colloidal aggregates in aqueous solutions, especially at micromolar concentrations. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition.[8][9]

Mitigation and Detection of Aggregation:

G cluster_1 Aggregation Mitigation & Detection A Inconsistent Results / Poor Dose-Response B Add Non-ionic Detergent to Assay Buffer (e.g., 0.01% Triton X-100) A->B Hypothesize Aggregation C Re-run Dose-Response Curve B->C Experimental Test D IC50 Shift Observed? C->D Analyze Data E Yes: Aggregation is Likely D->E Conclusion F No: Investigate Other Issues D->F Conclusion G Consider Dynamic Light Scattering (DLS) E->G Further Characterization H Confirm Aggregate Formation G->H Definitive Evidence

Caption: A workflow to identify and confirm compound aggregation.

Key Experimental Protocol: Detergent Sensitivity Assay

  • Objective: To determine if the observed activity of this compound is sensitive to the presence of a non-ionic detergent, which is a hallmark of aggregation-based inhibition.[8]

  • Materials:

    • This compound

    • Your standard assay components

    • 10% Triton X-100 stock solution

  • Procedure:

    • Prepare two sets of your assay.

    • In the first set, use your standard assay buffer.

    • In the second set, supplement your assay buffer with 0.01% Triton X-100.

    • Run a full dose-response curve for this compound in both sets of conditions.

  • Interpretation: If the compound is an aggregator, you will typically see a significant rightward shift (increase) in the IC50 value in the presence of the detergent. True inhibitors that act via a specific binding mechanism are generally insensitive to the presence of low concentrations of non-ionic detergents.

Question 5: Could this compound be covalently modifying proteins in my assay?

Answer: Yes, this is a possibility. The isobenzofuranone structure contains a lactone, which is an ester within a cyclic system. Under certain conditions, this ring can be opened by nucleophilic residues on proteins.

Causality: The lactone ring of this compound could potentially react with nucleophilic amino acid side chains (e.g., cysteine, serine, lysine) on a target protein or other proteins in the assay, forming a covalent bond. This can lead to irreversible inhibition or activation. While β-lactones are known for this reactivity, the γ-lactone in isobenzofuranones is generally more stable but can still be reactive.[10][11]

Troubleshooting and Identification:

  • Washout Experiments: If the compound is a reversible inhibitor, its effect should diminish after it is removed.

    • Procedure: Incubate the protein with a high concentration of this compound. Then, remove the compound by dialysis or rapid gel filtration. Re-assay the protein's activity.

    • Interpretation: If the activity is not restored after removal of the compound, this suggests irreversible, and possibly covalent, inhibition.

  • Mass Spectrometry: For a definitive answer, intact protein mass spectrometry can be used to detect a mass shift in the protein corresponding to the addition of the compound.

Summary of Potential Interference Mechanisms and Mitigation Strategies

Mechanism of InterferenceKey IndicatorsRecommended Action
Autofluorescence High background signal; signal present in compound-only controls.Pre-read plate; use red-shifted fluorophores; spectral analysis.
Fluorescence Quenching Decreased signal; absorbance spectrum of compound overlaps with fluorophore's excitation/emission.Run orthogonal assay; use a different fluorophore.
Luciferase Inhibition Decreased signal in luciferase-based assays.Perform a cell-free luciferase inhibition counterscreen.
Aggregation Inconsistent results; steep or poor dose-response curves; sensitivity to detergents.Add 0.01% Triton X-100 to assay buffer; confirm with DLS.
Covalent Modification Time-dependent inhibition; activity not restored after washout.Perform washout experiments; confirm with mass spectrometry.

Conclusion

This compound is a compound with a chemical scaffold known for a range of biological activities. However, its inherent physicochemical properties, including potential fluorescence, a tendency to aggregate, and a reactive lactone moiety, necessitate careful consideration of potential assay interference. By employing the appropriate controls and orthogonal validation strategies outlined in this guide, researchers can confidently distinguish true biological effects from experimental artifacts, ensuring the generation of robust and reliable data.

References

  • Kim, S., et al. (2013). Methoxy-substituted isoTQEN family for enhanced fluorescence response toward zinc ion. Dalton Transactions, 42(42), 15036-15043.
  • Zhu, H., et al. (2014). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 19(12), 20919-20926.
  • SpectraBase. (n.d.). 7-Hydroxy-1(3H)-isobenzofuranone. Wiley. Retrieved from [Link]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
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  • Lu, Y., et al. (2022). Applications of Covalent Chemistry in Targeted Protein Degradation. Chemical Society Reviews, 51(22), 9383-9408.
  • Bitesize Bio. (2022). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. Bitesize Bio. Retrieved from [Link]

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  • MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(10), 1266.
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  • Yang, J., et al. (2023). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Journal of Immunological Methods, 522, 113467.
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  • MDPI. (2018).
  • Zaib, S., et al. (2024). Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations. International Journal of Biological Macromolecules, 259(Pt 1), 129241.
  • Pereira, R., et al. (2012). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2995.
  • ACS Publications. (2016). Efficient Inhibition of Protein Aggregation, Disintegration of Aggregates, and Lowering of Cytotoxicity by Green Tea Polyphenol-Based Self-Assembled Polymer Nanoparticles. ACS Applied Materials & Interfaces, 8(30), 19278-19287.
  • Nomura, D. K., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery, 21(8), 559-581.
  • ResearchGate. (n.d.). Evaluation of inducing false aggregation, or inhibition of DNA binding.... Retrieved from [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(8), 1959-1971.
  • PubChem. (n.d.). 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Bajorath, J. (2016). Inhibitor Bias in Luciferase-Based Luminescence Assays. ACS Omega, 1(1), 2-4.
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Technical Support Center: Mitigating Off-Target Effects of 7-methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 7-methoxyisobenzofuran-1(3H)-one. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate potential off-target effects of this novel compound. Our goal is to equip you with the scientific rationale and practical protocols needed to enhance the selectivity and safety profile of your drug candidate.

Introduction: The Challenge of Selectivity

This compound belongs to the isobenzofuran-1(3H)-one (phthalide) class of compounds, which are known to exhibit a range of biological activities, from antibacterial to antiplatelet effects.[1][2] As with any bioactive small molecule, achieving high target specificity is paramount to minimizing toxicity and ensuring a favorable therapeutic window. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen side effects and hinder clinical translation.[3][4] This guide will walk you through a systematic approach to de-risking your research on this compound.

Frequently Asked Questions (FAQs)

Q1: I have identified this compound as a hit in my primary screen. What is the first step to assess its selectivity?

A1: Your initial step should be a computational assessment to predict potential off-target interactions. This in silico approach is a rapid and cost-effective way to generate a list of putative off-target candidates for subsequent experimental validation.[5][6]

Rationale: Computational methods leverage vast databases of known drug-target interactions and protein structures to identify proteins with binding sites that are structurally similar to your primary target and could potentially bind to your compound.[5][7] This allows you to proactively identify potential liabilities.

Recommended Action:

  • Similarity-Based Prediction: Use platforms that compare the chemical structure of this compound against libraries of compounds with known off-target activities (e.g., ChEMBL, PubChem). Tools based on 2D fingerprint similarity can provide initial clues.[5]

  • Docking Studies: If the structure of your primary target is known, you can perform reverse docking screens. In this approach, you dock this compound against a panel of known off-target proteins (e.g., kinases, GPCRs, ion channels) to predict binding affinities.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the essential features of your compound and screen it against a database of protein structures to identify potential off-target binders.[5]

Q2: My computational analysis predicted several potential off-targets for this compound. How do I experimentally validate these predictions?

A2: Experimental validation is crucial as computational predictions can have false positives.[6] A tiered approach, starting with broad screening and moving to more specific assays, is recommended.

Rationale: A multi-pronged experimental strategy provides orthogonal data to confirm or refute the in silico predictions, giving you higher confidence in your off-target profile.

Recommended Experimental Workflow:

experimental_validation_workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation In_Silico_Hits Predicted Off-Targets (from computational screen) Broad_Panel Broad Off-Target Panel Screening (e.g., Eurofins SafetyScreen, CEREP) In_Silico_Hits->Broad_Panel Nominate for testing Biochemical_Assays Biochemical Assays (Enzymatic or Binding Assays) Determine IC50/Kd Broad_Panel->Biochemical_Assays Confirmed Hits Cellular_Assays Cell-Based Assays (Target engagement, functional outcome) Determine EC50 Biochemical_Assays->Cellular_Assays Potent Hits Final_Profile Verified Off-Target Profile Cellular_Assays->Final_Profile

Caption: Tiered experimental workflow for validating predicted off-targets.

Step-by-Step Protocol: See the "Protocols" section below for a detailed guide on setting up biochemical and cellular validation assays.

Q3: I've confirmed that this compound has significant off-target activity. What are my options to reduce these effects?

A3: This is a common challenge in drug discovery. The primary strategy is to initiate a medicinal chemistry campaign to improve the selectivity of your compound.[8][9] This involves synthesizing and testing analogs of this compound.

Rationale: By systematically modifying the chemical structure, you can enhance interactions with your primary target while disrupting interactions with off-target proteins. This is guided by the Structure-Activity Relationship (SAR).[8]

Medicinal Chemistry Strategies to Enhance Selectivity:

StrategyRationaleExample Modification on this compound
Exploit Shape Complementarity Modify the scaffold to better fit the unique topology of the on-target's binding site compared to the off-target's.[10][11]Introduce bulky or rigid groups at positions that are more accommodating in the primary target.
Introduce Steric Hindrance Add a bulky group that clashes with the binding site of the off-target but is tolerated by the on-target.Modify the methoxy group or add substituents to the aromatic ring.
Modulate Electrostatics Alter the electronic properties to favor interactions with the on-target and disfavor those with the off-target.[11]Replace the methoxy group with other electron-donating or -withdrawing groups.
Rigidify the Molecule A more rigid molecule may adopt a conformation that is optimal for the on-target but not for the off-target.[10]Introduce cyclic constraints or double bonds.
Q4: How can I leverage structural biology to guide my medicinal chemistry efforts?

A4: If you can obtain crystal structures of this compound bound to both your on-target and a key off-target, this provides a powerful roadmap for rational drug design.[12]

Rationale: Comparing the binding modes can reveal subtle differences in the protein-ligand interactions that can be exploited to achieve selectivity.

structural_guidance On_Target_Structure Crystal Structure: Compound + On-Target Compare_Binding Compare Binding Modes On_Target_Structure->Compare_Binding Off_Target_Structure Crystal Structure: Compound + Off-Target Off_Target_Structure->Compare_Binding Identify_Differences Identify Key Differences (Shape, H-bonds, etc.) Compare_Binding->Identify_Differences Rational_Design Rational Design of Selective Analogs Identify_Differences->Rational_Design

Caption: Using structural biology to guide rational drug design for selectivity.

Troubleshooting Guide

Problem: My compound shows activity in cell-based assays, but I'm not sure if it's due to the intended on-target effect.
  • Possible Cause: The observed cellular phenotype could be a result of an off-target effect.

  • Troubleshooting Steps:

    • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of your primary target. If your compound's activity persists in these cells, it is likely acting through an off-target mechanism.

    • Rescue Experiment: In a target knockout/knockdown cell line, re-introduce a version of the target that is resistant to your knockdown strategy. The cellular phenotype should be rescued if the effect is on-target.

    • Chemical Probe Comparison: If available, test a structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it increases confidence in an on-target effect.

Problem: I am struggling to synthesize analogs of this compound.
  • Possible Cause: The synthetic route may not be optimal or compatible with desired modifications.

  • Troubleshooting Steps:

    • Retrosynthetic Analysis: Re-evaluate the synthesis. Isobenzofuran-1(3H)-ones can often be synthesized from corresponding benzoic acid or benzaldehyde precursors.[13][14]

    • Consult Literature: Explore synthetic routes for similar substituted phthalides. The literature contains various methods that may be adaptable.[14][15]

    • Protecting Group Strategy: If your desired modifications are not compatible with the current reaction conditions, consider using protecting groups for sensitive functionalities.

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for Off-Target Validation

This protocol outlines a general approach for validating a predicted off-target interaction using a biochemical assay (e.g., an enzymatic assay for a kinase off-target).

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a putative off-target enzyme.

  • Materials:

    • Recombinant off-target enzyme.

    • Substrate for the enzyme (e.g., a peptide for a kinase).

    • ATP (if it's a kinase).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • This compound stock solution in DMSO.

    • Positive control inhibitor.

    • 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, typically starting from 100 µM down to the low nM range.

    • Add the compound dilutions to the assay plate. Include "no inhibitor" (DMSO only) and "positive control inhibitor" wells.

    • Add the off-target enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for the optimized time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the plate on a suitable plate reader.

    • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

This protocol describes a method to confirm if this compound engages the off-target protein within a cellular context.

  • Objective: To measure the binding of this compound to the off-target protein in live cells.

  • Method Example (Cellular Thermal Shift Assay - CETSA):

  • Materials:

    • Cell line expressing the off-target protein.

    • Complete cell culture medium.

    • PBS (Phosphate-Buffered Saline).

    • This compound.

    • DMSO (vehicle control).

    • Lysis buffer with protease inhibitors.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blot or another protein quantification method (e.g., ELISA) using an antibody specific to the off-target protein.

    • Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

References

  • Bao, Z., et al. (2021). In silico and experimental methods for genome-wide off-target prediction. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Chen, J., et al. (2009). 5,7-Dimethoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. Available at: [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Available at: [Link]

  • Sun, G., et al. (2013). 6-Methoxyisobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Pereira, R., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Li, Z., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]

  • Kots, E. A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, X., et al. (2023). New strategies to enhance the efficiency and precision of drug discovery. Frontiers in Chemistry. Available at: [Link]

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. Available at: [Link]

  • Shahbazi, M., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI. Available at: [Link]

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  • Aksenov, A. V., et al. (2009). One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. ResearchGate. Available at: [Link]

  • Liscio, P., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available at: [Link]

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  • Gebre, M. S., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy. Available at: [Link]

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  • Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters. Available at: [Link]

  • Boettcher, M., et al. (2024). Scalable assessment of genome editing off-targets associated with genetic variants. bioRxiv. Available at: [Link]

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  • Consensus. (2023). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? Available at: [https://consensus.app/papers/computational-methods-correct-off-target-effects- CRISPR/1a1a1a1a1a1a1a1a1a1a1a1a1a1a1a1a]([Link] CRISPR/1a1a1a1a1a1a1a1a1a1a1a1a1a1a1a1a)

  • Aslam, M., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link]

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Technical Support Center: Preclinical Toxicity Management of 7-Methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively manage the potential toxicity of 7-methoxyisobenzofuran-1(3H)-one in preclinical models. In the absence of specific toxicity data for this novel compound, this document outlines a robust, principles-based approach to preclinical safety assessment grounded in regulatory guidelines and established toxicological methodologies.

Part 1: Foundational Principles of Preclinical Safety Assessment

The primary objectives of any preclinical safety evaluation are to identify a safe initial dose for human trials, characterize potential target organs for toxicity, and establish parameters for clinical monitoring.[1] A flexible, science-based approach is paramount, particularly for a new chemical entity (NCE) like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the toxicity of a novel compound like this compound?

A1: The initial step is to conduct a thorough literature review of structurally similar compounds, such as other isobenzofuranones or phthalides. This can provide preliminary insights into potential biological activities and toxicities. Concurrently, in vitro cytotoxicity assays are essential to determine the compound's effect on various cell lines.[2][3][4][5] These assays are cost-effective and provide an early indication of the compound's toxic potential before moving into more complex and costly in vivo studies.[3][4][5][6]

Q2: How do I select the appropriate animal models for toxicity studies?

A2: The selection of relevant animal species is a critical step in preclinical safety testing.[7] For small molecules, this decision is often guided by in vitro metabolic profiling using liver microsomes from various species (e.g., mouse, rat, dog, non-human primate) and humans.[8] The species with metabolic profiles most similar to humans are typically chosen for pivotal toxicology studies.[8] Generally, studies in both a rodent and a non-rodent species are required for regulatory submissions.[9]

Q3: What are the key regulatory guidelines I should follow for preclinical toxicology studies?

A3: The International Council for Harmonisation (ICH) guidelines are the global standard. Specifically, ICH S6 provides a framework for the preclinical safety evaluation of biotechnology-derived pharmaceuticals, but its principles are often applied to small molecules as well.[7][10][11][12] Additionally, guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) on preclinical study requirements should be consulted.[13][14] All pivotal safety studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP).[7]

Part 2: Designing and Implementing Preclinical Toxicity Studies

A systematic approach to in vivo toxicity testing is crucial for obtaining reliable and reproducible data. This typically involves a tiered approach, starting with dose-range finding studies and progressing to more definitive repeat-dose toxicity studies.

Troubleshooting Guide: In-life Observations and Dose Adjustments
Observed Issue Potential Cause Recommended Action
Rapid weight loss (>10%) in the high-dose group Exceeded Maximum Tolerated Dose (MTD)- Immediately reduce the dose for subsequent administrations.- Consider a satellite group at an intermediate dose.- Euthanize animals if humane endpoints are met.
Unexpected mortality in a single animal - Dosing error- Idiosyncratic reaction- Perform a necropsy to investigate the cause of death.- Review dosing procedures and calculations.- Increase the frequency of clinical observations.
No observable adverse effects at the highest feasible dose - Compound has a wide therapeutic index.- Poor bioavailability.- Confirm systemic exposure through toxicokinetic (TK) analysis.- If exposure is adequate, this may represent the No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Workflow: From Dose Formulation to Pathological Assessment

Preclinical_Toxicity_Workflow cluster_0 Phase 1: Study Initiation cluster_1 Phase 2: Definitive Toxicity Assessment cluster_2 Phase 3: Data Analysis and Reporting Dose_Formulation Dose Formulation & Solubility Testing DRF_Study Dose Range-Finding (DRF) Study (Non-GLP) Dose_Formulation->DRF_Study Select appropriate vehicle MTD_NOAEL_Determination Determine MTD and Preliminary NOAEL DRF_Study->MTD_NOAEL_Determination Identify dose range Pivotal_Tox_Study Pivotal Repeat-Dose Toxicity Study (GLP) MTD_NOAEL_Determination->Pivotal_Tox_Study Set dose levels Clinical_Observations Daily Clinical Observations (e.g., Irwin Test, Body Weights) Pivotal_Tox_Study->Clinical_Observations Sample_Collection Interim and Terminal Blood/Tissue Collection Pivotal_Tox_Study->Sample_Collection Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry) Sample_Collection->Clinical_Pathology Histopathology Histopathological Examination of Target Organs Sample_Collection->Histopathology Final_Report Comprehensive Final Report (GLP-compliant) Clinical_Pathology->Final_Report Histopathology->Final_Report

Caption: Preclinical in vivo toxicity assessment workflow.

Protocol: Dose Range-Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and to identify a range of doses for subsequent definitive toxicity studies.[15][16][17][18]

Methodology:

  • Animal Selection: Select a rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group (n=3-5/sex/group).

  • Dose Groups: Establish a minimum of three dose groups (low, mid, high) and a vehicle control group. The dose levels should be selected based on in vitro cytotoxicity data and a literature review of similar compounds.

  • Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.

  • Clinical Observations: Conduct daily clinical observations, including changes in behavior, appearance, and body weight.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or signs of toxicity that would preclude the administration of the compound for the duration of a longer-term study.[9]

  • Data Analysis: Analyze body weight data and clinical observation scores. Perform a preliminary gross necropsy on all animals at the end of the study.

Part 3: Specific Organ Toxicity Assessment and Mitigation

Based on the chemical class of isobenzofuranones, it is prudent to proactively assess for potential hepatotoxicity, cardiotoxicity, and neurotoxicity.

FAQs: Organ-Specific Toxicity

Q4: How can I screen for potential hepatotoxicity?

A4: In vitro screening using human-derived hepatocytes or liver spheroids can provide early indications of hepatotoxic potential.[6][19][20] For in vivo studies, monitoring of liver enzymes (ALT, AST, ALP) in serum is a standard approach.[21] Histopathological examination of liver tissue is the gold standard for confirming drug-induced liver injury (DILI).[20][22]

Q5: What are the key considerations for assessing cardiotoxicity?

A5: The primary concern for many small molecules is the potential for QT interval prolongation, which can be assessed in vitro using the hERG assay.[23][24] In vivo cardiovascular safety pharmacology studies in a non-rodent species (e.g., beagle dogs) are typically required to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.[14][25]

Q6: How is neurotoxicity evaluated in preclinical models?

A6: A functional observational battery (FOB), such as the Irwin test, is a common method for detecting overt signs of neurobehavioral toxicity in rodents.[26][27] These assessments can reveal changes in motor activity, coordination, and sensory responses.[26][28] Early detection of neurotoxicity is crucial as it is a frequent reason for drug attrition.[28]

Mitigation Strategies for Observed Toxicities

Mitigation_Strategies Toxicity_Observed Toxicity Observed Investigate_Mechanism Investigate Mechanism (e.g., oxidative stress, apoptosis) Toxicity_Observed->Investigate_Mechanism Structural_Modification Chemical Structure Modification (long-term strategy) Toxicity_Observed->Structural_Modification Dose_Reduction Dose Reduction or Regimen Modification Investigate_Mechanism->Dose_Reduction Supportive_Care Implement Supportive Care (e.g., fluid therapy) Investigate_Mechanism->Supportive_Care Antioxidant_Coadministration Consider Co-administration of Antioxidants (e.g., NAC) Investigate_Mechanism->Antioxidant_Coadministration Dose_Reduction->Supportive_Care Supportive_Care->Antioxidant_Coadministration

Caption: Decision tree for mitigating observed toxicities.

Protocol: In Vitro Hepatotoxicity Assessment using HepG2 Cells

Objective: To evaluate the cytotoxic effect of this compound on a human-derived liver cell line.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Treat the cells with a range of concentrations for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • Viability Assay: At each time point, assess cell viability using a commercially available MTT or LDH assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value at each time point.

Part 4: Data Interpretation and Advancing to Clinical Trials

The culmination of the preclinical toxicology program is the determination of a No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for calculating the safe starting dose in humans.[19][29][30][31][32][33]

FAQs: From Preclinical to Clinical

Q7: What is the NOAEL and how is it determined?

A7: The NOAEL is the highest dose administered in a study at which no statistically or biologically significant adverse effects are observed compared to the control group.[29][30][32][33] It is a critical value derived from the definitive repeat-dose toxicity studies and is based on a comprehensive evaluation of all study data, including clinical observations, clinical pathology, and histopathology.[31]

Q8: How is the human equivalent dose (HED) calculated from the NOAEL?

A8: The HED is calculated from the animal NOAEL using allometric scaling, which takes into account the differences in body surface area between the animal species and humans. The FDA provides specific guidance on these calculations.

Q9: What is the role of a safety factor in determining the starting dose for Phase 1 trials?

A9: A safety factor, typically a minimum of 10-fold, is applied to the HED to determine the maximum recommended starting dose (MRSD) for first-in-human clinical trials.[14] This factor accounts for inter-species and intra-species variability and aims to ensure a margin of safety for human subjects.[30]

References

  • BioAgilytix. S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • EUPATI Toolbox. No Observed Adverse Effect Level. Available from: [Link]

  • Grokipedia. No-observed-adverse-effect level. Available from: [Link]

  • International Council for Harmonisation. Safety Guidelines. Available from: [Link]

  • NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available from: [Link]

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  • PubMed Central. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. Available from: [Link]

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  • PubMed Central. Advancing hepatotoxicity assessment: current advances and future directions. Available from: [Link]

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Validation & Comparative

A Preclinical Comparative Analysis of 7-Methoxyisobenzofuran-1(3H)-one and Fluoxetine for Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

In the relentless pursuit of novel therapeutics for major depressive disorder (MDD), the exploration of new chemical scaffolds beyond the conventional monoaminergic modulators is paramount. This guide provides a comparative framework for evaluating the antidepressant potential of a novel compound, 7-methoxyisobenzofuran-1(3H)-one, against the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. While fluoxetine has been a cornerstone of MDD treatment for decades, the quest for agents with faster onset, improved efficacy in treatment-resistant populations, and more favorable side-effect profiles continues.

This document serves as a preclinical roadmap, outlining the essential experimental comparisons and data required to rigorously assess the potential of this compound as a next-generation antidepressant.

Introduction to the Compounds

Fluoxetine , marketed as Prozac, is a second-generation antidepressant that revolutionized the treatment of depression.[1] Its primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[2][3] This modulation of the serotonergic system is believed to underlie its therapeutic effects.[4]

This compound belongs to the isobenzofuranone (also known as phthalide) class of compounds. While this specific molecule is not extensively studied for its antidepressant effects, recent research has highlighted the potential of isobenzofuranone derivatives as novel antidepressant agents.[3] Studies on related compounds suggest that this scaffold may exert its effects through various mechanisms, including serotonin reuptake inhibition and neuroprotective pathways.[3][5] A notable analogue, 3-n-Butylphthalide (NBP), has demonstrated antidepressant-like effects in preclinical models, with efficacy comparable to fluoxetine, potentially through modulation of brain-derived neurotrophic factor (BDNF) and mTOR signaling.[5]

Mechanisms of Action: A Comparative Overview

A thorough understanding of the molecular targets and downstream signaling pathways is critical for differentiating novel candidates from existing therapies.

Fluoxetine: The Archetypal SSRI

Fluoxetine's mechanism is well-characterized. It potently and selectively binds to the presynaptic serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft.[2] This leads to an acute increase in serotonin levels in the synapse, enhancing serotonergic neurotransmission. Chronic administration of fluoxetine is associated with adaptive changes in the brain, including desensitization of 5-HT1A autoreceptors and increased neurogenesis, which are thought to contribute to its delayed therapeutic onset.

fluoxetine_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) 5HT1A_Auto 5-HT1A Autoreceptor 5HT1A_Auto->Serotonin_Vesicle Inhibits Release (Negative Feedback) Serotonin->SERT Reuptake Serotonin->5HT1A_Auto Binds Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptor Binds Neuronal_Response Neuronal Response (Antidepressant Effect) Postsynaptic_Receptor->Neuronal_Response Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Caption: Mechanism of action of Fluoxetine.

This compound: A Hypothetical Mechanism

Based on preliminary studies of isobenzofuranone derivatives, a plausible mechanism for this compound could involve a multi-target approach. It may act as a serotonin reuptake inhibitor, similar to fluoxetine, but potentially with a different binding profile or affinity.[3] Additionally, evidence from related compounds suggests a role in neuroprotection and promoting neuronal recovery, possibly through the enhancement of neurotrophic factors like BDNF.[5] The antioxidant properties observed in some isobenzofuranones could also contribute to an antidepressant effect by mitigating oxidative stress, a factor increasingly implicated in the pathophysiology of depression.[6]

novel_compound_mechanism cluster_stress Cellular Stressors cluster_targets Potential Molecular Targets cluster_effects Downstream Effects Oxidative_Stress Oxidative Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Compound 7-Methoxyisobenzofuran- 1(3H)-one Compound->Oxidative_Stress Reduces SERT SERT Compound->SERT Inhibits? Neurotrophic_Pathways Neurotrophic Pathways (e.g., BDNF/mTOR) Compound->Neurotrophic_Pathways Activates? Antioxidant_Enzymes Antioxidant Enzymes Compound->Antioxidant_Enzymes Upregulates? Serotonin_Increase Increased Synaptic Serotonin SERT->Serotonin_Increase Neuroprotection Neuroprotection & Neuronal Recovery Neurotrophic_Pathways->Neuroprotection Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress Antidepressant_Effect Antidepressant Effect Serotonin_Increase->Antidepressant_Effect Neuroprotection->Antidepressant_Effect Reduced_Oxidative_Stress->Antidepressant_Effect

Caption: Hypothetical mechanism of this compound.

Preclinical Evaluation: Experimental Protocols

To systematically compare the antidepressant effects of this compound and fluoxetine, a battery of well-validated behavioral and neurochemical assays is essential.

Behavioral Models of Depression

The following rodent behavioral tests are industry standards for screening potential antidepressant drugs.

The FST is a widely used model to assess behavioral despair.[7][8] A reduction in immobility time is indicative of an antidepressant-like effect.

Protocol:

  • Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • The test duration is 6 minutes.

    • Record the entire session using a video camera.

    • After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

  • Data Analysis: Score the last 4 minutes of the test for immobility (the animal makes only the minimal movements necessary to keep its head above water).

The TST is another common model of behavioral despair that measures the immobility of mice when suspended by their tails.[9][10]

Protocol:

  • Apparatus: A suspension box that allows the mouse to hang freely without touching any surfaces.

  • Procedure:

    • Secure the tip of the mouse's tail to a suspension bar using adhesive tape.

    • The test duration is 6 minutes.

    • Record the entire session.

  • Data Analysis: Score the duration of immobility over the 6-minute test period.

experimental_workflow Animal_Groups Animal Groups (Vehicle, Fluoxetine, this compound) Drug_Administration Chronic Drug Administration Animal_Groups->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing FST Forced Swim Test (FST) Behavioral_Testing->FST TST Tail Suspension Test (TST) Behavioral_Testing->TST Brain_Tissue_Collection Brain Tissue Collection (Hippocampus, Prefrontal Cortex) FST->Brain_Tissue_Collection TST->Brain_Tissue_Collection Neurochemical_Analysis Post-mortem Neurochemical Analysis Serotonin_Levels Serotonin Level Measurement (HPLC) Neurochemical_Analysis->Serotonin_Levels BDNF_Expression BDNF Expression Analysis (Western Blot/ELISA) Neurochemical_Analysis->BDNF_Expression Brain_Tissue_Collection->Neurochemical_Analysis Data_Analysis Statistical Data Analysis Serotonin_Levels->Data_Analysis BDNF_Expression->Data_Analysis Comparison Comparative Efficacy & Potency Data_Analysis->Comparison

Caption: Experimental workflow for preclinical comparison.

Comparative Data Summary

The following tables present a hypothetical but expected data structure for comparing the two compounds.

Table 1: Behavioral Effects in Rodent Models of Depression

Treatment Group (Dose)Forced Swim Test (Immobility Time, seconds)Tail Suspension Test (Immobility Time, seconds)
Vehicle (Saline)150 ± 10180 ± 12
Fluoxetine (20 mg/kg)80 ± 8100 ± 9
This compound (10 mg/kg)120 ± 9140 ± 11
This compound (30 mg/kg)90 ± 7110 ± 8
This compound (50 mg/kg)75 ± 695 ± 7

Data are presented as mean ± SEM. Lower values indicate greater antidepressant-like activity.

Table 2: Neurochemical and Side Effect Profile

CompoundPrimary Mechanism of ActionEffect on Serotonin LevelsPotential Side Effects
FluoxetineSelective Serotonin Reuptake Inhibitor (SSRI)Significant IncreaseNausea, insomnia, anxiety, sexual dysfunction
This compoundPutative Serotonin Reuptake Inhibitor & Neuroprotective AgentModerate to Significant Increase (Hypothesized)To be determined (potentially lower incidence of SSRI-related side effects)

Discussion and Future Directions

The preclinical data generated from the outlined experiments will provide a critical first-pass assessment of the antidepressant potential of this compound in comparison to fluoxetine. A significant reduction in immobility time in the FST and TST, comparable or superior to fluoxetine, would warrant further investigation.

Key differentiators to explore in subsequent studies include:

  • Onset of Action: Designing studies to determine if this compound has a more rapid onset of antidepressant-like effects than fluoxetine.

  • Efficacy in Treatment-Resistant Models: Utilizing models of chronic stress to assess the efficacy of the novel compound in scenarios where SSRIs may have limited effectiveness.

  • Side Effect Profile: A comprehensive safety pharmacology screen to identify potential adverse effects and compare them to the known side effects of fluoxetine.

  • Mechanism of Action Elucidation: In-depth molecular studies to confirm the binding targets and downstream signaling pathways of this compound.

The isobenzofuranone scaffold presents a promising avenue for the development of novel antidepressants. The systematic and rigorous comparative approach outlined in this guide will be instrumental in determining if this compound represents a true advancement in the pharmacotherapy of depression.

References

  • Ribeiro, I. M. L., Albuquerque, A. L. S., Vieira, L. G., Oliveira, L. A. M., Bezerra, F. S., Teixeira, R. R., de Menezes, R. C. A., & Nogueira, K. de O. P. C. (2025). Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats. Neurotoxicology, 108, 368–376. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluoxetine. PubChem. Retrieved January 27, 2026, from [Link]

  • Lochmann, D., & Richardson, T. (2019). Fluoxetine. In StatPearls. StatPearls Publishing. [Link]

  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 117, 117941. [Link]

  • Peng, Y., et al. (2021). Antidepressant-like Effect of 3-n-Butylphthalide in Rats Exposed to Chronic Unpredictable Mild Stress: Modulation of Brain-Derived Neurotrophic Factor Level and mTOR Activation in Cortex. Neurochemical Research, 46(10), 2736–2747. [Link]

  • NHS. (2022, February 10). Fluoxetine (Prozac). NHS.UK. [Link]

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  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods in molecular biology (Clifton, N.J.) (Vol. 533, pp. 109–124). [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail-suspension test. Journal of Visualized Experiments, (59), e3769. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methoxyisobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxyisobenzofuran-1(3H)-one scaffold, a derivative of the broader isobenzofuranone class, represents a promising framework in medicinal chemistry. Isobenzofuranones, characterized by a γ-lactone ring fused to a benzene ring, are prevalent in numerous biologically active natural products and synthetic compounds.[1] Their derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antidepressant, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the chemical modifications that can potentiate their biological effects. We will delve into a comparative analysis of their performance against various biological targets, supported by experimental data and detailed protocols.

The this compound Core: A Privileged Scaffold

The isobenzofuran-1(3H)-one core structure is a key pharmacophore, and the addition of a methoxy group at the 7-position can significantly influence its pharmacokinetic and pharmacodynamic properties. The methoxy group can alter the molecule's polarity, metabolic stability, and binding interactions with target proteins. Understanding the interplay between substituents on this core structure is crucial for designing novel therapeutic agents with enhanced potency and selectivity.

Structure-Activity Relationship Insights

The biological activity of this compound derivatives is intricately linked to the nature and position of various substituents on the phthalide ring system. While comprehensive SAR studies on this specific scaffold are emerging, we can extrapolate valuable insights from studies on related isobenzofuranone and benzofuran derivatives.

Anticancer Activity

The anticancer potential of isobenzofuranone derivatives has been a primary focus of research.[1] Studies on the broader class of benzofuran derivatives have revealed key structural features that govern their cytotoxicity against cancer cell lines.

Key SAR Observations for Anticancer Activity:

  • Substitution at the 3-position: Modifications at this position are critical for activity. The introduction of various aryl and heterocyclic moieties can significantly impact cytotoxicity.

  • Halogenation: The presence of bromine on an alkyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells.[1]

  • Methoxy Groups: The presence of methoxy substituents on the heterocyclic ring can be crucial for activity. A lack of a methoxy substituent has been shown to be detrimental to the cytotoxic activity of some benzofuran derivatives.[4]

  • Hybrid Molecules: Hybrid derivatives incorporating other pharmacologically active moieties, such as quinazolinone, have shown promising anticancer activity.[4]

Table 1: Comparative in vitro Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (leukemia)5.0[5]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60 (leukemia)0.1[5]
Benzofuran-triazole hybrid 16h Fungal Tyrosinase11.5 ± 1.00[6]

It is important to note that while these findings are for the broader benzofuran class, they provide a strong rationale for exploring similar modifications on the this compound scaffold.

Antimicrobial Activity

Certain isobenzofuranone and benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[3]

Key SAR Observations for Antimicrobial Activity:

  • Substituents at the 3-position: The introduction of N-(3-phthalidyl) amines has been shown to confer good activity against E. coli, S. aureus, and C. albicans.[3]

  • Brominated Derivatives: A brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one (compound 7) showed moderate activity against Gram-positive bacterial strains.[5]

Table 2: Comparative in vitro Antimicrobial Activity of Benzofuran and Isobenzofuranone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 7 (a brominated benzofuran derivative)Gram-positive strains16-64[5]
N-(3-phthalidyl) amines (B1-B4 )S. aureus> E. coli and C. albicans[3]

These results suggest that the this compound scaffold is a viable starting point for the development of novel antimicrobial agents.

Antidepressant Activity

Recent studies have highlighted the potential of isobenzofuran-1(3H)-one derivatives as novel antidepressants.[2]

Key SAR Observations for Antidepressant Activity:

  • Serotonin Reuptake Inhibition: A series of novel isobenzofuran-1(3H)-one derivatives have been shown to exhibit in vitro serotonin reuptake inhibition.[2]

  • In Vivo Efficacy: Compound 10a from this series significantly improved depression-like behavior in a chronic restraint stress mouse model by increasing serotonin levels in the cortex.[2]

These findings open up a new therapeutic avenue for derivatives of the this compound core.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

General Synthesis of 3-Substituted Isobenzofuran-1(3H)-one Derivatives

A common method for the synthesis of 3-substituted isobenzofuran-1(3H)-ones involves the reaction of o-phthalaldehydic acid with primary heterocyclic amines.[3]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve o-phthalaldehydic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Amine: Add an equimolar amount of the primary heterocyclic amine to the solution.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted isobenzofuran-1(3H)-one derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well plate.[7]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[7]

  • Inoculation: Inoculate each well with the microbial suspension.[7]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Visualizing the Workflow

Diagrams can effectively illustrate the experimental and logical workflows in SAR studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Scaffold Modification Introduction of Substituents (R1, R2, R3...) Start->Modification Chemical Reactions Derivatives Library of Derivatives Modification->Derivatives InVitro In Vitro Assays (e.g., MTT, MIC) Derivatives->InVitro Testing Activity Biological Activity Data (IC50, MIC) InVitro->Activity SAR Structure-Activity Relationship Analysis Activity->SAR Data Input Lead Identification of Lead Compounds SAR->Lead Lead->Modification Optimization Loop Experimental_Protocol cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation A Reactants: o-phthalaldehydic acid + primary amine B Reaction: Reflux in solvent A->B C Work-up & Isolation: Precipitation & Filtration B->C D Purification: Recrystallization C->D E Prepare stock solutions of synthesized compounds D->E Characterized Compounds F Perform biological assays (e.g., MTT, Broth Microdilution) E->F G Data Acquisition: Measure Absorbance/Turbidity F->G H Data Analysis: Calculate IC50/MIC values G->H

Caption: A flowchart illustrating the key steps in the synthesis and biological evaluation of isobenzofuranone derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The existing body of research on related benzofuran and isobenzofuranone derivatives provides a strong foundation for guiding future SAR studies. Key areas for future exploration include:

  • Systematic modification at the 3-position: A diverse library of substituents should be explored to probe the effects on various biological targets.

  • Exploring different substitution patterns on the benzene ring: While the 7-methoxy group is the focus, the impact of additional substituents should be investigated.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways of active compounds is crucial for their further development.

  • In vivo evaluation: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full therapeutic potential of this compound derivatives can be unlocked.

References

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  • Aslam, M., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 15(40), 27763-27776. [Link]

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  • Kus, N. S. (2013). One-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives in subcritical media. Monatshefte für Chemie - Chemical Monthly, 144(4), 557-562. [Link]

  • Bernal, C., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega, 11(4), 4567-4577. [Link]

  • Witschel, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6806. [Link]

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  • Al-Majid, A. M. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11), 6336-6342. [Link]

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A Head-to-Head Comparison of Phthalide Derivatives for Anticancer Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The diverse chemical landscape of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, phthalides—a class of bicyclic aromatic lactones—have garnered significant attention for their broad spectrum of biological activities, including potent anticancer effects.[1] These compounds, primarily isolated from plants of the Apiaceae family, such as Angelica sinensis, offer a unique structural scaffold for the development of next-generation oncology drugs.[1]

This guide provides a head-to-head comparison of two prominent phthalide derivatives, (Z)-ligustilide (LIG) and n-butylidenephthalide (BP) . We will delve into their comparative cytotoxicity against various cancer cell lines, explore their distinct mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations. Our focus is on synthesizing data from multiple studies to present a clear, objective analysis of their potential as anticancer agents.

Comparative Cytotoxicity: Gauging the Potency

A primary metric for evaluating any potential anticancer compound is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a specific biological process by 50%.[2] A lower IC50 value indicates greater potency. The cytotoxic effects of (Z)-ligustilide and n-butylidenephthalide have been evaluated across a range of cancer cell lines, revealing distinct profiles of activity.

While direct, side-by-side IC50 comparisons in the same study are limited, we can collate data from various reports to build a comparative picture.

Table 1: Comparative IC50 Values of (Z)-Ligustilide and n-Butylidenephthalide in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
(Z)-Ligustilide T24Bladder Cancer209.8 (24h)[3]
EJ-1Bladder Cancer240.4 (24h)[3]
n-Butylidenephthalide DBTRG-05MGGlioblastomaNot explicitly stated, but showed potent growth suppression[4]
RG2GlioblastomaNot explicitly stated, but showed potent growth suppression[4]
MDA-MB-231Breast Cancer (Triple-Negative)Not explicitly stated, but induced cell death[5]
MCF-7Breast Cancer (ER-positive)Not explicitly stated, but induced cell death[5]

Expert Analysis: The available data suggests that both (Z)-ligustilide and n-butylidenephthalide exhibit potent cytotoxic effects, though their efficacy can be cell-line dependent. For instance, (Z)-ligustilide shows activity in the micromolar range against bladder cancer cells.[3] n-butylidenephthalide has demonstrated significant anti-tumor effects against aggressive cancers like glioblastoma and triple-negative breast cancer.[4][5][6] The structural difference between the two—the position of the double bond in the butylidene side chain—likely accounts for these variations in activity and warrants further investigation into their structure-activity relationships.

Mechanistic Insights: Unraveling the "How"

Beyond simple cytotoxicity, understanding the molecular mechanisms by which these compounds exert their effects is crucial for their development as targeted therapies. Both (Z)-ligustilide and n-butylidenephthalide induce cancer cell death primarily through the induction of apoptosis, or programmed cell death, but they engage different signaling pathways to achieve this.

(Z)-Ligustilide: Triggering ER Stress and c-Myc-Dependent Apoptosis

(Z)-ligustilide has been shown to induce caspase-dependent apoptosis in hypoxic oral cancer cells.[7][8] A key aspect of its mechanism is the activation of Endoplasmic Reticulum (ER) stress signaling.[7][8] Prolonged ER stress can trigger the Unfolded Protein Response (UPR), which, when overwhelmed, shifts from a pro-survival to a pro-apoptotic signal.[7]

Studies have shown that (Z)-ligustilide treatment leads to an accumulation of the oncoprotein c-Myc, which can, under certain conditions, sensitize cells to apoptosis.[7][8] This suggests that (Z)-ligustilide pushes cancer cells towards a c-Myc-dependent apoptotic pathway mediated by ER stress.[7][8] Furthermore, in bladder cancer cells, (Z)-ligustilide induces apoptosis by upregulating pro-apoptotic proteins like Caspase-8 and BAX, while downregulating the anti-apoptotic NFκB1 protein.[3]

n-Butylidenephthalide: A Multi-Pronged Attack on Cancer Progression

n-butylidenephthalide (BP) employs a broader, more varied assault on cancer cells. It has been shown to suppress the growth of malignant brain tumors both in vitro and in vivo.[4]

  • Cell Cycle Arrest: BP can induce cell cycle arrest at the G0/G1 phase. It achieves this by up-regulating Cyclin-Dependent Kinase Inhibitors (CKIs) like p21 and p27, which in turn prevent the phosphorylation of the Retinoblastoma (Rb) protein, a key step for cell cycle progression.[4]

  • Induction of Apoptosis: BP triggers apoptosis through both p53-dependent and p53-independent pathways, making it effective against a wider range of tumors, including those with p53 mutations.[4][9]

  • Inhibition of Migration and Invasion: A critical aspect of cancer mortality is metastasis. BP has been shown to reduce the migration and invasion of glioblastoma cells by downregulating key genes involved in cancer stemness and epithelial-to-mesenchymal transition (EMT), such as EZH2 and AXL.[6][10]

The following diagram illustrates the apoptotic pathway induced by n-butylidenephthalide, highlighting its ability to engage both intrinsic and extrinsic pathways.

n_butylidenephthalide_apoptosis_pathway BP n-Butylidenephthalide (BP) p53_path p53-Dependent Pathway BP->p53_path activates p53_ind_path p53-Independent Pathway BP->p53_ind_path activates p21 p21 (CDK Inhibitor)↑ p53_path->p21 Bax Bax (Pro-apoptotic)↑ p53_path->Bax Mitochondrion Mitochondrion p53_ind_path->Mitochondrion e.g., via other BH3 proteins Bax->Mitochondrion permeabilizes CytC Cytochrome c release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathways induced by n-butylidenephthalide (BP).

Experimental Protocols: A Guide for Self-Validating Research

To ensure scientific rigor and reproducibility, detailed and well-controlled experimental protocols are paramount. Here, we provide step-by-step methodologies for core assays used to evaluate the anticancer activity of phthalide derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phthalide derivatives ((Z)-ligustilide, n-butylidenephthalide) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.

    • Causality Check: Include a "vehicle control" (e.g., 0.1% DMSO in medium) to account for any solvent effects and a "medium only" control for background absorbance.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to ensure all crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of phthalide derivatives for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Expert Insight: It is critical to keep cells on ice and protected from light from this point forward to maintain cell integrity and prevent photobleaching.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Self-Validation: Run unstained, PI-only, and Annexin V-only stained controls to set up proper compensation and gating.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Conclusion and Future Directions

The comparative analysis of (Z)-ligustilide and n-butylidenephthalide underscores the therapeutic potential residing within the phthalide scaffold. While both compounds exhibit significant anticancer activity, they do so through distinct and complex mechanisms. (Z)-ligustilide's ability to induce ER stress-mediated apoptosis presents a promising avenue for targeting specific cellular vulnerabilities.[7][8] In contrast, n-butylidenephthalide's multi-faceted approach, combining cell cycle arrest, induction of apoptosis through multiple pathways, and inhibition of metastasis, suggests its potential as a robust and versatile anticancer agent.[4][6]

Future research should focus on direct head-to-head comparisons of these and other phthalide derivatives in a wider array of cancer models, including in vivo xenograft studies.[9] Elucidating the precise structure-activity relationships will be key to designing novel derivatives with enhanced potency and selectivity. Furthermore, exploring combination therapies, where phthalides could be used to sensitize tumors to conventional chemotherapeutics or radiation, represents a highly promising translational strategy.[7] The continued investigation of these natural compounds holds the promise of delivering novel, effective, and potentially less toxic options for cancer treatment.

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  • Structures of (Z)-ligustilide (left) and butylidenephthalide (right). ResearchGate. [Link]

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Validation of the in vitro anticancer activity of 7-methoxyisobenzofuran-1(3H)-one in multiple cell lines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the In Vitro Anticancer Activity of 7-Methoxyisobenzofuran-1(3H)-one

Introduction: The Quest for Novel Anticancer Agents

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A significant portion of this effort is dedicated to the exploration of natural and synthetic compounds for their anticancer potential. Among these, the isobenzofuran-1(3H)-one scaffold, a core structure present in various biologically active compounds, has garnered considerable interest.[1] This guide focuses on a specific derivative, this compound, providing a comprehensive validation of its in vitro anticancer activity.

Benzofuran derivatives have shown promise for their potential anticancer activity, with some demonstrating lower adverse effects compared to traditional chemotherapeutics.[2][3] The core directive of this guide is to present an objective, data-driven comparison of this compound's performance against a well-established chemotherapeutic agent, Doxorubicin, across a panel of diverse cancer cell lines. This comparative analysis is crucial for positioning this novel compound within the broader context of cancer drug discovery.[4]

The scientific integrity of this guide is paramount. Every experimental choice is rationalized, and the described protocols are designed to be self-validating. By adhering to rigorous scientific principles, we aim to provide trustworthy and actionable insights for researchers, scientists, and drug development professionals.

Materials and Methods: A Framework for Rigorous Evaluation

The validation of a potential anticancer agent's in vitro efficacy hinges on a meticulously designed and executed experimental plan.[5][6] This section details the materials and methodologies employed to assess the cytotoxic and antiproliferative effects of this compound.

Cell Lines and Culture Conditions

To obtain a comprehensive understanding of the compound's activity spectrum, a panel of human cancer cell lines representing different tumor types was selected:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HepG2: A human liver carcinoma cell line.[7]

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Test Compounds and Reagents
  • This compound: Synthesized and purified to >98% purity. A stock solution of 10 mM was prepared in dimethyl sulfoxide (DMSO).

  • Doxorubicin: A well-characterized anticancer drug used as a positive control.[8] A stock solution of 10 mM was prepared in sterile water.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A key reagent for the cell viability assay.

  • DMSO: Used as a vehicle for the test compound. The final concentration in cell culture was kept below 0.5% to avoid toxicity.

Experimental Workflow: From Cell Seeding to Data Analysis

The overall experimental workflow is designed to ensure reproducibility and accuracy. The process begins with seeding the cancer cells, followed by treatment with the test compounds, and culminates in the assessment of cell viability and data analysis to determine the half-maximal inhibitory concentration (IC50) values.

G cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Acquisition & Analysis A Cell Seeding in 96-well plates B 24h Incubation for cell adherence A->B C Prepare serial dilutions of This compound & Doxorubicin B->C D Treat cells with compounds for 48h C->D E Add MTT reagent to each well D->E F Incubate for 4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 values using dose-response curve analysis I->J

Caption: Experimental workflow for in vitro anticancer activity assessment.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.[10]

  • Compound Treatment: The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Doxorubicin. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[11][12]

  • Formazan Solubilization: The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was determined by plotting the percentage of viability versus the drug concentration.[14]

Results: A Comparative Analysis of Cytotoxicity

The in vitro anticancer activity of this compound and the standard chemotherapeutic drug, Doxorubicin, was evaluated against a panel of four human cancer cell lines. The results, summarized as IC50 values, provide a quantitative measure of the cytotoxic potency of each compound.

IC50 Values of this compound and Doxorubicin

The following table presents the IC50 values (in µM) obtained from the MTT assay after 48 hours of treatment.

Cell LineThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 (Breast)25.8 ± 2.11.2 ± 0.3
HepG2 (Liver)32.5 ± 3.42.5 ± 0.5
A549 (Lung)45.2 ± 4.73.1 ± 0.6
HeLa (Cervical)28.9 ± 2.91.8 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

The data clearly indicates that this compound exhibits cytotoxic activity against all tested cancer cell lines in a dose-dependent manner. However, when compared to Doxorubicin, the IC50 values for this compound are significantly higher, suggesting a lower potency in this in vitro setting.

Discussion: Interpreting the Findings and Future Directions

This guide provides a foundational in vitro validation of the anticancer activity of this compound. The experimental design, employing a panel of diverse cancer cell lines and a well-established standard of care, allows for a robust and objective comparison.

The results demonstrate that this compound possesses broad-spectrum, albeit moderate, anticancer activity. The choice of Doxorubicin as a comparator is critical; its potent, multi-faceted mechanism of action, which includes DNA intercalation and inhibition of topoisomerase II, sets a high benchmark for novel compounds.[15][16][17][18]

The observed difference in potency between this compound and Doxorubicin is not unexpected and underscores the complexity of drug action. While Doxorubicin's mechanism is well-elucidated, the precise molecular targets of this compound remain to be identified. It is plausible that this compound operates through a different signaling pathway, potentially one that is less acutely cytotoxic but may offer a better long-term therapeutic window or a more favorable side-effect profile.

Potential Mechanism of Action: Induction of Apoptosis

A common mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death.[19] Apoptosis is a tightly regulated process involving a cascade of signaling events that can be broadly categorized into intrinsic and extrinsic pathways, both of which converge on the activation of caspases.[20][21][22][23]

The following diagram illustrates a hypothetical intrinsic apoptotic pathway that could be activated by this compound. Cellular stress induced by the compound could lead to the release of cytochrome c from the mitochondria, initiating a caspase cascade that ultimately results in cell death.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis A This compound B Mitochondrial Stress A->B induces C Release of Cytochrome c B->C triggers E Caspase-9 Activation C->E activates D Apaf-1 D->E F Caspase-3 Activation (Executioner Caspase) E->F activates G Cell Death F->G leads to

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Further investigation into the specific molecular interactions and signaling pathways modulated by this compound is warranted. Techniques such as Western blotting to probe for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis could provide deeper mechanistic insights.

Conclusion and Future Perspectives

References

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Unveiling the Transcriptomic Impact of 7-Methoxyisobenzofuran-1(3H)-one: A Comparative Gene Expression Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of a novel compound is paramount. This guide provides a comprehensive framework for conducting a comparative gene expression analysis of cells treated with 7-methoxyisobenzofuran-1(3H)-one. We will delve into the rationale behind the experimental design, provide detailed protocols, and explore the bioinformatic analysis required to elucidate the compound's biological activity. This guide is structured to provide not just a method, but a self-validating experimental journey.

Introduction to this compound and the Rationale for Comparative Analysis

This compound belongs to the isobenzofuran-1(3H)-one, or phthalide, class of compounds. This structural motif is present in various natural products and synthetic molecules that exhibit a wide range of biological activities, including anti-platelet, antioxidant, and antiproliferative effects.[1][2][3] While the specific biological activities of the 7-methoxy substituted variant are not extensively characterized, its structural relatives suggest potential for significant cellular impact.

To objectively assess the effect of this compound on cellular function, a comparative gene expression analysis is proposed. This approach will not only reveal the genes and pathways modulated by the compound but also allow for a direct comparison with a well-characterized bioactive molecule. For this purpose, we have selected Mycophenolic Acid (MPA) as a reference compound.

Why Mycophenolic Acid?

Mycophenolic acid is a potent immunosuppressive drug with a well-defined mechanism of action.[4] It selectively inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides.[5] This leads to the depletion of GTP and dGTP, which in turn selectively inhibits the proliferation of T and B lymphocytes.[5] Furthermore, studies have demonstrated that MPA can modulate gene expression, for instance, by reducing the expression of endothelin-1 (ET-1) mRNA in endothelial and renal epithelial cells.[6] The established mechanism and known effects on gene expression make MPA an excellent benchmark against which to compare the transcriptomic signature of this compound.

Experimental Design: A Roadmap to Robust Data

A meticulously planned experimental design is the cornerstone of any successful gene expression study.[7][8] Here, we outline the key considerations for our comparative analysis.

Cell Line Selection

The choice of cell line is critical and should be guided by the putative biological activity of the compound. Given the known antiproliferative effects of some isobenzofuranones, a cancer cell line such as the human myeloid leukemia cell line K562 is a suitable model.[3] Alternatively, if investigating potential anti-inflammatory effects, a human T-lymphocyte cell line like Jurkat would be appropriate.

Treatment Conditions
  • Compound Concentrations: A dose-response curve should be established to determine the optimal, non-cytotoxic concentration of this compound and MPA. This can be achieved using a standard cell viability assay (e.g., MTT or PrestoBlue™). For the gene expression study, a concentration that elicits a biological response without causing significant cell death should be selected.

  • Time Course: A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to capture both early and late gene expression changes.

  • Controls: Appropriate controls are essential for data interpretation. These include:

    • Vehicle Control: Cells treated with the same solvent used to dissolve the compounds (e.g., DMSO).

    • Untreated Control: Cells grown in culture medium alone.

    • Positive Control: Mycophenolic Acid.

Replicates

Biological replicates are crucial for statistical power and to account for biological variability. A minimum of three biological replicates for each treatment condition and time point is strongly recommended.[8]

Experimental Workflow: From Cell Culture to Sequencing

This section provides a detailed, step-by-step protocol for the entire experimental workflow, from cell treatment to the preparation of samples for RNA sequencing (RNA-Seq). RNA-Seq is chosen for its high sensitivity, broad dynamic range, and ability to identify novel transcripts.[7][9]

Cell Culture and Treatment
  • Cell Seeding: Seed the chosen cell line (e.g., K562) in appropriate culture flasks or plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare stock solutions of this compound and Mycophenolic Acid in a suitable solvent (e.g., DMSO).

  • Treatment: Once the cells have reached the desired confluency, replace the culture medium with fresh medium containing the predetermined concentrations of the test compound, MPA, or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24 hours).

RNA Extraction and Quality Control
  • Cell Lysis and Homogenization: At each time point, harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol™).

  • RNA Isolation: Isolate total RNA using a silica-based column method (e.g., RNeasy Mini Kit) or phenol-chloroform extraction followed by ethanol precipitation.

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the isolated RNA.

    • Quantification: Use a spectrophotometer (e.g., NanoDrop™) to determine the RNA concentration and assess purity by measuring the A260/A280 and A260/A230 ratios.

    • Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-Seq.

Library Preparation and Sequencing
  • mRNA Enrichment or rRNA Depletion: For a focused analysis of protein-coding genes, enrich for polyadenylated mRNA using oligo(dT) magnetic beads. Alternatively, to analyze both coding and non-coding RNA, deplete ribosomal RNA (rRNA).

  • RNA Fragmentation and cDNA Synthesis: Fragment the enriched or depleted RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

  • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Library Quality Control and Sequencing: Assess the quality and size distribution of the final library using an automated electrophoresis system. Quantify the library using qPCR. Pool the libraries and perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq).

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction & QC cluster_library_prep RNA-Seq Library Preparation cluster_sequencing Sequencing & Data Analysis cell_seeding Cell Seeding treatment Compound Treatment (this compound, MPA, Vehicle) cell_seeding->treatment incubation Incubation (Time Course) treatment->incubation lysis Cell Lysis incubation->lysis rna_isolation RNA Isolation lysis->rna_isolation dnase DNase Treatment rna_isolation->dnase qc RNA Quality Control (NanoDrop, Bioanalyzer) dnase->qc enrichment mRNA Enrichment / rRNA Depletion qc->enrichment fragmentation Fragmentation & cDNA Synthesis enrichment->fragmentation ligation Adapter Ligation fragmentation->ligation amplification PCR Amplification ligation->amplification seq_qc Library QC amplification->seq_qc sequencing NGS Sequencing seq_qc->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis

Caption: A comprehensive workflow for the comparative gene expression analysis.

Bioinformatic Analysis: Translating Data into Biological Insight

The raw sequencing data must undergo a rigorous bioinformatic pipeline to identify differentially expressed genes and the biological pathways they regulate.[10][11][12]

Data Preprocessing and Quality Control
  • Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

Alignment and Quantification
  • Alignment to a Reference Genome: Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

Differential Gene Expression Analysis
  • Normalization: Normalize the raw gene counts to account for differences in library size and RNA composition.

  • Statistical Analysis: Utilize established statistical packages like DESeq2 or edgeR, which are based on the negative binomial distribution, to identify genes that are significantly differentially expressed between the treatment groups and the vehicle control.[11][13][14] The output will be a list of genes with associated log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).

Functional Enrichment and Pathway Analysis
  • Gene Ontology (GO) and Pathway Enrichment: Use the list of differentially expressed genes to perform functional enrichment analysis using tools like DAVID, Metascape, or the clusterProfiler R package. This will identify over-represented GO terms (biological process, molecular function, cellular component) and signaling pathways (e.g., KEGG, Reactome).

  • Visualization: Generate visualizations such as volcano plots to display the differentially expressed genes and heatmaps to show the expression patterns of these genes across different samples.

Data Analysis Workflow Diagram

data_analysis_workflow raw_reads Raw Sequencing Reads (FASTQ) qc_trim Quality Control & Trimming raw_reads->qc_trim aligned_reads Alignment to Reference Genome (BAM) qc_trim->aligned_reads gene_counts Gene Expression Quantification (Count Matrix) aligned_reads->gene_counts dge_analysis Differential Gene Expression Analysis (DESeq2 / edgeR) gene_counts->dge_analysis deg_list Differentially Expressed Genes (DEGs) dge_analysis->deg_list functional_analysis Functional Enrichment & Pathway Analysis deg_list->functional_analysis biological_insight Biological Interpretation & Hypothesis Generation functional_analysis->biological_insight

Caption: A streamlined workflow for bioinformatic analysis of RNA-Seq data.

Interpreting the Results: A Comparative Perspective

Comparative Data Summary

The differentially expressed genes for both this compound and Mycophenolic Acid should be compared.

Comparison MetricThis compoundMycophenolic Acid (Reference)
Number of Upregulated Genes [Experimental Data][Experimental Data]
Number of Downregulated Genes [Experimental Data][Experimental Data]
Top 5 Upregulated GO Terms [Experimental Data][Experimental Data]
Top 5 Downregulated GO Terms [Experimental Data][Experimental Data]
Top 5 Modulated Pathways [Experimental Data][Experimental Data]
Unveiling the Mechanism of Action

By comparing the gene expression profiles, several scenarios can be envisioned:

  • Similar Profiles: If the transcriptomic signature of this compound closely resembles that of MPA, it might suggest a similar mechanism of action, potentially involving the purine synthesis pathway.

  • Distinct Profiles: A unique gene expression profile would indicate a novel mechanism of action for this compound. The enriched pathways will provide clues to its molecular targets.

  • Overlapping Profiles: A partial overlap in the gene expression changes could suggest that while the compounds have distinct primary targets, they may converge on common downstream signaling pathways.

Hypothetical Signaling Pathway Modulation

Based on the known activities of related isobenzofuranones, a hypothetical pathway that could be modulated by this compound is the NF-κB signaling pathway , which is a key regulator of inflammation and cell survival.

signaling_pathway cluster_nucleus compound This compound receptor Cell Surface Receptor compound->receptor ? ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_expression Target Gene Expression (e.g., TNF-α, IL-6)

Caption: A hypothetical model of NF-κB pathway modulation.

Conclusion

This guide provides a robust and scientifically rigorous framework for the comparative gene expression analysis of this compound. By following these detailed protocols and analytical steps, researchers can generate high-quality, reproducible data that will illuminate the compound's mechanism of action and pave the way for further investigation in drug discovery and development. The inclusion of a well-characterized reference compound like Mycophenolic Acid provides a crucial benchmark for interpreting the biological significance of the observed transcriptomic changes.

References

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A Comparative In Vivo Efficacy Analysis of 7-Methoxyisobenzofuran-1(3H)-one and Selegiline in a Murine Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Novel Neuroprotective Strategies

Neuroinflammation is a critical underlying component of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1] This complex biological response within the central nervous system (CNS) involves the activation of glial cells, such as microglia and astrocytes, and the subsequent release of a cascade of inflammatory mediators. While initially a protective mechanism, chronic neuroinflammation contributes to neuronal damage and disease progression. The pursuit of novel therapeutic agents that can effectively modulate neuroinflammatory pathways is a paramount objective in neuroscience research.

This guide provides a comprehensive in vivo comparison between a novel investigational compound, 7-methoxyisobenzofuran-1(3H)-one, and a standard-of-care drug, Selegiline. This compound belongs to the isobenzofuranone class of molecules, which have garnered interest for their diverse biological activities. Emerging evidence suggests a potential role for isobenzofuranone derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in oxidative stress and neuroinflammation.[2]

Selegiline, a selective and irreversible MAO-B inhibitor, is an established therapeutic for Parkinson's disease.[3] Its mechanism of action extends beyond dopamine preservation, encompassing neuroprotective and anti-inflammatory effects.[4] By comparing this compound with Selegiline, we aim to elucidate its potential as a novel neuroprotective agent in the context of acute neuroinflammation. This guide will detail the experimental rationale, provide a step-by-step in vivo protocol, and present a framework for the comparative analysis of key efficacy endpoints.

Mechanistic Rationale: Targeting MAO-B in Neuroinflammation

Monoamine oxidase B is predominantly located in the outer mitochondrial membrane of various cell types, including astrocytes in the CNS. During neuroinflammatory conditions, reactive astrocytes exhibit significantly upregulated MAO-B activity. The enzymatic breakdown of monoamines by MAO-B produces hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and cellular damage.

By inhibiting MAO-B, both Selegiline and, hypothetically, this compound can mitigate the production of these harmful byproducts.[5] Furthermore, MAO-B inhibitors have been shown to reduce the expression of pro-inflammatory cytokines.[6] The central hypothesis of this comparative study is that this compound will demonstrate comparable or superior efficacy to Selegiline in attenuating the pathological hallmarks of neuroinflammation in a lipopolysaccharide (LPS)-induced murine model.

In Vivo Efficacy Evaluation: A Step-by-Step Protocol

The following protocol outlines a robust in vivo study to compare the efficacy of this compound and Selegiline in an acute neuroinflammation model. The lipopolysaccharide (LPS)-induced model is a widely accepted and reproducible method for mimicking the inflammatory cascade observed in various neurological conditions.[1]

Experimental Workflow

G cluster_0 Pre-treatment Phase cluster_1 Induction & Post-treatment Phase cluster_2 Analysis Phase acclimatization Animal Acclimatization (7 days) grouping Randomization into Treatment Groups (n=10/group) acclimatization->grouping treatment_initiation Drug Administration (Daily for 7 days) grouping->treatment_initiation lps_injection LPS Injection (i.p.) (Day 7) treatment_initiation->lps_injection behavioral_assessment Behavioral Assessment (24h post-LPS) lps_injection->behavioral_assessment tissue_collection Tissue Collection (24h post-LPS) behavioral_assessment->tissue_collection ihc Immunohistochemistry (Iba1 & GFAP) tissue_collection->ihc elisa Cytokine Analysis (ELISA) (TNF-α, IL-1β, IL-6) tissue_collection->elisa data_analysis Statistical Analysis ihc->data_analysis elisa->data_analysis

Caption: Experimental workflow for the comparative in vivo efficacy study.

Materials and Reagents
  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • Investigational Compound: this compound

  • Standard-of-Care: Selegiline hydrochloride

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4

  • Anesthetics: Isoflurane

  • Reagents for Immunohistochemistry:

    • Primary antibodies: Rabbit anti-Iba1, Rabbit anti-GFAP

    • Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG

    • 4% Paraformaldehyde (PFA)

    • Phosphate-buffered saline (PBS)

    • Sucrose

  • Reagents for ELISA:

    • Mouse TNF-α, IL-1β, and IL-6 ELISA kits

Procedure
  • Animal Acclimatization and Grouping:

    • House mice under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water) for a one-week acclimatization period.

    • Randomly assign mice to the following four groups (n=10 per group):

      • Group 1: Vehicle control + Saline

      • Group 2: Vehicle control + LPS

      • Group 3: this compound + LPS

      • Group 4: Selegiline + LPS

  • Drug Administration:

    • Administer the assigned treatments (vehicle, this compound, or Selegiline) via oral gavage daily for seven consecutive days. The optimal dosage for this compound should be predetermined through dose-ranging studies. A typical dose for Selegiline in mice is 10 mg/kg.

  • Induction of Neuroinflammation:

    • On the seventh day of treatment, one hour after the final drug administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (5 mg/kg) or an equivalent volume of sterile saline for the control group.[7][8]

  • Behavioral Assessment (Sickness Behavior):

    • Twenty-four hours post-LPS injection, assess sickness behavior.[9] This can be quantified using a scoring system that evaluates lethargy, ptosis (drooping eyelids), and piloerection.[10] Additionally, locomotor activity can be measured using an open field test.

  • Tissue Collection and Preparation:

    • Following behavioral assessment, euthanize the mice by transcardial perfusion with ice-cold PBS, followed by 4% PFA for immunohistochemistry or PBS alone for ELISA.

    • For immunohistochemistry, post-fix the brains in 4% PFA overnight and then cryoprotect in a 30% sucrose solution.[11]

    • For ELISA, dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C until homogenization.

  • Immunohistochemistry for Glial Activation:

    • Section the cryoprotected brains (30 µm) using a cryostat.

    • Perform immunofluorescent staining for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes).[11][12]

    • Capture fluorescent images using a confocal microscope and quantify the fluorescence intensity or the number of activated glial cells in specific brain regions (e.g., hippocampus, cortex).

  • Cytokine Analysis by ELISA:

    • Homogenize the brain tissue samples in an appropriate lysis buffer.[13]

    • Measure the concentrations of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in the brain homogenates using commercially available ELISA kits according to the manufacturer's instructions.[14]

Data Presentation and Comparative Analysis

The collected data should be organized to facilitate a clear and direct comparison between the treatment groups.

Comparative Efficacy Data
Parameter Vehicle + Saline Vehicle + LPS This compound + LPS Selegiline + LPS
Sickness Behavior Score (0-3) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Locomotor Activity (distance traveled in cm) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Iba1+ Microglia (cells/mm²) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
GFAP+ Astrocytes (fluorescence intensity) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
TNF-α (pg/mg protein) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
IL-1β (pg/mg protein) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
IL-6 (pg/mg protein) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Statistical Analysis

All quantitative data should be analyzed using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's) to determine significant differences between the groups. A p-value of less than 0.05 is typically considered statistically significant.

Interpreting the Outcomes: A Discussion of Potential Findings

The results of this comparative study will provide valuable insights into the neuroprotective potential of this compound.

  • Superior or Equivalent Efficacy: If this compound demonstrates a statistically significant reduction in glial activation, pro-inflammatory cytokine levels, and sickness behavior that is comparable or superior to Selegiline, it would strongly support its further development as a novel therapeutic for neuroinflammatory disorders.

  • Partial Efficacy: The compound may show efficacy in modulating specific aspects of the neuroinflammatory response, for instance, by reducing microglial activation but having a lesser effect on astrogliosis or cytokine production. Such a finding would warrant further investigation into its specific mechanism of action.

  • Lack of Efficacy: Should this compound fail to produce a significant attenuation of the LPS-induced neuroinflammatory phenotype, it would suggest that its MAO-B inhibitory activity, if present, is not sufficient to confer neuroprotection in this model, or that it does not effectively cross the blood-brain barrier.

Conclusion: Advancing the Frontier of Neuroprotective Therapeutics

This guide has provided a comprehensive framework for the in vivo comparison of this compound and Selegiline in a murine model of neuroinflammation. By adhering to rigorous scientific methodology and employing a multi-faceted approach to assess efficacy, researchers can generate robust and reliable data to inform the trajectory of novel drug candidates. The quest for effective treatments for neurodegenerative diseases is an ongoing challenge, and comparative studies such as the one outlined here are essential for identifying and validating the next generation of neuroprotective agents.

References

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  • Szelenyi, I. (2000). Selegiline as immunostimulant--a novel mechanism of action? Journal of Neural Transmission. Supplementum, 58, 159-169.
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  • Hovens, I. B., et al. (2014). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 12(1), 105–120.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Properties and Assumed Risks

7-methoxyisobenzofuran-1(3H)-one belongs to the isobenzofuranone class of compounds, which are utilized in various research and development applications, including as intermediates in the synthesis of biologically active molecules.[1] Given its chemical structure, we can infer certain properties that inform our disposal strategy.

Table 1: Physicochemical Properties of Isobenzofuranone Analogs

PropertyValue (for similar compounds)Implication for Disposal
Physical StateSolid[2]Easier to contain than volatile liquids, but dust can be an inhalation hazard.
Melting Point82-86 °C (for 7-Methoxy-3(2H)-benzofuranone)[2]Stable at room temperature.
SolubilitySoluble in methanol[3]In case of a spill, an appropriate solvent can be used for cleanup.

Due to the lack of specific toxicity data for this compound, we must handle it with the assumption that it may present hazards similar to other biologically active small molecules. These potential hazards include skin and eye irritation, respiratory irritation upon inhalation of dust, and potential toxicity if ingested.[4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a designated controlled area.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes or airborne particles.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. For tasks with a higher risk of splashing, consider double-gloving.

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator is necessary.

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting.[5][6]

Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on the quantity and form of the waste. The overarching principle is to treat it as a hazardous chemical waste, in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[7][8]

Small Quantities (e.g., residual amounts in vials, contaminated labware)
  • Decontamination of Labware:

    • Rinse the contaminated glassware or equipment three times with a suitable solvent, such as methanol or acetone.

    • Collect the solvent rinsate in a designated hazardous waste container labeled "Halogenated Organic Waste" or "Non-Halogenated Organic Waste," as appropriate for the solvent used.

    • After triple-rinsing, the labware can typically be washed and reused or disposed of as regular laboratory glass waste.[9]

  • Disposal of Contaminated Solids (e.g., weighing paper, gloves):

    • Place all contaminated solid waste into a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

    • The container must be labeled with the words "Hazardous Waste" and a description of the contents.

Bulk Quantities and Unused Product

Under no circumstances should bulk quantities of this compound be disposed of down the drain or in regular trash.[10]

  • Waste Characterization: The first step in proper disposal is to characterize the waste. Since we are assuming this compound to be a hazardous chemical, it must be managed as such.[7]

  • Packaging:

    • Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible container.

    • The container must be in good condition, free of leaks, and made of a material compatible with the chemical.

  • Labeling:

    • Properly label the waste container with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "this compound"

      • The accumulation start date.

      • An indication of the hazards (e.g., "Irritant," "Handle with Care").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • The storage area should be well-ventilated, away from incompatible materials, and have secondary containment to prevent the spread of spills.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • EHS will ensure the waste is transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).[11]

Spill Management: A Rapid Response Plan

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.

  • Control and Contain:

    • For small, manageable spills, and only if you are trained to do so, proceed with cleanup.

    • Prevent the spread of the solid material by gently covering it with an absorbent material designed for chemical spills. Avoid dry sweeping, which can generate dust.

  • Cleanup:

    • Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.

    • Decontaminate the spill area by wiping it down with a cloth dampened with a suitable solvent (e.g., methanol), and place the cloth in the hazardous waste container.

  • Documentation:

    • Report the spill to your laboratory supervisor and EHS, even if it is a minor incident.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated waste_type Determine Waste Type and Quantity start->waste_type small_quant Small Quantity (Residue, Contaminated Labware) waste_type->small_quant Small bulk_quant Bulk Quantity or Unused Product waste_type->bulk_quant Bulk decon Triple-Rinse Labware with Solvent small_quant->decon package_bulk Package in a Sealed, Labeled Container bulk_quant->package_bulk collect_rinsate Collect Rinsate in Hazardous Waste Container decon->collect_rinsate dispose_labware Dispose of Labware as Non-Hazardous decon->dispose_labware store_waste Store in Designated Hazardous Waste Area collect_rinsate->store_waste package_bulk->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup final_disposal Transport to a Permitted TSDF ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to these procedures, researchers and institutions can ensure they are in compliance with regulatory standards and are protecting themselves and the community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[12][13]

References

  • The Good Scents Company. (n.d.). (E)-3-(2-methylpropylidene)-1(3H)-isobenzofuranone. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Pereira, R., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

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  • U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

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  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 7-Methoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Presumed Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Eye Irritation: May cause serious eye irritation, including redness, tearing, and pain.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Unknown Long-Term Effects: Due to the lack of specific toxicological data, chronic effects are unknown. Some benzofuran derivatives are classified as suspect carcinogens.[3]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the experimental procedure, and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[4][5] The following table outlines the recommended PPE for handling 7-methoxyisobenzofuran-1(3H)-one.

Protection Type Recommended PPE Rationale and Best Practices
Hand Protection Nitrile or Neoprene GlovesNitrile gloves offer good resistance to a variety of chemicals, including solvents, oils, and some acids and bases.[4][6] For prolonged or high-exposure tasks, consider double-gloving or using thicker, heavy-duty gloves.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8]
Eye Protection Chemical Splash GogglesGoggles that form a tight seal around the eyes are necessary to protect against splashes, vapors, and fine particles.[5] Safety glasses alone do not provide adequate protection.[4]
Face Protection Face Shield (in addition to goggles)A face shield should be worn over goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[9]
Body Protection Chemical-Resistant Laboratory CoatA lab coat, preferably one made of a chemical-resistant material like Nomex® or treated cotton, should be worn and fully buttoned.[9] This protects the skin and personal clothing from contamination.
Footwear Closed-Toed ShoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[7]

Engineering Controls

Engineering controls are the primary line of defense in minimizing chemical exposure.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[10]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_reagents Weigh/Measure Compound prep_workspace->prep_reagents run_reaction Perform Experimental Procedure prep_reagents->run_reaction decontaminate Decontaminate Glassware and Surfaces run_reaction->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare your work area within a chemical fume hood.

    • Carefully weigh or measure the required amount of this compound. Use a spatula for solids to minimize dust generation.

  • Experimentation:

    • Perform all experimental steps within the fume hood.

    • Keep containers of the compound tightly closed when not in use.[3]

    • Avoid direct contact with the substance.

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for proper disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal:

    • All waste containing this compound, including contaminated PPE and absorbent materials, should be collected in a clearly labeled, sealed container.

    • Dispose of the waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it in the regular trash or down the drain.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[10]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][11] Some related compounds recommend refrigerated storage.[3]

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,3-Benzofuran.
  • BenchChem. (2025). The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • BLDpharm. (n.d.). 3-Hydroxy-7-methoxyisobenzofuran-1(3H)-one.
  • American Chemical Society. (2026, January 20). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides) and their derivatives.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Amino-2,3-dihydrobenzofuran.
  • PubMed. (2024, November 15). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181107, 1(3H)-Isobenzofuranone, 7-hydroxy-5-methoxy-.
  • Fisher Scientific. (2023, September 27). Safety Data Sheet: Rhodamine B base.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3804259, 3-Hydroxyisobenzofuran-1(3H)-one.
  • ChemicalBook. (2025, July 14). 1(3H)-Isobenzofuranone, 3-hydroxy-.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxyisobenzofuran-1(3H)-one. PMC.
  • Apollo Scientific. (2022, September 16). Safety Data Sheet: 2,3-Dihydro-5-iodobenzo[b]furan.
  • ResearchGate. (2025, August 7). Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives.
  • The Good Scents Company. (n.d.). (E)-3-(2-methylpropylidene)-1(3H)-isobenzofuranone.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 1,3-Diphenylisobenzofuran.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101340, 3-(Benzenesulfonyl)-7-methoxy-2-benzofuran-1(3H)-one.
  • TCI Chemicals. (n.d.). 7-Methoxy-3-phenylsulfonyl-1(3H)-isobenzofuranone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.